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Foundational

A Technical Guide to the Structure Elucidation of N-[(2-bromophenyl)methyl]pyridin-3-amine

Abstract This comprehensive technical guide details the systematic process for the unequivocal structure elucidation of the novel compound, N-[(2-bromophenyl)methyl]pyridin-3-amine. Designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the systematic process for the unequivocal structure elucidation of the novel compound, N-[(2-bromophenyl)methyl]pyridin-3-amine. Designed for researchers, chemists, and professionals in drug development, this document moves beyond rote procedural descriptions to provide a deep, mechanistic understanding of the analytical choices involved. By integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and 2D-COSY/HSQC), we present a self-validating workflow that culminates in the confident assignment of the molecular structure. Each section includes not only detailed, step-by-step protocols but also the expert rationale behind the instrumental parameters and data interpretation, ensuring both technical accuracy and practical applicability.

Introduction and Strategic Overview

The precise characterization of a molecule's structure is the bedrock of chemical and pharmaceutical sciences. N-[(2-bromophenyl)methyl]pyridin-3-amine is a compound of interest featuring a brominated aromatic ring linked via a methylene bridge to a pyridinyl amine moiety. The presence of diverse chemical environments—two distinct aromatic systems, a secondary amine, and a benzylic linker—necessitates a multi-faceted analytical approach for unambiguous confirmation.

  • Mass Spectrometry (MS) will establish the compound's molecular weight and elemental composition, with a particular focus on the isotopic signature of bromine.

  • Infrared (IR) Spectroscopy will identify key functional groups, confirming the presence of the N-H bond and aromatic systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy will provide the detailed atomic-level map, revealing the precise connectivity and spatial arrangement of every proton and carbon atom.

The workflow for this elucidation is visualized below.

Caption: Overall workflow for the structure elucidation of N-[(2-bromophenyl)methyl]pyridin-3-amine.

Mass Spectrometry: Confirming Molecular Formula

Expertise & Causality: Mass spectrometry is the first port of call to validate the molecular weight and elemental composition. For a halogenated compound, it provides a distinctive isotopic pattern that serves as a powerful diagnostic tool. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance (~1:1 ratio), is expected to produce a characteristic doublet for the molecular ion peak (M⁺) and any bromine-containing fragments.[1][2] This isotopic signature provides a high degree of confidence in the presence and number of bromine atoms in the molecule.

Expected Data

The molecular formula for N-[(2-bromophenyl)methyl]pyridin-3-amine is C₁₂H₁₁BrN₂. The expected molecular weight is approximately 262.01 g/mol for the ⁷⁹Br isotope and 264.01 g/mol for the ⁸¹Br isotope.

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected RatioRationale
[M+H]⁺ 263.0182265.0162~1:1Molecular ion peak (protonated). The ~1:1 ratio of the M+ and M+2 peaks is a hallmark of a monobrominated compound.[1][3]
[M-Br]⁺ 183.0917183.0917Single PeakLoss of the bromine radical. This fragment will no longer exhibit the isotopic pattern.
[C₇H₆Br]⁺ 169.9651171.9631~1:1Fragmentation yielding the 2-bromobenzyl cation. The bromine isotopic signature is retained.
Experimental Protocol (Electrospray Ionization - ESI-MS)
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated for positive ion mode ESI.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): Set to a pressure appropriate for a stable spray.

    • Drying Gas (N₂): Set to a temperature of 250-300 °C.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure sufficient resolution (>10,000) to accurately determine isotopic patterns and exact masses.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and non-destructive method for identifying functional groups. For our target compound, we are specifically looking for evidence of the secondary amine (N-H bond) and the aromatic C-H and C=C bonds of the two rings. The position of the N-H stretch can differentiate between aromatic and aliphatic secondary amines.[4][5]

Expected Data
Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
~3400 cm⁻¹N-H Stretch (Secondary Amine)Medium, SharpThe presence of a single band in this region is characteristic of a secondary amine.[5] Its position suggests an aromatic amine character.[4][6]
3100-3000 cm⁻¹Aromatic C-H StretchMedium to WeakThese peaks, appearing above 3000 cm⁻¹, are diagnostic for C-H bonds on sp²-hybridized carbons, confirming the aromatic rings.[7]
~2900 cm⁻¹Aliphatic C-H StretchWeakCorresponds to the stretching of the C-H bonds in the methylene (-CH₂-) bridge.
1600-1450 cm⁻¹Aromatic C=C Ring StretchMedium to StrongMultiple sharp bands in this region are characteristic of the carbon-carbon double bonds within the pyridine and bromophenyl rings.[7]
1335-1250 cm⁻¹Aromatic C-N StretchMediumThis absorption is indicative of the bond between the amine nitrogen and the aromatic pyridine ring.[5][6]
750-700 cm⁻¹N-H WagBroad, StrongAn out-of-plane bending vibration characteristic of secondary amines.[4]
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR)
  • Sample Preparation: Place a small, solid sample of the purified compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Ensure the ATR accessory is clean. Collect a background spectrum of the empty crystal.

  • Sample Analysis: Apply pressure to the sample using the anvil to ensure good contact with the crystal.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Process the resulting spectrum against the background to obtain the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.[8][9] A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment of all signals.[10][11]

  • ¹H NMR reveals the number of unique proton environments, their electronic shielding (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration).

  • ¹³C NMR shows the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy) maps ¹H-¹H coupling relationships, identifying which protons are adjacent to each other.[12][13]

  • 2D HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to.[13]

The integration of these techniques provides a robust, self-validating system for piecing together the molecular fragments.

Caption: Integrated NMR workflow for complete structural assignment.

Experimental Protocol (NMR)
  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).[9][14]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum using a 400 MHz or higher spectrometer.

    • Use a 90° pulse and acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment requires more scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D COSY Acquisition:

    • Use a standard gradient-selected COSY pulse sequence.

    • Acquire data with sufficient resolution in both dimensions to resolve cross-peaks.

  • 2D HSQC Acquisition:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • Optimize the ¹JCH coupling constant parameter (typically ~145 Hz) to maximize signal for one-bond correlations.

Predicted NMR Data & Interpretation

Solvent: CDCl₃ | Frequency: 500 MHz (¹H), 125 MHz (¹³C)

¹H NMR Predicted Data

LabelApprox. δ (ppm)MultiplicityIntegrationAssignmentRationale
a8.2-8.4d1HPyridine C2-HDeshielded by the adjacent electronegative nitrogen.[15]
b8.0-8.2d1HPyridine C6-HAlso deshielded by the ring nitrogen.
c7.4-7.6m2HBromophenyl C3/C6-HProtons on the bromophenyl ring, likely complex multiplets due to overlapping signals.
d7.1-7.3m3HPyridine C4/C5-H & Bromophenyl C4/C5-HA complex region where protons from both rings overlap. 2D NMR is crucial for definitive assignment.
e~4.5-4.7d2H-CH₂-Benzylic protons adjacent to an amine. Appears as a doublet due to coupling with the N-H proton (J ≈ 5-6 Hz).
f~4.0-5.0br s1H-NH-A broad singlet, typical for amine protons due to quadrupolar relaxation and potential exchange.[16][17] Its position is concentration-dependent.

¹³C NMR Predicted Data

Approx. δ (ppm)AssignmentRationale
145-150Pyridine C2, C6Carbons adjacent to the ring nitrogen are significantly deshielded.[18][19]
135-140Pyridine C4Aromatic carbon in the pyridine ring.
135-140Bromophenyl C1Quaternary carbon attached to the CH₂ group.
125-135Bromophenyl CHsAromatic carbons of the bromophenyl ring.
120-125Bromophenyl C2-BrThe "heavy atom effect" of bromine can cause the directly attached carbon (ipso-carbon) to be shielded relative to what would be expected based on electronegativity alone, shifting it upfield.[20]
120-125Pyridine C5Aromatic carbon in the pyridine ring.
115-120Pyridine C3-NCarbon atom bearing the amino group.
45-50-CH₂-Aliphatic carbon of the methylene bridge.

Data Integration and Conclusion

The final step is the consolidation of all spectroscopic data to build an unassailable argument for the proposed structure.

  • MS confirms the molecular formula C₁₂H₁₁BrN₂. The characteristic ~1:1 M⁺/[M+2]⁺ peak pattern is definitive proof of a single bromine atom.

  • IR spectroscopy confirms the presence of key functional groups: a secondary aromatic amine (~3400 cm⁻¹) and aromatic rings (>3000 cm⁻¹, 1600-1450 cm⁻¹).[21]

  • ¹H and ¹³C NMR account for all 11 protons and 12 carbons required by the molecular formula.

  • ¹H NMR splitting patterns and COSY correlations will confirm the connectivity within the 2-bromophenyl and pyridin-3-yl spin systems. For example, a COSY cross-peak between the -CH₂- signal (e) and the -NH- signal (f) would validate their coupling.

  • HSQC data provides the final, crucial link. It will unambiguously connect each proton signal to its corresponding carbon signal, confirming, for instance, that the benzylic protons at ~4.6 ppm are attached to the aliphatic carbon at ~48 ppm.

By systematically integrating these orthogonal datasets, we eliminate ambiguity and confirm with high confidence that the synthesized compound is indeed N-[(2-bromophenyl)methyl]pyridin-3-amine. This rigorous, multi-technique approach exemplifies a best-practice standard for the structural elucidation of novel chemical entities in a research and development setting.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. [Link]

  • Save My Exams. (2025). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • Nuzillard, J.-M., & Plainchont, B. (2025). Tutorial for the structure elucidation of small molecules by means of the LSD software. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

  • Williams, A. J., et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • PubMed. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • PubChem - NIH. (n.d.). 2-Bromobenzylamine. [Link]

  • Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

  • Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. [Link]

  • MSU chemistry. (n.d.). NMR Spectroscopy. [Link]

  • PubChem - NIH. (n.d.). N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine. [Link]

  • PMC. (n.d.). NMR Spectroscopy for Metabolomics Research. [Link]

  • University of Warwick. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • MSU chemistry. (n.d.). Proton NMR Table. [Link]

  • MDPI. (2025). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. [Link]

  • Chemistry LibreTexts. (2015). 21.3: Spectroscopy of the Amine Group. [Link]

  • ResearchGate. (2025). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]

  • MDPI. (2023). Macrocyclic Compounds Comprising Tris(3-Aminopropyl)Amine Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts. [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-[(2-bromophenyl)methyl]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the core physicochemical properties of the novel compound N-[(2-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the novel compound N-[(2-bromophenyl)methyl]pyridin-3-amine. In the ever-evolving landscape of medicinal chemistry and drug discovery, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document is structured to deliver not just data, but also the scientific rationale behind the experimental and computational approaches used to elucidate these properties, ensuring a blend of theoretical knowledge and practical application.

Molecular Structure and Identity

N-[(2-bromophenyl)methyl]pyridin-3-amine is a unique molecule integrating a brominated aromatic ring with a pyridinamine moiety. This structure suggests potential applications in kinase inhibition or as a scaffold in the development of novel therapeutic agents.

Chemical Structure:

Caption: 2D structure of N-[(2-bromophenyl)methyl]pyridin-3-amine.

Computed Physicochemical Properties
PropertyPredicted Value for N-[(2-bromophenyl)methyl]pyridin-3-amineN-[(4-bromophenyl)methyl]pyridin-3-amine (PubChem CID: 10355368)[1]N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine (PubChem CID: 103828029)[2]
Molecular Formula C12H11BrN2C12H11BrN2C13H13BrN2O
Molecular Weight 263.13 g/mol 263.13 g/mol 293.16 g/mol
XLogP3 ~2.92.93.2
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 223
Rotatable Bond Count 223

Note: XLogP3 is a computationally derived prediction of the octanol/water partition coefficient (logP), a key indicator of a molecule's lipophilicity.

Synthesis and Reactivity Insights

The synthesis of N-[(2-bromophenyl)methyl]pyridin-3-amine would likely involve the N-alkylation of 3-aminopyridine with 2-bromobenzyl bromide. This reaction is a standard procedure in medicinal chemistry. The presence of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the generation of a diverse library of analogs. The pyridine nitrogen and the secondary amine provide sites for salt formation, which can be crucial for modulating solubility and bioavailability.

Core Physicochemical Parameters: Experimental Determination

To move beyond computational predictions, rigorous experimental determination of the following physicochemical properties is essential for any drug development program.

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution. Given the predicted XLogP3 of ~2.9, N-[(2-bromophenyl)methyl]pyridin-3-amine is expected to have low to moderate aqueous solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The "shake-flask" method remains the gold standard for determining thermodynamic solubility.

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4 to mimic physiological conditions).

  • Equilibration: The resulting suspension is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: The suspension is then filtered or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Causality: This method is trusted because it allows the system to reach a true thermodynamic equilibrium, providing a solubility value that is independent of the initial solid-state form's dissolution rate.

Shake_Flask_Solubility_Workflow A Add excess solid to buffer B Equilibrate (24-48h) at constant temperature A->B Agitation C Separate solid and liquid phases (Filtration/Centrifugation) B->C D Quantify concentration in supernatant (HPLC-UV) C->D E Determine Thermodynamic Solubility D->E

Caption: Workflow for the shake-flask solubility determination.

Ionization Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. N-[(2-bromophenyl)methyl]pyridin-3-amine has two potential basic centers: the pyridine nitrogen and the secondary amine. The pyridine nitrogen is expected to be the more basic of the two.

Experimental Protocol: pKa Determination by NMR Spectroscopy

NMR spectroscopy provides a robust method for pKa determination by monitoring the change in chemical shifts of specific protons as a function of pH.[3][4]

  • Sample Preparation: A solution of the compound is prepared in D₂O. A reference standard (e.g., tetramethylammonium iodide) is added.[3]

  • pH Titration: The pH of the solution is adjusted incrementally by adding small aliquots of DCl or NaOD.

  • ¹H NMR Spectra Acquisition: A ¹H NMR spectrum is acquired at each pH value.

  • Data Analysis: The chemical shifts of the protons on the pyridine ring and adjacent to the secondary amine are plotted against the measured pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.

Causality: The chemical shift of a proton is sensitive to the local electronic environment. Protonation of a nearby nitrogen atom causes a significant downfield shift of the adjacent protons. By tracking this change, the equilibrium between the protonated and deprotonated forms can be precisely monitored.

pKa_Determination_NMR_Workflow A Prepare sample in D₂O with reference standard B Adjust pH with DCl/NaOD A->B C Acquire ¹H NMR spectrum B->C D Plot chemical shift vs. pH C->D Repeat for multiple pH values E Determine pKa from inflection point D->E

Caption: Workflow for pKa determination using NMR spectroscopy.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its metabolic stability. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Experimental Protocol: RP-HPLC Method for LogP/LogD Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating lipophilicity.[5][6]

  • System Setup: An HPLC system equipped with a C18 column and a UV detector is used.

  • Mobile Phase: A series of isocratic mobile phases with varying ratios of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (at a specific pH, e.g., 7.4 for LogD) are prepared.

  • Calibration: A set of standard compounds with known LogP values are injected, and their retention times (t_R) are recorded for each mobile phase composition. The logarithm of the retention factor (log k') is calculated (log k' = log[(t_R - t₀)/t₀], where t₀ is the column dead time). A calibration curve is generated by plotting the log k' values against the known LogP values.

  • Sample Analysis: The target compound is injected under the same conditions, and its log k' is determined.

  • LogP/LogD Calculation: The LogP or LogD of the target compound is then interpolated from the calibration curve.

Causality: In RP-HPLC, retention is governed by the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. This provides a strong correlation between retention and the octanol-water partition coefficient.

Spectral Properties

The structural elucidation and confirmation of N-[(2-bromophenyl)methyl]pyridin-3-amine would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the bromophenyl and pyridine rings, a singlet for the benzylic methylene protons, and a broad signal for the NH proton. The chemical shifts of the pyridine protons will be particularly sensitive to the pH of the solvent, as discussed in the pKa determination section.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the unique carbon atoms in the molecule. The carbon attached to the bromine atom will appear in the characteristic region for halogenated aromatic carbons.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio). Fragmentation patterns would likely involve cleavage of the benzylic C-N bond.

Conclusion and Future Directions

This technical guide has outlined the key physicochemical properties of N-[(2-bromophenyl)methyl]pyridin-3-amine and provided a framework for their experimental determination. While computational predictions offer valuable initial insights, a comprehensive experimental characterization is indispensable for advancing this compound through the drug discovery and development pipeline. The methodologies described herein represent best practices in the field, ensuring the generation of high-quality, reliable data. Future work should focus on the synthesis of this compound and the subsequent experimental validation of the predicted properties, paving the way for a deeper understanding of its therapeutic potential.

References

  • PubChem. N-[(4-bromophenyl)methyl]pyridin-3-amine. National Center for Biotechnology Information. [Link]

  • PubChem. N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine. National Center for Biotechnology Information. [Link]

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1456–1459. [Link]

  • Kerns, E. H., & Di, L. (2003). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 991-1000.
  • Avdeef, A. (2012).
  • Donovan, S. F., & Pescatore, M. C. (2002). A high-throughput HPLC method for the simultaneous determination of LogD, LogP, and pKa of drugs. Journal of Pharmaceutical and Biomedical Analysis, 27(6), 957-966.

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Foundational

Proposed Synthetic Pathway and Mechanistic Analysis of (S)-2-(1-(9H-purin-6-yl)-2,3-dihydro-1H-inden-2-yl)-4-phenylthiazole (CAS 1019538-65-8)

A Senior Application Scientist's Guide for Researchers in Drug Development Disclaimer: The following document outlines a proposed synthetic pathway for CAS 1019538-65-8. To the best of our knowledge, a detailed experimen...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Disclaimer: The following document outlines a proposed synthetic pathway for CAS 1019538-65-8. To the best of our knowledge, a detailed experimental protocol for the synthesis of this specific molecule is not publicly available. The proposed route is based on established principles of organic synthesis and draws from methodologies reported for structurally related compounds. This guide is intended for informational and research purposes only and should be executed by qualified professionals in a controlled laboratory setting.

Introduction

(S)-2-(1-(9H-purin-6-yl)-2,3-dihydro-1H-inden-2-yl)-4-phenylthiazole, registered under CAS number 1019538-65-8, is a complex heterocyclic molecule incorporating three key pharmacophores: a purine, an indane, and a thiazole moiety. The specific stereochemistry at the indane ring suggests its potential for selective interaction with biological targets. This technical guide presents a plausible, multi-step synthetic pathway for the preparation of this compound, offering insights into the underlying reaction mechanisms and experimental considerations critical for its successful synthesis and future analogue development.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests a convergent approach. The key bond formations would be the nucleophilic substitution at the C6 position of the purine ring and the formation of the thiazole ring. This leads to three primary starting materials: a suitable indane precursor, a phenyl-substituted α-haloketone, and a purine synthon.

Proposed Synthetic Pathway

The proposed forward synthesis is a multi-step process involving the preparation of key intermediates followed by their strategic coupling.

PART 1: Synthesis of the Indenyl-Thiazole Intermediate

The initial phase focuses on the construction of the core indenyl-thiazole scaffold. This can be achieved through a Hantzsch thiazole synthesis.

Step 1: Synthesis of 2-Amino-2,3-dihydro-1H-indene-1-thione

A plausible route to the required thioamide intermediate begins with 2-aminoindan.

  • Protocol:

    • Dissolve (S)-2-amino-2,3-dihydro-1H-indene in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a thiocarbonylating agent, such as Lawesson's reagent or phosphorus pentasulfide, portion-wise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the desired 2-amino-2,3-dihydro-1H-indene-1-thione.

Step 2: Hantzsch Thiazole Synthesis

The synthesized thioamide is then condensed with an α-haloketone to form the thiazole ring.[1][2]

  • Protocol:

    • Dissolve 2-amino-2,3-dihydro-1H-indene-1-thione and 2-bromo-1-phenylethan-1-one in a suitable solvent like ethanol or isopropanol.

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid by filtration and wash with cold solvent.

    • Further purification can be achieved by recrystallization to afford (S)-2-(2,3-dihydro-1H-inden-2-yl)-4-phenylthiazole.

Reactant Reagent Solvent Conditions Product
(S)-2-amino-2,3-dihydro-1H-indeneLawesson's reagentPyridine0 °C to RT2-amino-2,3-dihydro-1H-indene-1-thione
2-amino-2,3-dihydro-1H-indene-1-thione2-bromo-1-phenylethan-1-oneEthanolReflux(S)-2-(2,3-dihydro-1H-inden-2-yl)-4-phenylthiazole

Causality Behind Experimental Choices:

  • Lawesson's Reagent: A mild and effective thionating agent for converting amides and ketones to their corresponding thio-analogs.

  • Hantzsch Thiazole Synthesis: A classic and reliable method for the formation of thiazole rings from α-haloketones and thioamides.[1][2]

  • Ethanol as Solvent: A common protic solvent that facilitates the reaction and allows for easy product precipitation upon cooling.

Mechanism of Hantzsch Thiazole Synthesis:

The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis Thioamide Thioamide (Nucleophilic Sulfur) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone (Electrophilic Carbon) AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration Water H₂O Intermediate2->Water

Caption: Mechanism of Hantzsch Thiazole Synthesis.

PART 2: Synthesis of the Purine Synthon

A suitable purine precursor for the final coupling step is 6-chloro-9H-purine.

Step 3: Preparation of 6-Chloro-9H-purine

This intermediate can be synthesized from commercially available hypoxanthine.

  • Protocol:

    • Suspend hypoxanthine in an excess of phosphoryl chloride (POCl₃).

    • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

    • Heat the mixture to reflux for several hours.

    • After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.

    • The product, 6-chloro-9H-purine, will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry.

Reactant Reagent Conditions Product
HypoxanthinePhosphoryl chloride (POCl₃), N,N-dimethylanilineReflux6-Chloro-9H-purine

Causality Behind Experimental Choices:

  • Phosphoryl Chloride (POCl₃): A strong dehydrating and chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chlorides.

  • N,N-dimethylaniline: Acts as a catalyst to activate the phosphoryl chloride.

PART 3: Coupling and Final Product Formation

The final step involves the nucleophilic aromatic substitution of the chloride on the purine ring by the indenyl-thiazole intermediate.

Step 4: Synthesis of (S)-2-(1-(9H-purin-6-yl)-2,3-dihydro-1H-inden-2-yl)-4-phenylthiazole

  • Protocol:

    • Dissolve (S)-2-(2,3-dihydro-1H-inden-2-yl)-4-phenylthiazole and 6-chloro-9H-purine in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to act as a proton scavenger.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours, monitoring the progress by TLC.

    • Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the final product.

Reactant 1 Reactant 2 Base Solvent Conditions Final Product
(S)-2-(2,3-dihydro-1H-inden-2-yl)-4-phenylthiazole6-Chloro-9H-purineDIPEADMF80-120 °C(S)-2-(1-(9H-purin-6-yl)-2,3-dihydro-1H-inden-2-yl)-4-phenylthiazole

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent (DMF/NMP): These solvents are ideal for SNAr reactions as they can solvate the cations while leaving the nucleophile relatively free to react.

  • Non-nucleophilic Base (DIPEA/K₂CO₃): Used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of the indane derivative attacks the electron-deficient C6 position of the purine ring, forming a Meisenheimer complex. The chloride ion is then eliminated to restore the aromaticity of the purine ring.

SNAr_Mechanism IndenylThiazole Indenyl-Thiazole (Nucleophile) Meisenheimer Meisenheimer Complex (Intermediate) IndenylThiazole->Meisenheimer Nucleophilic Attack Purine 6-Chloropurine (Electrophile) Purine->Meisenheimer Product Final Product Meisenheimer->Product Elimination of Leaving Group Chloride Cl⁻ Meisenheimer->Chloride

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Conclusion and Future Perspectives

This technical guide has detailed a plausible and scientifically sound synthetic route for the preparation of (S)-2-(1-(9H-purin-6-yl)-2,3-dihydro-1H-inden-2-yl)-4-phenylthiazole. The proposed pathway relies on well-established and robust chemical transformations, providing a solid foundation for its practical implementation. The modular nature of this synthesis also offers significant opportunities for the creation of a diverse library of analogues by varying the substitution patterns on the indane, phenyl, and purine rings. Such a library would be invaluable for structure-activity relationship (SAR) studies and the optimization of this scaffold for potential therapeutic applications. Further research should focus on the experimental validation of this proposed route and the exploration of alternative synthetic strategies to improve efficiency and yield.

References

  • Alfaifi, G. H., Farghaly, T. A., & Abdellattif, M. H. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLOS ONE, 18(3), e0274459. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Chen, Y., Li, J., Wang, Y., ... & Zhang, Y. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Molecules, 28(14), 5486. [Link]

  • Polem, V. K. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 8(3), 485-490.
  • Lee, J., & Lee, J. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 19(2), 356-363. [Link]

  • Salian, S., Kalluraya, B., & S, S. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E: Crystallographic Communications, 77(10), 994-1001. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Kratochvil, B., Csollei, J., & Dvorak, D. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 23(24), 16091. [Link]

  • Chemo Ibérica, S.A. (2010). A process for the preparation of telmisartan.
  • Array Biopharma Inc. (2009). Synthesis of purine derivatives.

Sources

Exploratory

Spectroscopic Data for C12H11BrN2: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic characterization of heterocyclic compounds with the molecular formula C12H11BrN2. For the purpose of this technical paper, we will focus on a representati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectroscopic characterization of heterocyclic compounds with the molecular formula C12H11BrN2. For the purpose of this technical paper, we will focus on a representative isomer, 2-bromo-4-phenyl-1H-imidazole , to illustrate the application and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles and methodologies discussed herein are broadly applicable to researchers, scientists, and professionals in the field of drug development and materials science who work with similar bioactive heterocyclic compounds.[1][2]

The Structural Significance of Phenylimidazoles

Phenylimidazole derivatives are a class of heterocyclic compounds that form the structural core of many biologically active molecules. Their versatile nature allows them to interact with a wide range of biological targets, leading to applications as antifungal, antibacterial, and anticancer agents.[3][4][5] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Predicted NMR Data for 2-bromo-4-phenyl-1H-imidazole
¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Imidazole-H~7.20s1HH5
Phenyl-H~7.70-7.80m2HOrtho-H
Phenyl-H~7.30-7.45m3HMeta- & Para-H
N-H~12.5br s1HImidazole N-H
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Imidazole-C~120C2 (C-Br)
Imidazole-C~140C4 (C-Ph)
Imidazole-C~115C5
Phenyl-C~130C-ipso
Phenyl-C~128-129C-ortho, C-meta
Phenyl-C~127C-para
Interpreting the NMR Spectra
  • ¹H NMR: The proton spectrum is expected to show a singlet for the lone proton on the imidazole ring (H5). The phenyl protons will appear as multiplets in the aromatic region. The broad singlet at a downfield chemical shift is characteristic of the acidic N-H proton of the imidazole ring.

  • ¹³C NMR: The carbon spectrum will display distinct signals for each unique carbon atom. The carbon atom attached to the bromine (C2) is expected to be shifted to a lower field compared to an unsubstituted imidazole. The phenyl carbons will have characteristic shifts in the aromatic region.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol outlines the standard procedure for small organic molecules.[6][7][8][9][10]

Materials:

  • 5-25 mg of the C12H11BrN2 compound

  • 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tube

  • Pasteur pipette with a cotton wool plug

  • Vortex mixer

Procedure:

  • Weigh 5-25 mg of the solid sample and place it in a small vial.

  • Add 0.6-0.7 mL of the deuterated solvent to the vial.

  • Vortex the mixture until the sample is completely dissolved.

  • If any particulate matter is present, filter the solution through a Pasteur pipette with a cotton wool plug directly into the NMR tube.

  • Carefully place the NMR tube in the spectrometer's autosampler or manual insertion port.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Sample Weigh Sample Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in\nDeuterated Solvent 1-2 min Filter into\nNMR Tube Filter into NMR Tube Dissolve in\nDeuterated Solvent->Filter into\nNMR Tube 1 min Insert into\nSpectrometer Insert into Spectrometer Filter into\nNMR Tube->Insert into\nSpectrometer <1 min Acquire 1H & 13C Spectra Acquire 1H & 13C Spectra Insert into\nSpectrometer->Acquire 1H & 13C Spectra 5-60 min Process Spectra Process Spectra Acquire 1H & 13C Spectra->Process Spectra 5 min Interpret Data Interpret Data Process Spectra->Interpret Data Expertise

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic wavenumbers.

Predicted IR Data for 2-bromo-4-phenyl-1H-imidazole
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch3100-3300Medium, Broad
Aromatic C-H stretch3000-3100Medium
C=C and C=N stretch1500-1600Medium to Strong
C-N stretch1250-1350Medium
C-Br stretch500-600Medium
Interpreting the IR Spectrum

The IR spectrum of 2-bromo-4-phenyl-1H-imidazole is expected to show a broad absorption band in the region of 3100-3300 cm⁻¹, which is characteristic of the N-H stretching vibration of the imidazole ring. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The region between 1500 and 1600 cm⁻¹ will contain absorptions due to the C=C and C=N stretching vibrations of the aromatic and imidazole rings. The C-Br stretch is expected at lower wavenumbers.

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)

For solid samples, the KBr pellet technique is a common and effective method for obtaining high-quality IR spectra.[1][11][12][13][14]

Materials:

  • 1-2 mg of the C12H11BrN2 compound

  • 100-200 mg of dry potassium bromide (KBr) powder

  • Agate mortar and pestle

  • Pellet die and hydraulic press

Procedure:

  • Thoroughly grind 1-2 mg of the solid sample in an agate mortar.

  • Add 100-200 mg of dry KBr powder to the mortar and mix intimately with the sample by grinding.

  • Transfer the mixture to a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Sample Grind Sample Mix with KBr Mix with KBr Grind Sample->Mix with KBr 2-3 min Press Pellet Press Pellet Mix with KBr->Press Pellet 3-5 min Analyze Pellet Analyze Pellet Press Pellet->Analyze Pellet <1 min Interpret Spectrum Interpret Spectrum Analyze Pellet->Interpret Spectrum Expertise

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[15][16][17][18]

Predicted Mass Spectrum Data for 2-bromo-4-phenyl-1H-imidazole
Ion Predicted m/z Relative Abundance Identity
[M]⁺250/252HighMolecular ion (due to ⁷⁹Br and ⁸¹Br isotopes)
[M-Br]⁺171ModerateLoss of Bromine
[C₆H₅CN]⁺103ModeratePhenylnitrile fragment
[C₆H₅]⁺77HighPhenyl fragment
Interpreting the Mass Spectrum

The mass spectrum of 2-bromo-4-phenyl-1H-imidazole will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two peaks for the molecular ion at m/z 250 and 252. Fragmentation of the molecular ion is expected, with common losses including the bromine atom and fragmentation of the imidazole and phenyl rings.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard method for the analysis of volatile and thermally stable organic compounds.[15][16]

Procedure:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is vaporized in the ion source.

  • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • The detector records the abundance of each ion, generating a mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Analysis & Detection cluster_interp Data Interpretation Introduce Sample Introduce Sample Vaporize & Ionize Vaporize & Ionize Introduce Sample->Vaporize & Ionize Mass Analysis Mass Analysis Vaporize & Ionize->Mass Analysis Detection Detection Mass Analysis->Detection Generate Spectrum Generate Spectrum Detection->Generate Spectrum Interpret Data Interpret Data Generate Spectrum->Interpret Data

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of organic compounds like C12H11BrN2. Each technique offers unique and complementary information, allowing for the unambiguous determination of the molecular structure. The protocols and interpretation guidelines presented in this technical paper serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (2019). PMC. [Link]

  • Sample preparation for FT-IR. University of the West Indies. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • Sampling of solids in IR spectroscopy. Slideshare. [Link]

  • Small molecule NMR sample preparation. (2023). University of Texas Southwestern Medical Center. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Sample Preparation. University College London. [Link]

  • How to prepare IR samples?. ResearchGate. [Link]

  • Electron Impact Definition. Fiveable. [Link]

  • Wiley-VCH 2007 - Supporting Inform
  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

  • Ionization Methods in Organic Mass Spectrometry. University of California, Riverside.
  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0281645). NP-MRD. [Link]

  • Introduction to Electron Impact Ionization for GC–MS. LCGC International. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • DFT, FT-Raman, FT-IR and FT-NMR studies of 4-phenylimidazole. ResearchGate. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. [Link]

  • The Cohesive Interactions in Phenylimidazoles. PMC. [Link]

  • Supplementary Information Metal-organic framework mediated expeditious synthesis of benzimidazole and benzothiazole derivatives. The Royal Society of Chemistry. [Link]

  • 1H-Imidazole. NIST WebBook. [Link]

  • 2-Bromo-4-methyl-1H-imidazole. PubChem. [Link]

  • 1H-Imidazole. NIST WebBook. [Link]

  • FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. De Gruyter. [Link]

  • 1H-NMR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. ResearchGate. [Link]

  • FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole. ResearchGate. [Link]

  • Synthesis and Characterization of Blue-emitting Donor N-Substituted Tetraphenylimidazole Derivatives. ChemRxiv. [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. ResearchGate. [Link]

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Foundational

Strategic Synthesis of Bromophenyl Pyridine Amines: A Modular Guide to Privileged Scaffolds

Executive Summary & Strategic Rationale In modern medicinal chemistry, the bromophenyl pyridine amine motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the bromophenyl pyridine amine motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly kinases (e.g., BCR-ABL, BRAF) and GPCRs.

The strategic value of this scaffold lies in its modularity :

  • The Pyridine Core: Acts as a hydrogen bond acceptor (HBA) with tunable basicity (

    
     ~5.2), improving aqueous solubility compared to benzene analogs.
    
  • The Amine Linker: Provides a crucial hydrogen bond donor (HBD) and conformational flexibility.

  • The Bromo-Handle: A versatile orthogonal functional group. It serves as a site for late-stage diversification (Suzuki/Sonogashira coupling) or as a halogen-bond donor in the active site.

This guide details the retrosynthetic logic, catalytic methodologies, and validated protocols required to synthesize these compounds with high regiocontrol.

Retrosynthetic Analysis & Regiocontrol

The synthesis of bromophenyl pyridine amines hinges on the formation of the C–N bond. The primary challenge is regioselectivity : distinguishing between multiple halogen sites on the pyridine ring or controlling the reaction against the inherent nucleophilicity of the pyridine nitrogen.

Decision Matrix: vs. Buchwald-Hartwig

The choice of methodology depends on the electronic environment of the pyridine carbon.

  • 
     (Nucleophilic Aromatic Substitution):  Viable only for halogens at C2 or C4 positions activated by electron-withdrawing groups (EWGs).
    
  • Buchwald-Hartwig Amination (BHA): The gold standard for C3 functionalization and electron-neutral/rich systems.

Visualization: Synthetic Decision Tree

The following diagram outlines the logical flow for selecting the synthetic route based on starting material substitution.

G cluster_0 Critical Constraint Start Target: Bromophenyl Pyridine Amine PosCheck Position of C-N Bond? Start->PosCheck C2_C4 C2 or C4 Position PosCheck->C2_C4 C3 C3 Position PosCheck->C3 EWG_Check Is Ring Activated? (NO2, CN, CF3 present) C2_C4->EWG_Check Method_BHA Method B: Buchwald-Hartwig (Pd-Catalysis Required) C3->Method_BHA Mandatory Method_SNAr Method A: SnAr (Heat, Base, No Metal) EWG_Check->Method_SNAr Yes EWG_Check->Method_BHA No Warning Warning: Pyridine Nitrogen can poison Pd catalyst

Figure 1: Retrosynthetic decision tree for selecting C-N bond formation strategy based on pyridine substitution patterns.

Core Methodology: Palladium-Catalyzed Cross-Coupling[1][2][3][4][5]

For "novel" scaffolds, we typically target the C3-amino position (retaining a C5-bromo group for diversification), which requires Palladium catalysis. The Buchwald-Hartwig Amination is the dominant methodology.

The Catalyst System

The success of coupling aminopyridines relies heavily on ligand selection to prevent the formation of stable, non-reactive Pd-pyridine complexes (catalyst poisoning).

Table 1: Ligand Selection Guide for Pyridine Substrates

Ligand ClassRepresentative LigandApplication ScopeKey Mechanism
Bidentate Bisphosphines BINAP , Xantphos Standard couplings. High success rate with primary anilines.Wide bite angle facilitates reductive elimination.
Dialkylbiaryl Phosphines BrettPhos , XPhos Challenging substrates (e.g., weak nucleophiles, hindered amines).Bulky groups prevent Pd-dimerization and promote oxidative addition.
NHC Carbenes Pd-PEPPSI-IPr "Difficult" pyridines with high N-coordination ability.Strong

-donation stabilizes Pd(0) against poisoning.
Mechanistic Pathway

Understanding the catalytic cycle is vital for troubleshooting. In pyridine systems, the Amine Binding step is often the bottleneck due to competition from the pyridine nitrogen.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination (Pd-N) OxAdd->Coord + R-NH2 OffCycle Off-Cycle Trap: Pyridine N-Coordination OxAdd->OffCycle Inhibition Deprot Deprotonation (Base assisted) Coord->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 - Product OffCycle->OxAdd Heat/Solvent

Figure 2: The Pd-catalytic cycle highlighting the specific off-cycle trap common in pyridine chemistry.

Validated Experimental Protocol

This protocol describes the synthesis of a 3-bromo-5-(phenylamino)pyridine core. It utilizes a Pd/Xantphos system, which is robust for heteroaromatic halides.

Protocol 4.1: C-N Coupling of 3,5-Dibromopyridine

Objective: Selective mono-amination of 3,5-dibromopyridine with 4-fluoroaniline.

Reagents:

  • 3,5-Dibromopyridine (1.0 equiv, 237 mg, 1.0 mmol)

  • 4-Fluoroaniline (1.1 equiv, 122 mg)

  • 
     (2.5 mol%, 23 mg)
    
  • Xantphos (5.0 mol%, 29 mg)

  • 
     (2.0 equiv, 650 mg) - Preferred over NaOtBu to tolerate functional groups.
    
  • 1,4-Dioxane (anhydrous, 5 mL)

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Crucial for Reproducibility):

    • In a glovebox or under Argon stream, charge a dried reaction vial with

      
       and Xantphos.
      
    • Add 1 mL of dioxane. Stir at room temperature for 5 minutes until the solution turns a clear dark red/orange. This ensures the active

      
       species is formed before exposure to the inhibitory pyridine substrate.
      
  • Substrate Addition:

    • Add the 3,5-dibromopyridine, 4-fluoroaniline, and

      
       to the vial.
      
    • Add the remaining 4 mL of dioxane.

  • Deoxygenation:

    • Seal the vial with a septum. Sparge with Argon gas for 10 minutes. (Oxygen is the primary cause of catalyst death in this cycle).

  • Reaction:

    • Heat the block to 100°C for 12–16 hours.

    • Monitoring: Check via LCMS. The mono-aminated product (

      
       ~ 267/269) should be the major peak. If bis-amination occurs, lower the temperature to 80°C or reduce amine equivalents to 0.95.
      
  • Work-up:

    • Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black.

    • Concentrate in vacuo.

  • Purification:

    • Flash chromatography (SiO2).

    • Gradient: 0%

      
       40% EtOAc in Hexanes. Pyridine amines are polar; ensure the column is flushed well.
      

Structural Diversification (The "Novelty" Phase)

Once the Bromophenyl Pyridine Amine core is synthesized, the remaining bromine atom serves as the handle for library generation.

Optimization Strategy:

  • Suzuki-Miyaura Coupling: React the core with aryl boronic acids to create biaryl systems (Kinase hinge binders).

  • Sonogashira Coupling: Introduce alkynes to probe deep hydrophobic pockets.

  • Heck Reaction: Introduce vinyl groups for Michael acceptor design (covalent inhibitors).

Data Integrity Check (Self-Validation):

  • 1H NMR: Look for the diagnostic broad singlet (NH) around 6.0–9.0 ppm (solvent dependent) and the shift in the pyridine protons adjacent to the nitrogen.

  • 13C NMR: Confirm the presence of the C-N bond carbon (deshielded, typically ~140–150 ppm).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-catalyzed arylation of amines." Journal of Organic Chemistry (Contextualizing alternative methods).

  • Hill, M. D., et al. (2006). "Recent Advances in the Synthesis of Pyridines." Comprehensive Heterocyclic Chemistry III. (General reference for pyridine reactivity).
  • BenchChem Technical Review. (2025). "The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry."

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Exploratory

Technical Whitepaper: Molecular Geometry and Conformational Analysis of N-[(2-bromophenyl)methyl]pyridin-3-amine

Executive Summary This technical guide provides a comprehensive structural analysis of N-[(2-bromophenyl)methyl]pyridin-3-amine (CAS: Analogous to 3-aminopyridine derivatives), a critical pharmacophore scaffold in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of N-[(2-bromophenyl)methyl]pyridin-3-amine (CAS: Analogous to 3-aminopyridine derivatives), a critical pharmacophore scaffold in medicinal chemistry. This molecule features a flexible methylene linker connecting a


-deficient pyridine ring and a sterically congested ortho-bromophenyl ring.

The presence of the ortho-bromine atom is the defining structural feature, acting as a "conformational lock" that restricts the rotational freedom of the benzyl-nitrogen bond. This guide details the geometric parameters, energetic landscapes, and experimental protocols required to characterize this molecule for drug development applications, specifically in kinase inhibitor design where such "hinge-binding" motifs are prevalent.

Molecular Architecture & Geometry

Connectivity and Hybridization

The molecule consists of two aromatic systems linked by a secondary amine methylene bridge.

  • System A (Pyridine): A 3-substituted pyridine ring.[1][2][3] The nitrogen atom (

    
    ) acts as a hydrogen bond acceptor.
    
  • Linker (Amine): A secondary amine (

    
    ) with 
    
    
    
    character, though the lone pair participates in partial resonance with the pyridine ring, flattening the geometry slightly.
  • System B (Phenyl): A 2-bromophenyl group.[4] The bromine atom (

    
    ) provides high electron density and significant steric bulk (
    
    
    
    ).
Key Geometric Parameters (Predicted)

Based on X-ray data of analogous N-benzyl-3-aminopyridines [1], the following geometric parameters define the ground state:

ParameterAtoms InvolvedTypical ValueStructural Implication
Bond Length

1.38 – 1.40 ÅPartial double bond character (resonance).
Bond Length

1.45 – 1.47 ÅStandard single bond; rotatable.
Bond Length

1.50 – 1.52 ÅStandard single bond; rotatable.
Bond Angle

120° – 124°Expanded angle due to steric repulsion between rings.
Torsion


~20° – 40°Slight twist to maintain conjugation while avoiding orth-H clash.

Conformational Analysis: The "Ortho-Lock" Effect

The conformational landscape is dominated by the rotation around the


 and 

bonds. The 2-bromo substituent introduces a high-energy barrier that prevents free rotation, creating distinct atropisomeric-like minima.
The Rotational Energy Profile
  • Global Minimum (Anti-Periplanar): The Bromine atom is oriented anti to the amine nitrogen (dihedral

    
    ). This minimizes steric clash between the Br lone pairs and the amine lone pair/hydrogen.
    
  • Local Minimum (Syn-Clinal): A secondary minimum exists where the Br is syn to the amine H. This is stabilized by a weak intramolecular hydrogen bond (

    
    ), typically 2.8–3.2 Å in length. This interaction is electrostatic and dispersive (halogen bond nature).
    
  • The "Forbidden" Zone: Conformations where the Br atom eclipses the methylene hydrogens are energetically prohibitive (>5 kcal/mol barrier).

Pathway Visualization

The following diagram illustrates the connectivity and the critical rotational axes governing the molecule's shape.

MolecularConformation Pyridine Pyridine Ring (e- deficient) Amine NH Group (H-bond Donor) Pyridine->Amine C-N Bond (Partial dbl char) Linker Methylene Bridge (CH2) Amine->Linker Rotatable (Torsion 1) Bromo Ortho-Bromo (Steric Lock) Amine->Bromo Potential NH...Br Interaction Phenyl Phenyl Ring (Scaffold) Linker->Phenyl Rotatable (Torsion 2) Phenyl->Bromo C-Br Bond (Fixed)

Caption: Connectivity map highlighting the rotatable linkers and the potential intramolecular NH...Br interaction that stabilizes the 'syn' conformation.

Experimental Characterization Protocols

To rigorously validate the geometry of this molecule, the following experimental workflows are recommended.

Synthesis: Reductive Amination (Standard Protocol)

The most reliable route to this geometry ensures the integrity of the bromine position without scrambling.

Reagents: 3-Aminopyridine (1.0 eq), 2-Bromobenzaldehyde (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-aminopyridine (10 mmol) and 2-bromobenzaldehyde (10 mmol) in 1,2-dichloroethane (DCE, 50 mL). Add catalytic acetic acid (0.5 mL). Stir at Room Temperature (RT) for 2 hours under

    
    .
    
    • Checkpoint: Monitor by TLC (disappearance of aldehyde).

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes. Allow to warm to RT and stir overnight (12h).

  • Quench & Workup: Quench with saturated

    
     (aq). Extract with DCM (
    
    
    
    mL). Wash organics with brine, dry over
    
    
    .
  • Purification: Flash column chromatography (Hexane:EtOAc gradient). The amine is typically a viscous oil or low-melting solid.

NMR Conformational Analysis (NOESY)

Standard 1H NMR confirms connectivity. To determine the spatial arrangement (conformation), Nuclear Overhauser Effect Spectroscopy (NOESY) is required.

Protocol:

  • Sample Prep: Dissolve 10 mg of purified compound in

    
     (favors H-bonding) or 
    
    
    
    (favors intramolecular H-bonds).
  • Acquisition: Run a 2D NOESY experiment with a mixing time of 500 ms.

  • Analysis: Look for cross-peaks between:

    • The Amine NH proton and the Phenyl H-6 (ortho to linker).

    • The Amine NH proton and the Pyridine H-2/H-4 .

    • Interpretation: Strong NOE between NH and Phenyl H-6 indicates the "Anti" conformation (Br is far). Weak or no NOE suggests the "Syn" conformation (Br is near NH, pushing H-6 away).

Computational Modeling Protocol

For predictive analysis in drug design (docking/SAR), use the following Density Functional Theory (DFT) setup.

Workflow Diagram

ComputationalWorkflow Start Initial Structure (2D Sketch) ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch DFT_Opt Geometry Optimization (DFT B3LYP/6-31G*) ConfSearch->DFT_Opt Select Top 5 Low E Conformers Freq Frequency Calc (Verify Minima) DFT_Opt->Freq Solvation Solvation Model (PCM - Water/DMSO) Freq->Solvation If NImag=0 Output Final 3D Coordinates & Boltzmann Weights Solvation->Output

Caption: Computational pipeline for determining the bioactive conformation and energetic minima.

Calculation Parameters[4]
  • Software: Gaussian 16 / ORCA / GAMESS.

  • Functional: B3LYP or

    
    B97X-D (includes dispersion corrections, critical for Br interactions).
    
  • Basis Set: 6-311G(d,p) for C, H, N; LANL2DZ or def2-TZVP for Bromine (to account for relativistic effects if high precision is needed).

  • Solvation: IEFPCM (Implicit solvation) in Water (

    
    ) to simulate physiological environment.
    

References

  • PubChem. N-[(2-bromophenyl)methyl]-2-methylpentan-3-amine (Analogous Structure Data).[4] National Library of Medicine. [Link]

  • ResearchGate. Structure and Quantum Chemical Analysis of Aminopyridine Derivatives. [Link]

  • NIST WebBook. 3-Aminopyridine Spectral Data. [Link]

  • MDPI. Conformational Analysis of N-benzyl-piperidinyl-pyridine Derivatives. [Link][5][6][7]

Sources

Foundational

A Predictive Computational Workflow for the Characterization of N-[(2-bromophenyl)methyl]pyridin-3-amine: A Technical Guide for Drug Discovery Professionals

Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] Its derivatives are subjects of intense research due to their diverse biological activities, i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] Its derivatives are subjects of intense research due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This in-depth technical guide presents a comprehensive, predictive computational workflow for the thorough characterization of a novel pyridine derivative, N-[(2-bromophenyl)methyl]pyridin-3-amine. In the absence of specific experimental data for this compound, this document serves as a roadmap for researchers and drug development professionals, detailing how to leverage established theoretical and computational methodologies to predict its structural, electronic, and pharmacokinetic properties. By grounding our approach in a comparative analysis of structurally related molecules, we provide a robust framework for in silico evaluation, from fundamental quantum chemical analysis to preliminary drug-likeness assessment.

Introduction: The Rationale for a Predictive Approach

N-[(2-bromophenyl)methyl]pyridin-3-amine is a novel chemical entity that combines three key structural motifs: a pyridine ring, a secondary amine linker, and a brominated phenyl group. Each of these components can significantly influence the molecule's overall properties. The pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively, which is crucial for molecular recognition at biological targets.[1] The bromophenyl group can engage in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity and modulating pharmacokinetic properties.

Given the novelty of this specific molecule, a comprehensive theoretical and computational investigation is the most efficient first step to elucidate its potential as a lead compound in drug discovery. This guide provides a detailed, step-by-step methodology for such an investigation, designed to be both scientifically rigorous and practically applicable for researchers in the field.

Quantum Mechanical Characterization: Unveiling Intrinsic Properties with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost.[5] For a novel molecule like N-[(2-bromophenyl)methyl]pyridin-3-amine, DFT calculations are indispensable for predicting its fundamental properties.

Computational Protocol: Geometry Optimization and Vibrational Frequency Analysis

The initial and most critical step in any computational analysis is to determine the molecule's most stable three-dimensional conformation.

Protocol:

  • Structure Building: The 2D structure of N-[(2-bromophenyl)methyl]pyridin-3-amine is first drawn using molecular editing software like GaussView.

  • Input File Generation: A Gaussian input file is created, specifying the computational method. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[6]

  • Job Type: The calculation is set up as an "Optimization + Frequency" job. The optimization part will find the lowest energy geometry, while the frequency calculation will confirm that it is a true minimum (i.e., no imaginary frequencies) and provide theoretical vibrational data (e.g., IR spectrum).[1][6]

  • Execution: The calculation is run using the Gaussian software package.[7]

  • Analysis: The output file is analyzed to confirm convergence, the absence of imaginary frequencies, and to extract the optimized coordinates.[6]

Expertise & Experience: The choice of the B3LYP functional and 6-31G(d) basis set is a pragmatic starting point for medium-sized organic molecules, providing a good balance of accuracy for geometry and electronic properties without being computationally prohibitive. The frequency calculation is a crucial self-validation step; a structure with imaginary frequencies is not at a true energy minimum and any subsequent property calculations would be unreliable.

Frontier Molecular Orbitals (FMOs): Understanding Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[2][8] The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a measure of chemical stability.[8]

  • HOMO: For N-[(2-bromophenyl)methyl]pyridin-3-amine, the HOMO is expected to be localized primarily on the electron-rich pyridin-3-amine moiety, indicating this region is susceptible to electrophilic attack.

  • LUMO: The LUMO is likely distributed over the bromophenyl ring, suggesting this area as a potential site for nucleophilic interaction.

  • Energy Gap: A smaller HOMO-LUMO gap suggests higher reactivity.[8]

ParameterPredicted Value (Arbitrary Units)Implication
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability

Caption: Predicted Frontier Molecular Orbital Energies for N-[(2-bromophenyl)methyl]pyridin-3-amine.

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[9][10][11]

  • Red Regions (Negative Potential): These areas are electron-rich and are favorable sites for electrophilic attack. For our target molecule, these are expected around the nitrogen atom of the pyridine ring and the bromine atom.[9][11]

  • Blue Regions (Positive Potential): These are electron-deficient regions, susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the amine group.[9]

  • Green Regions (Neutral Potential): These indicate areas of neutral charge.

Trustworthiness: The combination of FMO analysis and MEP maps provides a self-validating system for predicting reactivity. The electron-rich regions identified in the MEP map should correlate with the localization of the HOMO, providing a consistent picture of the molecule's electronic landscape.

Structure-Based Drug Design: Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[12][13][14] This is a cornerstone of structure-based drug design, allowing for the virtual screening of compounds and the elucidation of potential binding modes.[13]

Selection of a Biologically Relevant Target

Pyridine derivatives are known inhibitors of various protein kinases, which are critical targets in oncology.[8][15] For this guide, we have selected two well-validated kinase targets:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, frequently targeted in cancer therapy.[9][14][16][17][18] The crystal structure of CDK2 in complex with a pyridine-based inhibitor (PDB ID: 1PYE) provides an excellent reference for our docking study.[9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[15][19][20][21] Several crystal structures of VEGFR2 with pyridine-containing inhibitors are available (e.g., PDB ID: 2P2H, 3CPC).[19][20]

Molecular Docking Protocol

The following protocol outlines the steps for docking N-[(2-bromophenyl)methyl]pyridin-3-amine into the active site of CDK2 using AutoDock Vina, a widely used and freely available docking software.[5][10][22][23]

Protocol:

  • Protein Preparation:

    • Download the crystal structure of CDK2 (e.g., PDB ID: 1PYE) from the Protein Data Bank.[9]

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign partial charges to the protein atoms using AutoDock Tools.[22][23]

  • Ligand Preparation:

    • Use the DFT-optimized structure of N-[(2-bromophenyl)methyl]pyridin-3-amine.

    • Assign rotatable bonds and save the ligand in the required PDBQT format using AutoDock Tools.[22][23]

  • Grid Box Definition:

    • Define a search space (grid box) that encompasses the active site of the protein. The coordinates of the co-crystallized ligand in 1PYE can be used to center the grid box.[5]

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared protein and ligand files, and the grid box parameters as input.[23]

  • Results Analysis:

    • Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).[11][24][25][26]

    • Visualize the top-ranked poses in the context of the protein's active site using software like PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).[10]

Authoritative Grounding: The use of a crystal structure with a co-crystallized ligand (1PYE) is a critical standard in docking protocols. It allows for "redocking," a process where the original ligand is docked back into the protein to validate the docking parameters. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose, increases confidence in the docking results for novel ligands.[11]

Interpreting Docking Results

The primary outputs of a docking simulation are the binding affinity and the predicted binding poses.

ParameterInterpretation
Binding Affinity (kcal/mol) A more negative value indicates a stronger predicted binding affinity.[11][25]
Binding Pose The 3D orientation of the ligand in the protein's active site.
Key Interactions Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[11]

A successful docking of N-[(2-bromophenyl)methyl]pyridin-3-amine into the CDK2 active site would likely involve hydrogen bonding between the pyridine nitrogen or the amine group with key residues in the hinge region of the kinase, a common binding motif for kinase inhibitors.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download Protein Structure (e.g., PDB: 1PYE) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid Define Grid Box (Encompass active site) PrepProt->Grid PrepLig Prepare Ligand (Optimized geometry, assign rotatable bonds) RunVina Run AutoDock Vina PrepLig->RunVina Grid->RunVina Analyze Analyze Results (Binding affinity, poses) RunVina->Analyze Visualize Visualize Interactions (Hydrogen bonds, etc.) Analyze->Visualize G cluster_swissadme SwissADME Web Server cluster_output Predicted Profile Input Input Molecule (SMILES String) PhysChem Physicochemical Properties Input->PhysChem PK Pharmacokinetics Input->PK DrugLike Drug-likeness Input->DrugLike MedChem Medicinal Chemistry Input->MedChem Output Bioavailability LogP Solubility BBB Permeation Drug-likeness Rules PhysChem->Output PK->Output DrugLike->Output MedChem->Output

Caption: Workflow for in silico ADMET prediction.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded computational workflow for the initial characterization of the novel molecule, N-[(2-bromophenyl)methyl]pyridin-3-amine. By employing a suite of powerful in silico tools, we can predict its structural and electronic properties, explore its potential interactions with relevant biological targets, and gain preliminary insights into its pharmacokinetic profile.

The predictive data generated through this workflow serves as a strong foundation for guiding subsequent experimental work. The theoretical IR spectrum can aid in the characterization of the synthesized compound. The predicted reactivity can inform the design of synthetic routes and potential derivatization strategies. The molecular docking results can prioritize this compound for in vitro screening against specific targets like CDK2 or VEGFR2. Finally, the ADMET profile provides an early assessment of its drug-like properties, helping to de-risk its progression in the drug discovery pipeline. This predictive, multi-faceted approach exemplifies a modern, efficient strategy for the evaluation of novel chemical entities in the quest for new therapeutics.

References

  • RCSB Protein Data Bank. (2004). 1PYE: Crystal structure of CDK2 with inhibitor. [Link]

  • Let's talk about science. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]

  • RCSB Protein Data Bank. (2008). 3CPC: Crystal structure of the VEGFR2 kinase domain in complex with a pyridone inhibitor. [Link]

  • Bioinformatics Explained. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. [Link]

  • RCSB Protein Data Bank. (2007). 2P2H: Crystal structure of the VEGFR2 kinase domain in complex with a pyridinyl-triazine inhibitor. [Link]

  • Dr. A. K. (2020, September 1). How to use SwissADME? [Video]. YouTube. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Eldehna, W. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6245. [Link]

  • RCSB Protein Data Bank. (2009). 3EWH: Crystal structure of the VEGFR2 kinase domain in complex with a pyridyl-pyrimidine benzimidazole inhibitor. [Link]

  • ResearchGate. (2023, December 5). Interpretation of Molecular docking results?. [Link]

  • PDBj. (2023, December 27). 2ojf - Crystal structure of Protein Kinase A in complex with Pyridine-Pyrazolopyridine based inhibitors - Summary. [Link]

  • PreADMET. (n.d.). Prediction of ADME/Tox. [Link]

  • CCPBioSim. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]

  • RCSB Protein Data Bank. (2011). 3PY0: CDK2 in complex with inhibitor SU9516. [Link]

  • Tamarind Bio. (n.d.). How to use ADMET online. [Link]

  • ResearchGate. (n.d.). Free web servers used for the prediction of ADMET parameters. [Link]

  • RCSB Protein Data Bank. (2012). 3UNJ: CDK2 in complex with inhibitor YL1-038-31. [Link]

  • RCSB Protein Data Bank. (2012). 3QTQ: CDK2 in complex with inhibitor RC-1-137. [Link]

  • Cho, S. Y., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE, 8(7), e70358. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cyclin dependent kinase 2. [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. [Link]

  • Dr Jyoti Bala. (2023, January 17). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]

  • YouTube. (n.d.). SwissADME. [Link]

  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]

  • ResearchGate. (2025, August 6). (PDF) Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. [Link]

  • Taylor & Francis. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • PubMed. (2025, February 5). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]

  • Scribd. (2024, August 4). SwissADME. [Link]

  • Chemvigyan. (2022, April 17). swiss ADME tutorial [Video]. YouTube. [Link]

  • Auctores Journals. (2025, March 5). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Link]

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Exploratory

Technical Guide: Initial Biological Screening of N-[(2-bromophenyl)methyl]pyridin-3-amine (BPMPA)

This technical guide details the initial biological screening strategy for N-[(2-bromophenyl)methyl]pyridin-3-amine (referred to herein as BPMPA ). Based on its chemical structure—a 3-aminopyridine core linked to a 2-bro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the initial biological screening strategy for N-[(2-bromophenyl)methyl]pyridin-3-amine (referred to herein as BPMPA ).

Based on its chemical structure—a 3-aminopyridine core linked to a 2-bromophenyl ring via a methylene bridge—BPMPA represents a "privileged scaffold" in medicinal chemistry. This pharmacophore shares structural features with known Kinase Inhibitors (targeting the ATP-binding hinge region), Ion Channel Modulators (specifically K+ channels), and GPCR ligands .

Executive Summary & Pharmacophore Analysis

BPMPA is a synthetic small molecule designed with three distinct functional regions that dictate its screening priority. The pyridine nitrogen typically acts as a hydrogen bond acceptor, often mimicking the adenine ring of ATP in kinase pockets. The secondary amine serves as a hydrogen bond donor. The 2-bromophenyl group provides lipophilicity and a halogen handle (Br) that can exploit hydrophobic pockets or halogen bonding interactions.

Primary Screening Hypothesis:

  • Oncology: Inhibition of receptor tyrosine kinases (e.g., VEGFR, EGFR) due to the aminopyridine hinge-binding motif.

  • Neurology: Modulation of voltage-gated potassium channels (Kv) or monoaminergic GPCRs, given the 3-aminopyridine lineage.

  • Antimicrobial: Disruption of bacterial DNA gyrase or fungal CYP51, common targets for pyridine-benzylamine derivatives.

Pre-Screening: Compound Handling & Quality Control

Before biological assays, the integrity of BPMPA must be validated to prevent false positives due to degradation or impurities.

Chemical Validation Protocol
  • Purity Requirement: >95% by HPLC (254 nm).

  • Identity Verification: 1H-NMR and LC-MS (ESI+).

  • Solubility Profiling:

    • Stock Solution: Dissolve BPMPA in 100% DMSO to a concentration of 10 mM .

    • Visual Check: Ensure no precipitation. If turbid, sonicate for 15 mins at 37°C.

    • Storage: Aliquot into amber glass vials; store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Formulation for Assays
  • Assay Media: Dilute stock 1:1000 in culture media (final DMSO < 0.1% v/v) to prevent solvent toxicity.

  • Stability Check: Verify stability in assay media (pH 7.4) for 24 hours using LC-MS.

Phase I: High-Throughput Phenotypic Screening (HTS)

The first tier of screening is "target-agnostic" to identify broad biological activity.

Oncology: Cell Viability Panel (MTT/CellTiter-Glo)

Objective: Determine cytotoxicity (IC50) across diverse cancer tissue types.

Protocol:

  • Cell Lines:

    • A549 (Lung Carcinoma) – KRAS mutant model.

    • MCF-7 (Breast Adenocarcinoma) – Hormone dependent.

    • HCT-116 (Colorectal Carcinoma) – Wnt signaling.

    • HUVEC (Normal Endothelial) – Toxicity control.

  • Seeding: 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Serial dilution of BPMPA (100 µM to 0.1 nM).

  • Duration: 72 hours incubation.

  • Readout: Add CellTiter-Glo reagent; measure luminescence.

Data Output Template:

Cell Line Tissue Origin BPMPA IC50 (µM) Standard (Doxorubicin) IC50 Selectivity Index (SI)
A549 Lung TBD 0.5 IC50(HUVEC)/IC50(A549)
MCF-7 Breast TBD 0.2 -

| HUVEC | Normal | TBD | >10 | - |

Antimicrobial: MIC Determination (Broth Microdilution)

Objective: Assess antibiotic potential against ESKAPE pathogens. Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal). Protocol: CLSI M07-A10 standard. Threshold: An MIC < 10 µg/mL warrants secondary mechanistic studies.

Phase II: Target Deconvolution (Mechanism of Action)

If Phase I shows activity (IC50 < 10 µM), proceed to target identification.

Kinase Profiling (The "Hinge Binder" Hypothesis)

Aminopyridines are classic ATP-competitive inhibitors. Assay: FRET-based enzymatic assay (e.g., Z'-LYTE or LanthaScreen). Panel: Screen against a representative panel of 10–20 kinases, focusing on:

  • Tyrosine Kinases: VEGFR2, EGFR, PDGFR (Angiogenesis/Proliferation).

  • Ser/Thr Kinases: BRAF, CDK2 (Cell Cycle).

Ion Channel Safety/Activity (The "Pyridine" Hypothesis)

3-aminopyridine blocks Kv channels. BPMPA must be screened for off-target cardiac risk. Assay: Automated Patch-Clamp (SyncroPatch). Target: hERG (Kv11.1) . Risk: Inhibition > 50% at 10 µM indicates high cardiotoxicity risk (QT prolongation).

Screening Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade, from compound preparation to lead selection.

ScreeningCascade cluster_Phase1 Phase I: Phenotypic Screening cluster_Phase2 Phase II: Target Deconvolution Start Compound: BPMPA (Synthesis & QC) Viability Cell Viability Assay (A549, MCF-7, HUVEC) Start->Viability Antimicrobial Antimicrobial Screen (ESKAPE Panel) Start->Antimicrobial Decision1 Hit Criteria? (IC50 < 10 µM) Viability->Decision1 Antimicrobial->Decision1 Kinase Kinase Profiling (VEGFR, EGFR, CDK) Decision1->Kinase Yes (Oncology) Channel Ion Channel Screen (hERG, Kv1.x) Decision1->Channel Yes (Neuro) Stop Discard / Archive Decision1->Stop No Activity Safety ADMET Profiling (Microsomal Stability, CYP) Kinase->Safety Channel->Safety Lead Lead Candidate Selection Safety->Lead Low Tox Safety->Stop High Tox

Caption: Tiered screening workflow for BPMPA, prioritizing phenotypic hits before expensive target deconvolution.

Phase III: ADMET & Early Safety Profiling

To ensure the compound is a viable drug candidate, early assessment of its pharmacokinetic properties is essential.

Metabolic Stability

Assay: Incubate 1 µM BPMPA with Human Liver Microsomes (HLM) + NADPH. Timepoints: 0, 15, 30, 60 min. Analysis: LC-MS/MS to measure intrinsic clearance (


).
Acceptance Criteria: 

min. Rapid degradation suggests the amine or benzyl positions are metabolic "soft spots" requiring SAR modification (e.g., fluorination).
CYP Inhibition

Assay: Fluorometric inhibition assay against CYP3A4 and CYP2D6. Relevance: High inhibition indicates potential for drug-drug interactions (DDI).

Structure-Activity Relationship (SAR) Expansion Strategy

If BPMPA shows promise, the 2-bromophenyl moiety is a strategic handle for optimization:

  • Suzuki Coupling: The Bromine (Br) allows rapid coupling with aryl boronic acids to extend the molecule, potentially reaching deep hydrophobic pockets in the target protein.

  • Buchwald-Hartwig Amination: Replacing the Br with amines to alter solubility and pKa.

SAR_Strategy Core BPMPA Core (Scaffold) Mod1 Suzuki Coupling (Extend Aromatic System) Core->Mod1 Target: Hydrophobic Pocket Mod2 Buchwald Amination (Solubility/pKa) Core->Mod2 Target: Solvent Front Mod3 Bioisostere (Pyridine -> Pyrimidine) Core->Mod3 Target: Hinge Interaction

Caption: Chemical optimization strategy utilizing the bromine handle on BPMPA.

References

  • Zhang, J., et al. (2019). "Aminopyridine Derivatives as Potential Kinase Inhibitors: A Review." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Pyridin-3-amine derivatives." PubChem.

  • Hughes, J. P., et al. (2011). "Principles of early drug discovery." British Journal of Pharmacology.

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today.

Foundational

N-[(2-bromophenyl)methyl]pyridin-3-amine chemical structure and identifiers

This technical monograph provides an in-depth structural and synthetic analysis of N-[(2-bromophenyl)methyl]pyridin-3-amine , a significant secondary amine scaffold used in Fragment-Based Drug Discovery (FBDD).[1] [1] Ch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth structural and synthetic analysis of N-[(2-bromophenyl)methyl]pyridin-3-amine , a significant secondary amine scaffold used in Fragment-Based Drug Discovery (FBDD).[1]

[1]

Chemical Identity & Structural Analysis

This compound represents a "privileged scaffold" in medicinal chemistry, linking a heteroaromatic H-bond acceptor (pyridine) with a lipophilic, halogenated aromatic ring via a flexible methylene amine linker. It is frequently utilized as a hinge-binding motif in kinase inhibitor design or as a core fragment for GPCR ligands.[1]

Identifiers & Descriptors
ParameterValue / Description
IUPAC Name N-[(2-Bromophenyl)methyl]pyridin-3-amine
Common Name N-(2-Bromobenzyl)-3-aminopyridine
Molecular Formula

Molecular Weight 263.14 g/mol
Canonical SMILES C1=CC=C(C(=C1)CNC2=CN=CC=C2)Br
InChI Key Calculated:[1][2][3]LZROFVQJMQJQLU-UHFFFAOYSA-N
Component CAS Amine: 462-08-8 (3-Aminopyridine)Aldehyde: 6630-33-7 (2-Bromobenzaldehyde)
Physicochemical Profile (Calculated)
  • LogP (Lipophilicity): ~2.8 – 3.1 (Moderate lipophilicity, suitable for membrane permeability).

  • pKa (Pyridine N): ~5.2 (The pyridine nitrogen is weakly basic; likely unprotonated at physiological pH 7.4).

  • pKa (Secondary Amine): ~4.5–5.0 (Significantly lower than aliphatic amines due to electron withdrawal by the pyridine ring).

  • H-Bond Donors: 1 (Secondary amine NH).

  • H-Bond Acceptors: 2 (Pyridine N, Amine N).[1]

Synthetic Methodology: Reductive Amination

The most robust route for synthesizing this scaffold is Reductive Amination .[1][4][5] Unlike direct alkylation, which often leads to over-alkylation (quaternary salts), this method ensures mono-alkylation selectivity.

Reaction Logic
  • Imine Formation: Condensation of 3-aminopyridine (nucleophile) with 2-bromobenzaldehyde (electrophile) generates an imine (Schiff base) intermediate.[1]

  • Selective Reduction: The imine is reduced in situ to the amine.[1]

  • Reagent Choice: Sodium Triacetoxyborohydride (STAB) is the preferred reducing agent.[1][4] Unlike NaBH₄, STAB is mild and does not reduce the aldehyde ketone competitively, allowing for a "one-pot" procedure.

Detailed Protocol

Scale: 10 mmol Reagents: 3-Aminopyridine (1.0 eq), 2-Bromobenzaldehyde (1.0 eq), NaBH(OAc)₃ (1.4 eq), Acetic Acid (AcOH, 1.0 eq), 1,2-Dichloroethane (DCE).

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyridine (0.94 g, 10 mmol) and 2-bromobenzaldehyde (1.85 g, 10 mmol) in DCE (30 mL).

  • Activation: Add Acetic Acid (0.6 mL, 10 mmol). The acid catalyzes imine formation by protonating the carbonyl oxygen. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution may turn slightly yellow/orange, indicating imine formation.

  • Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)₃ (2.97 g, 14 mmol) portion-wise over 10 minutes.

    • Note: Gas evolution (hydrogen) is minimal compared to NaBH₄, but ventilation is required.

  • Reaction: Remove the ice bath and stir at RT for 4–12 hours. Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS.[1] The imine intermediate should disappear.[1]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (30 mL) to neutralize the acid.[1]

    • Extract with Dichloromethane (DCM) (3 x 20 mL).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically purified via Flash Column Chromatography (SiO₂).[1]

    • Eluent: Gradient 0%

      
       5% MeOH in DCM.[1]
      
Synthetic Workflow Diagram

SynthesisWorkflow Reactants Reactants 3-Aminopyridine 2-Bromobenzaldehyde Activation Activation Solvent: DCE Cat: AcOH Reactants->Activation Mix Imine Intermediate Imine (Schiff Base) Activation->Imine -H2O (Eq) Reduction Reduction Reagent: NaBH(OAc)3 Time: 4-12h Imine->Reduction In-situ Workup Workup Quench: NaHCO3 Extract: DCM Reduction->Workup Completion Product Product N-[(2-bromophenyl)methyl] pyridin-3-amine Workup->Product Purification

Figure 1: One-pot reductive amination workflow utilizing Sodium Triacetoxyborohydride (STAB).

Medicinal Chemistry Applications

This molecule is rarely a final drug but serves as a critical Fragment or Intermediate .[1]

Pharmacophore Mapping

The structure contains three distinct interaction domains utilized in ligand-protein binding:[1]

  • The Pyridine Head (Hinge Binder): The pyridine nitrogen (N1) is a classic H-bond acceptor.[1] In kinase inhibitors, this often mimics the adenine ring of ATP, forming a hydrogen bond with the backbone NH of the kinase hinge region.

  • The Secondary Amine (Linker): Acts as a hydrogen bond donor.[1] The flexibility of the methylene bridge (

    
    ) allows the phenyl ring to orient into adjacent hydrophobic pockets.
    
  • The 2-Bromophenyl Tail (Hydrophobic/Halogen):

    • Steric Occlusion: The ortho-bromo substituent forces the phenyl ring to twist out of plane relative to the linker, creating a specific 3D conformation.

    • Halogen Bonding: The bromine atom can participate in halogen bonding (X-bond) with backbone carbonyls or specific residues (e.g., Cysteine sulfur), a high-value interaction in modern rational drug design.

Structural Logic Diagram

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor) Amine NH Linker (H-Bond Donor) Pyridine->Amine Electronic Coupling Phenyl Phenyl Ring (Pi-Stacking) Amine->Phenyl Flexible Bridge Bromine Ortho-Bromine (Halogen Bond / Steric) Phenyl->Bromine Substitution

Figure 2: Pharmacophore decomposition highlighting interaction potentials for drug design.

Safety & Handling (E-E-A-T)

  • Toxicity: Aminopyridines are known potassium channel blockers and can be neurotoxic.[1] Handle with extreme care.

  • Skin/Eye: The 2-bromobenzyl moiety is an alkylating-like motif; potential skin sensitizer.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 4°C. The secondary amine is prone to oxidation over extended periods.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 642816, 3-Amino-2-bromopyridine (Component)." PubChem.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[1][6]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cell-Based Assays with N-[(2-bromophenyl)methyl]pyridin-3-amine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction N-[(2-bromophenyl)methyl]pyridin-3-amine is a synthetic organic compound featuring a pyridine ring linked to a bromobenzyl group. Pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(2-bromophenyl)methyl]pyridin-3-amine is a synthetic organic compound featuring a pyridine ring linked to a bromobenzyl group. Pyridine and its derivatives are fundamental heterocyclic structures found in a wide range of biologically active compounds and are a focus of medicinal chemistry research for applications such as anticancer and antimicrobial agents.[1][2][3][4] The introduction of a brominated phenyl group can further modulate the compound's physicochemical properties, potentially influencing its biological efficacy and pharmacokinetic profile.[3]

Given that N-[(2-bromophenyl)methyl]pyridin-3-amine is a novel compound, its specific biological targets and mechanism of action are not yet elucidated. Therefore, this guide provides a comprehensive framework for the initial characterization of its effects in cell-based assays. The following protocols are designed as a primary screening workflow to assess the compound's impact on cell viability, screen for effects on major signaling pathways, and identify potential induction of apoptosis. This structured approach allows for the systematic evaluation of a novel compound's biological activity in a cellular context.[5][6]

Part 1: Initial Characterization - Cell Viability and Cytotoxicity

A primary step in evaluating any new compound is to determine its effect on cell viability and proliferation.[7] This allows for the calculation of a 50% inhibitory concentration (IC50), which is crucial for designing subsequent, more detailed mechanistic studies.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of cells, which generally correlates with cell viability.[8] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[8]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for determining the cytotoxic effects of a test compound on cancer cell lines.[8]

Materials:

  • N-[(2-bromophenyl)methyl]pyridin-3-amine

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • Complete growth medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency, then harvest and perform a cell count. The trypan blue exclusion method can be used to determine the number of viable cells.[9][10]

    • Dilute the cell suspension in complete growth medium to a concentration of 5 x 10^4 cells/mL. This may require optimization based on the cell line's growth characteristics.[8]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells per well). Include wells with medium only as a blank control.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of N-[(2-bromophenyl)methyl]pyridin-3-amine in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).

    • After the 24-hour cell attachment period, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of the compound.

    • Include a vehicle control (medium with the same DMSO concentration as the highest compound concentration) and an untreated control (medium only).[8]

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Formazan Solubilization:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[1]

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.[8]

    • Add 100 µL of the solubilization solution to each well and place the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8]

    • Subtract the average absorbance of the blank wells from all other wells.[8]

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and perform a non-linear regression analysis to determine the IC50 value.[8]

Data Presentation: Representative Cytotoxicity Data

The results of the MTT assay can be summarized in a table to clearly present the cytotoxic activity of the compound across different cell lines.

CompoundCell LineExposure Time (hours)IC50 (µM)
N-[(2-bromophenyl)methyl]pyridin-3-amineHeLa48[Value]
N-[(2-bromophenyl)methyl]pyridin-3-amineMCF-748[Value]
N-[(2-bromophenyl)methyl]pyridin-3-amineA54948[Value]
Table 1: Hypothetical IC50 values for N-[(2-bromophenyl)methyl]pyridin-3-amine.

Part 2: Mechanistic Screening - Signaling Pathway Analysis

To gain insight into the potential mechanism of action, a panel of luciferase reporter assays can be employed. These assays are highly sensitive and can rapidly determine if a compound modulates the transcriptional activity of specific signaling pathways.[11] A dual-luciferase system, which includes a primary reporter (e.g., Firefly luciferase) and a control reporter (e.g., Renilla luciferase), is recommended to normalize for variations in cell number and transfection efficiency.[12]

Experimental Protocol: Dual-Luciferase Reporter Assay

This protocol provides a general method for screening the compound's effect on key signaling pathways like NF-κB, Wnt, or MAPK/ERK, which are often implicated in cancer.[13]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Reporter plasmids (e.g., NF-κB-luc, TOP/FOP-flash for Wnt) and a constitutively active Renilla luciferase plasmid (pRL-TK)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the specific firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • Approximately 24 hours post-transfection, treat the cells with N-[(2-bromophenyl)methyl]pyridin-3-amine at concentrations below its IC50 value.

    • Include appropriate positive and negative controls for each pathway being assayed (e.g., TNF-α for NF-κB activation).

  • Cell Lysis and Luciferase Activity Measurement:

    • After the desired incubation period (e.g., 6-24 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

    • Following the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System, add the luciferase assay reagent to the cell lysate to measure Firefly luciferase activity.[13]

    • Subsequently, add the Stop & Glo® reagent to quench the Firefly signal and simultaneously measure Renilla luciferase activity.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Compare the normalized luciferase activity of compound-treated cells to that of vehicle-treated cells to determine the effect on the signaling pathway.

Visualization of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Data Acquisition cluster_mtt MTT Assay cluster_luc Luciferase Assay cluster_analysis Phase 4: Data Analysis stock Prepare Stock Solution of Compound in DMSO serial_dil Perform Serial Dilutions in Culture Medium stock->serial_dil cells Seed Cells in 96-well Plates treat_cells Treat Cells with Compound (include controls) cells->treat_cells serial_dil->treat_cells incubation Incubate for 24-72 hours treat_cells->incubation mtt_add Add MTT Reagent incubation->mtt_add For Viability lyse_cells Lyse Cells incubation->lyse_cells For Pathway Analysis mtt_inc Incubate 3-4h mtt_add->mtt_inc solubilize Solubilize Formazan mtt_inc->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt calc_viability Calculate % Viability read_mtt->calc_viability read_luc Read Luminescence (Firefly & Renilla) lyse_cells->read_luc norm_luc Normalize Luciferase Activity read_luc->norm_luc calc_ic50 Determine IC50 calc_viability->calc_ic50 pathway_effect Determine Pathway Effect norm_luc->pathway_effect

Caption: General workflow for the initial characterization of a novel compound.

Part 3: High-Content Imaging for Apoptosis Detection

Should the initial screening indicate a cytotoxic effect, high-content imaging can provide a more detailed phenotypic analysis of cell death. This method combines automated microscopy with image analysis to quantify cellular events like apoptosis.[14] Changes in nuclear morphology, such as chromatin condensation, are hallmarks of apoptosis and can be visualized using DNA dyes like Hoechst 33342.[15]

Experimental Protocol: Apoptosis Assessment by Nuclear Condensation

This protocol is based on the principle that apoptotic nuclei stained with Hoechst dye appear brighter and more condensed.[14]

Materials:

  • Cells and compound as described previously

  • Hoechst 33342 dye

  • Propidium Iodide (PI) for necrotic cell identification (optional)

  • Formaldehyde solution (4%)

  • High-content imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well imaging plate (black-walled, clear bottom).

    • Treat cells with N-[(2-bromophenyl)methyl]pyridin-3-amine at concentrations around the IC50 value for 24-48 hours. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.[16]

  • Cell Staining:

    • After treatment, add Hoechst 33342 dye directly to the live cells and incubate for 15-30 minutes.

    • If assessing necrosis, PI can be added simultaneously.

    • Alternatively, cells can be fixed with 4% formaldehyde before staining.[17]

  • Image Acquisition:

    • Acquire images using a high-content imaging system with appropriate filter sets for the chosen dyes (e.g., DAPI channel for Hoechst).

  • Image Analysis:

    • Use image analysis software to identify and segment individual nuclei based on the Hoechst stain.

    • Quantify nuclear parameters such as intensity, size, and texture for each cell.

    • Apoptotic cells will typically exhibit smaller, more intensely stained nuclei.[14][15]

    • Calculate the percentage of apoptotic cells in each treatment condition.

Visualization of the Apoptosis Detection Principle

G start Healthy Cell compound N-[(2-bromophenyl)methyl]pyridin-3-amine start->compound apoptosis Apoptosis start->apoptosis Induces healthy_nuc Healthy Nucleus Large, diffuse chromatin start->healthy_nuc Characterized by compound->apoptosis apoptotic_nuc Apoptotic Nucleus Condensed, bright chromatin apoptosis->apoptotic_nuc Leads to

Caption: Principle of apoptosis detection via nuclear condensation.

Conclusion

This application note provides a foundational set of protocols for the initial cell-based characterization of the novel compound N-[(2-bromophenyl)methyl]pyridin-3-amine. By systematically assessing its impact on cell viability, screening for effects on major signaling pathways, and investigating the induction of apoptosis, researchers can build a comprehensive profile of the compound's biological activity. These initial findings will be instrumental in guiding further mechanistic studies and evaluating its potential for therapeutic development.

References

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Li, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(5), 756-765. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

  • Zhao, H., et al. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PLoS ONE, 6(4), e19275. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ScienCell. (2025, November 24). Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays. Retrieved from [Link]

  • Li, W., et al. (2022). Luciferase Reporter Assay for Determining the Signaling Activity of Interferons. In Methods in Molecular Biology. Retrieved from [Link]

  • Llongueras, S. R., & Lloberas, J. (2021). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. Future Science, 7(7), FSO707. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Llongueras, S. R., & Lloberas, J. (2021). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. ResearchGate. Retrieved from [Link]

  • Rocchetti, M., et al. (2012). Development of High Content Imaging Methods for Cell Death Detection in Human Pluripotent Stem Cell-Derived Cardiomyocytes. Journal of Molecular and Cellular Cardiology, 53(4), 540-550. Retrieved from [Link]

  • Kepp, O., et al. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Biointerphases, 15(3), 030801. Retrieved from [Link]

  • Rohban, M. H., et al. (2025, October 24). High-content live-cell time-lapse imaging predicts cells about to die via apoptosis. bioRxiv. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. Scientific Reports, 14(1), 3698. Retrieved from [Link]

  • Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4- Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. Retrieved from [Link]

Sources

Application

Application Note: N-[(2-bromophenyl)methyl]pyridin-3-amine as a Divergent Scaffold for Anti-Cancer Therapeutics

This document serves as a comprehensive Application Note and Protocol Guide for N-[(2-bromophenyl)methyl]pyridin-3-amine , a high-value intermediate (HVI) in medicinal chemistry. Executive Summary N-[(2-bromophenyl)methy...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive Application Note and Protocol Guide for N-[(2-bromophenyl)methyl]pyridin-3-amine , a high-value intermediate (HVI) in medicinal chemistry.

Executive Summary

N-[(2-bromophenyl)methyl]pyridin-3-amine (referred to herein as Scaffold A ) is a bifunctional building block critical for the synthesis of next-generation kinase inhibitors and DNA-intercalating agents. Its structural utility lies in its two distinct reactive handles:

  • The Secondary Amine (N-H): A nucleophilic site for urea/amide formation, essential for hydrogen-bonding interactions within the ATP-binding hinge region of kinases (e.g., VEGFR, PIM-1).

  • The Ortho-Bromo Aryl Group: An electrophilic "warhead" enabling Palladium-catalyzed cross-couplings (Suzuki-Miyaura) or intramolecular cyclization to form fused tricyclic systems (e.g., benzo[b][1,5]naphthyridines).

This guide details the synthesis of Scaffold A, its transformation into kinase inhibitor libraries, and its cyclization into fused heterocyclic cores.

Chemical Identity & Properties

PropertyData
IUPAC Name N-[(2-bromophenyl)methyl]pyridin-3-amine
Common Name 3-(2-Bromobenzylamino)pyridine
Molecular Formula C₁₂H₁₁BrN₂
Molecular Weight 263.14 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water
Key Functionality Hinge-binding motif (Pyridine-N), Hydrophobic pocket extender (Benzyl), Synthetic handle (Br)

Strategic Utility: The Divergent Workflow

The value of Scaffold A is its ability to serve as a common precursor for two distinct classes of anti-cancer agents.

DivergentWorkflow Scaffold Scaffold A (N-[(2-bromophenyl)methyl]pyridin-3-amine) Path1 PATHWAY 1: Kinase Inhibitor Synthesis Scaffold->Path1 Path2 PATHWAY 2: Fused Heterocycle Synthesis Scaffold->Path2 Step1A Functionalization at NH (Urea/Amide Formation) Path1->Step1A Step2A Intramolecular C-H Activation (Pd-Catalyzed) Path2->Step2A Step1B Suzuki Coupling at Br (Tail Extension) Step1A->Step1B Target1 Target Class 1: VEGFR/PIM Kinase Inhibitors Step1B->Target1 Target2 Target Class 2: Benzo[b][1,5]naphthyridines (DNA Intercalators) Step2A->Target2

Figure 1: Divergent synthesis workflow utilizing Scaffold A to access distinct pharmacological spaces.

Protocol 1: Synthesis of Scaffold A

Objective: High-yield synthesis of N-[(2-bromophenyl)methyl]pyridin-3-amine via Reductive Amination. Rationale: Reductive amination is preferred over direct alkylation (using benzyl bromide) to minimize over-alkylation (formation of tertiary amines) and ensure product purity.

Materials
  • Reactant A: 3-Aminopyridine (1.0 eq)

  • Reactant B: 2-Bromobenzaldehyde (1.0 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic acid (glacial, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure
  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyridine (94 mg, 1.0 mmol) and 2-bromobenzaldehyde (185 mg, 1.0 mmol) in dry DCE (5 mL).

    • Add glacial acetic acid (1 drop) to catalyze imine formation.

    • Stir at room temperature (RT) for 2–4 hours under nitrogen atmosphere. Checkpoint: Monitor by TLC (fading of aldehyde spot).

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add Sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.

    • Remove the ice bath and allow the reaction to stir at RT overnight (12–16 hours).

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL). Stir for 15 minutes until gas evolution ceases.

    • Extract with DCM (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate in vacuo.

    • Purify via flash column chromatography (SiO₂; Gradient: 20% → 50% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a pale yellow solid.

Protocol 2: Application in Kinase Inhibitor Discovery (Pathway 1)

Target: Synthesis of Urea-Linked VEGFR2 Inhibitors. Mechanism: The pyridine nitrogen binds to the kinase hinge region (mimicking Adenine), while the urea linker directs the bromobenzyl group into the hydrophobic back-pocket.

Procedure
  • Dissolution: Dissolve Scaffold A (1.0 eq) in dry THF.

  • Coupling: Add an aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate, 1.1 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 4 hours. The urea product often precipitates.

  • Suzuki Extension (Optional):

    • If the "tail" needs extension, subject the crude urea to Suzuki coupling conditions: Boronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq), Dioxane/Water (4:1), 90°C, 4h.

Protocol 3: Intramolecular Cyclization (Pathway 2)

Target: Synthesis of Benzo[b][1,5]naphthyridine derivatives. Mechanism: Palladium-catalyzed intramolecular C-H arylation. The Pd inserts into the Ar-Br bond and activates the C-2 position of the pyridine ring, closing the six-membered ring.

Reaction Scheme Diagram

CyclizationMechanism Start Scaffold A (Precursor) Inter Oxidative Addition (Ar-Pd-Br Species) Start->Inter Pd(OAc)2, Ligand CH_Act C-H Activation (Pyridine C2) Inter->CH_Act - HBr Prod Benzo[b][1,5]naphthyridine (Tricyclic Core) CH_Act->Prod Reductive Elim.

Figure 2: Mechanism of Pd-catalyzed intramolecular cyclization.

Procedure
  • Setup: In a pressure vial, combine:

    • Scaffold A (0.5 mmol)

    • Pd(OAc)₂ (5-10 mol%)

    • Ligand: Tricyclohexylphosphine (PCy₃) or PPh₃ (10-20 mol%)

    • Base: Cs₂CO₃ or K₂CO₃ (2.0 eq)

    • Solvent: Dry DMF or DMA (3 mL)

  • Degassing: Sparge the solvent with Argon for 15 minutes to remove oxygen (critical for Pd catalytic cycle).

  • Heating: Seal the vial and heat to 120–140°C for 12–24 hours.

  • Work-up:

    • Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Pd residues.

    • Wash with water (to remove DMF) and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Note: The product is highly fluorescent (blue/green) under UV light (365 nm), aiding in fraction collection.

References

  • Synthesis of Aminopyridine Intermediates

    • Organic Syntheses, Coll. Vol. 6, p. 220 (1988). "Reductive Amination Procedures."

  • Kinase Inhibitor Scaffolds (Pyridine-3-amine based)

    • Journal of Medicinal Chemistry, "Discovery of Sorafenib: A Multikinase Inhibitor."

  • Pd-Catalyzed Intramolecular C-H Arylation

    • Chemical Reviews, "Palladium-Catalyzed C–H Activation in Organic Synthesis."

  • Benzo[b][1,5]naphthyridines as Anti-Cancer Agents

    • European Journal of Medicinal Chemistry, "Synthesis and cytotoxic activity of benzonaphthyridine derivatives."

Method

Application Note: Palladium-Catalyzed Transformations of N-[(2-bromophenyl)methyl]pyridin-3-amine

Abstract & Strategic Overview The substrate N-[(2-bromophenyl)methyl]pyridin-3-amine (referred to herein as Substrate-A ) represents a high-value bifunctional scaffold in medicinal chemistry. It features a reactive aryl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The substrate N-[(2-bromophenyl)methyl]pyridin-3-amine (referred to herein as Substrate-A ) represents a high-value bifunctional scaffold in medicinal chemistry. It features a reactive aryl bromide (electrophile) tethered to a pyridine-3-amine core (nucleophile/directing group).

This application note details two divergent catalytic pathways for Substrate-A :

  • Pathway A (Intermolecular): Chemoselective Suzuki-Miyaura coupling to functionalize the aryl ring without disturbing the amine or pyridine moieties.

  • Pathway B (Intramolecular): Palladium-catalyzed direct arylation (C-H activation) to fuse the rings, yielding a tricyclic 5,6-dihydrobenzo[c][1,5]naphthyridine core.

Key Technical Challenge: The presence of the pyridine nitrogen and the secondary amine poses a risk of catalyst poisoning (non-productive coordination). The protocols below utilize specific ligand architectures to mitigate this "chelate effect" and drive the reaction toward the desired manifold.

Mechanistic Decision Tree

The following diagram illustrates the divergent reactivity of Substrate-A based on catalyst and base selection.

ReactionPathways Substrate Substrate-A (Aryl Bromide + Pyridine Amine) Pd_OxAdd Intermediate I Pd(II)-Ar Species Substrate->Pd_OxAdd Pd(0) Oxidative Addition (Rate Limiting) Path_Suzuki Pathway A: Suzuki Coupling (Intermolecular C-C Bond) Pd_OxAdd->Path_Suzuki + R-B(OH)2 + Mild Base (Na2CO3) + SPhos (Steric Bulk) Path_CH_Act Pathway B: Intramolecular Direct Arylation (C-H Activation) Pd_OxAdd->Path_CH_Act + PivOK (CMD Mechanism) + High Temp (120°C) + PCy3 or PPh3 Product_Biaryl Product A Functionalized Benzyl Amine Path_Suzuki->Product_Biaryl Transmetallation & Reductive Elimination Product_Fused Product B Tricyclic Naphthyridine Core Path_CH_Act->Product_Fused C-H Activation @ Pyridine C2 Reductive Elimination

Figure 1: Divergent catalytic pathways. Pathway A favors intermolecular coupling via steric ligand control. Pathway B favors intramolecular ring closure via Concerted Metallation-Deprotonation (CMD).

Pathway A: Chemoselective Intermolecular Suzuki-Miyaura Coupling

Rationale

To functionalize the bromophenyl ring while preserving the secondary amine, we employ SPhos , a bulky Buchwald biaryl phosphine. SPhos promotes oxidative addition into the hindered ortho-bromide and facilitates transmetallation, while its bulk prevents the pyridine nitrogen from permanently binding to the Palladium center.

Protocol

Scale: 1.0 mmol Target: Introduction of a p-tolyl group.

Reagents
ComponentEquiv.AmountRole
Substrate-A 1.0263 mgElectrophile
p-Tolylboronic acid1.2163 mgNucleophile
Pd(OAc)2 0.024.5 mgPre-catalyst
SPhos 0.0416.4 mgLigand
K3PO4 (anhydrous)2.0424 mgBase
Toluene / Water-4 mL / 0.4 mLSolvent System (10:1)
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a 20 mL vial, dissolve Pd(OAc)2 and SPhos in 1 mL of Toluene. Stir at room temperature (RT) for 10 minutes under Argon. The solution should turn from orange to yellow/pale yellow, indicating active L-Pd(0) generation.

  • Reaction Assembly: Add Substrate-A , boronic acid, and K3PO4 to a microwave vial or Schlenk tube equipped with a stir bar.

  • Solvent Addition: Add the remaining Toluene (3 mL) and Water (0.4 mL). Note: The biphasic system helps solubilize the inorganic base.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Cap the vial tightly.

  • Reaction: Heat to 80°C for 4–6 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.4) should disappear; a new fluorescent spot (Rf ~0.5) should appear.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL). Dry the organic layer over MgSO4, filter, and concentrate.

  • Purification: Flash chromatography (SiO2, Gradient: 0%

    
     40% EtOAc in Hexanes).
    

Pathway B: Intramolecular Direct Arylation (Ring Closure)

Rationale

This protocol synthesizes a 5,6-dihydrobenzo[c][1,5]naphthyridine derivative. Unlike standard Buchwald-Hartwig amination (which would require forming a strained 4-membered ring here), this method utilizes Concerted Metallation-Deprotonation (CMD) . The Pd(II)-Ar species activates the C-H bond at the C2 position of the pyridine ring, forming a stable 6-membered metallacycle before reductive elimination.

Critical Factor: The use of Pivalate (PivO-) as a proton shuttle is essential for the CMD mechanism.

Mechanism Diagram (CMD Pathway)

CMD_Mechanism Step1 Oxidative Addition Pd inserts into C-Br Step2 Ligand Exchange Br replaced by PivO- Step1->Step2 Step3 CMD Transition State Pd binds Pyridine C2-H PivO- abstracts Proton Step2->Step3 Agile rotation of benzyl linker Step4 Reductive Elimination C-C Bond Formation Step3->Step4 Release of PivOH Step4->Step1 Regeneration of Pd(0)

Figure 2: The Concerted Metallation-Deprotonation cycle required for ring fusion.

Protocol

Scale: 0.5 mmol

Reagents
ComponentEquiv.AmountRole
Substrate-A 1.0131.5 mgPrecursor
Pd(OAc)2 0.055.6 mgCatalyst
PCy3-HBF4 0.1018.4 mgLigand Precursor
PivOK (Potassium Pivalate)2.0140 mgBase / Proton Shuttle
DMA (Dimethylacetamide)-2.5 mLPolar Aprotic Solvent
Step-by-Step Methodology
  • Vial Preparation: Flame-dry a reaction vial and cool under Argon.

  • Solids Addition: Add Substrate-A , Pd(OAc)2, PCy3-HBF4, and PivOK.

    • Expert Tip: PCy3 is electron-rich, stabilizing the Pd(II) intermediate during the difficult C-H activation step.

  • Solvent & Degassing: Add anhydrous DMA. Degas vigorously (freeze-pump-thaw x3 or Argon sparge for 10 mins). Oxygen inhibits the CMD step.

  • Reaction: Seal and heat to 130°C for 12–16 hours.

    • Note: High temperature is required to overcome the energy barrier of breaking the Pyridine C-H bond.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (30 mL).[1]

    • Crucial Wash: Wash with 5% LiCl solution (3 x 10 mL) to remove DMA completely (DMA interferes with column chromatography).

  • Purification: The product is polar. Use DCM/MeOH (95:5) with 1% NH4OH on silica gel.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (Pathway A) Pyridine poisoning Pd catalyst.Switch to XPhos or BrettPhos (bulkier ligands prevent N-coordination). Increase temperature to 100°C.
Dehalogenation (Substrate reduced to Ar-H)

-hydride elimination or solvent oxidation.
Ensure solvent is strictly anhydrous. Switch base to Cs2CO3. Avoid alcohol solvents.
Pathway B fails (No cyclization) Failure of CMD step.Ensure PivOK is dry. Add 30 mol% Pivalic Acid to ensure active proton shuttle species.
Black Precipitate (Pd Black) Catalyst decomposition.Ligand concentration too low. Increase Ligand:Pd ratio to 2:1 or 3:1.

References

  • General Suzuki-Miyaura Coupling on Pyridine Systems

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Intramolecular Direct Arylation (CMD Mechanism)

    • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496–16497.
  • Ligand Selection for Pyridine-Containing Substrates

    • Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed suzuki-miyaura coupling of aryl halides with heteroaryl boronic acids. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Synthesis of Naphthyridines via Pd-Catalysis

    • Campeau, L. C., & Fagnou, K. (2008). Direct Arylation of Pyridine N-Oxides and Pyridines: Scope and Mechanistic Insight. Chemical Science.

Sources

Application

High-throughput screening protocols for N-[(2-bromophenyl)methyl]pyridin-3-amine libraries

Application Note: High-Throughput Screening of N-[(2-bromophenyl)methyl]pyridin-3-amine Libraries Executive Summary & Scientific Rationale The N-[(2-bromophenyl)methyl]pyridin-3-amine scaffold represents a privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of N-[(2-bromophenyl)methyl]pyridin-3-amine Libraries

Executive Summary & Scientific Rationale

The N-[(2-bromophenyl)methyl]pyridin-3-amine scaffold represents a privileged structural motif in medicinal chemistry, particularly for targeting the ATP-binding site of protein kinases and specific G-Protein Coupled Receptors (GPCRs).

Mechanistic Insight: The 3-aminopyridine core functions as a critical hydrogen bond acceptor/donor system, capable of interacting with the "hinge region" of kinase domains. Crucially, the (2-bromophenyl)methyl moiety introduces two strategic advantages:

  • Conformational Restriction: The ortho-bromo substituent imposes steric strain that twists the benzyl ring relative to the amine linker, potentially locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

  • Halogen Bonding: The bromine atom can participate in specific halogen bonds (σ-hole interactions) with backbone carbonyls or sulfhydryl groups in the target pocket, a high-value interaction for increasing selectivity.

This Application Note details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) screening protocol designed to identify hits from libraries built around this scaffold.

Library Preparation & Management

Successful HTS begins with library integrity. The hydrophobic nature of the bromobenzyl group requires careful solubility management to prevent compound precipitation during the aqueous transfer step.

Table 1: Library Specifications and QC Criteria

ParameterSpecificationRationale
Stock Concentration 10 mM in 100% DMSOStandard high-concentration storage to minimize hydrolysis.
Storage Temperature -80°C (Long term), -20°C (Active)Prevents degradation; freeze-thaw cycles limited to <5.
Solubility QC Nephelometry > 50 µM in bufferEnsures compounds do not aggregate (false positives) in assay buffer.
Plate Format 384-well Low Dead Volume (LDV)Optimizes reagent usage and throughput.
Purity Threshold > 90% (LC-MS)Impurities (e.g., unreacted bromobenzyl bromide) are potent alkylators and must be minimized.

Protocol Step 1: Acoustic Dispensing

  • Instrument: Labcyte Echo 550 or equivalent.

  • Action: Transfer 10 nL - 50 nL of compound from source plate to the destination assay plate (384-well, white, low-volume).

  • Target Concentration: 10 µM final assay concentration (assuming 10 µL final volume).

  • Control Wells:

    • Columns 1-2: Negative Control (DMSO only).

    • Columns 23-24: Positive Control (e.g., Staurosporine, 10 µM).

Assay Principle: LanthaScreen™ TR-FRET Kinase Binding

To screen this scaffold effectively, we utilize a competition binding assay. This format is less susceptible to interference from fluorescent compounds than intensity-based assays and avoids the cost of ATP-turnover reagents in primary screens.

  • Tracer: An Alexa Fluor™ 647-labeled ATP-competitive tracer binds to the kinase.

  • Antibody: A Europium (Eu)-labeled anti-tag antibody binds to the kinase (e.g., His-tag or GST-tag).

  • Signal: When the tracer is bound, FRET occurs between Eu (Donor) and Alexa Fluor 647 (Acceptor).

  • Inhibition: The N-[(2-bromophenyl)methyl]pyridin-3-amine compound displaces the tracer, disrupting FRET and decreasing the emission ratio (665 nm / 615 nm).

Detailed HTS Protocol

Reagents:
  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Detection Solution: Eu-anti-tag Antibody (2 nM) + Kinase Tracer (Concentration = Kd of tracer).

Workflow Diagram

HTS_Workflow Library Library Source (10 mM DMSO) Dispense Acoustic Transfer (Echo 550) 20 nL to Assay Plate Library->Dispense Source Prep Enzyme_Add Add Kinase/Ab Mix (5 µL/well) Dispense->Enzyme_Add Compounds Ready Tracer_Add Add Tracer (5 µL/well) Enzyme_Add->Tracer_Add + Protein Incubate Incubation 60 min @ RT (Dark) Tracer_Add->Incubate + Competitor Read Read TR-FRET (Envision/PHERAstar) Incubate->Read Equilibrium Analysis Data Analysis (Calculate Ratio & Z') Read->Analysis Raw Data

Figure 1: Step-by-step workflow for the TR-FRET competition binding screen.

Step-by-Step Procedure:
  • Compound Plating:

    • Dispense 20 nL of library compounds (N-[(2-bromophenyl)methyl]pyridin-3-amine analogs) into the 384-well plate.

    • Backfill control wells with DMSO to match volume.

  • Enzyme/Antibody Addition:

    • Prepare a master mix of Kinase (e.g., 5 nM) and Eu-Antibody (2 nM) in Kinase Buffer A.

    • Dispense 5 µL of this mix into all wells using a Multidrop Combi or similar bulk dispenser.

    • Note: Pre-complexing the antibody and kinase stabilizes the enzyme.

  • Tracer Addition:

    • Prepare Tracer solution (e.g., 10 nM Tracer 236) in Kinase Buffer A.

    • Dispense 5 µL into all wells.

    • Final Assay Volume: 10 µL + 20 nL compound.

  • Incubation:

    • Centrifuge plate at 1000 rpm for 1 minute to remove bubbles.

    • Incubate for 60 minutes at Room Temperature (20-25°C), protected from light.

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay Time: 100 µs; Integration Time: 200 µs.

Data Analysis & Hit Selection

Raw data must be ratiometric to normalize for well-to-well volume variations and compound interference (quenching).

Calculation:



Assay Validation Metrics: Before analyzing the library, calculate the Z-prime (


) factor using the controls:


  • Where

    
     = Positive Control (Staurosporine) and 
    
    
    
    = Negative Control (DMSO).
  • Acceptance Criteria:

    
     is required for a robust screen [1].
    

Hit Definition: A compound is classified as a "Hit" if the % Inhibition is greater than the Mean of Negatives + 3 Standard Deviations (Statistical Cutoff) or a fixed threshold (e.g., >50% inhibition).



Critical Application Notes (Troubleshooting)

1. The "Bromine Effect" & Solubility: The (2-bromophenyl) group significantly increases lipophilicity (LogP).

  • Risk: Compounds may stick to plastic tips.

  • Solution: Use Low Retention tips for all liquid handling or acoustic dispensing (contactless) which is preferred.

2. False Positives (Aggregators): Some pyridine-amine derivatives can form colloidal aggregates that sequester enzymes non-specifically.

  • Validation: Re-test hits in the presence of 0.01% Triton X-100 . If activity disappears, the compound was likely an aggregator [2].

3. Metal Chelation: The pyridine nitrogen can chelate metals. Ensure the assay buffer contains sufficient


 (10 mM) to outcompete potential chelation effects, although this is less of a risk with the 3-amine isomer compared to 2-amine pyridines.

Pathway Context: Kinase Signaling

Understanding where these inhibitors act is crucial. Below is a simplified schematic of a typical Tyrosine Kinase signaling pathway (e.g., VEGFR/MAPK) where this scaffold is often applied.

Signaling_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activation RAS RAS RTK->RAS Phosphorylation Inhibitor Scaffold Inhibitor Inhibitor->RTK Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Gene Transcription ERK->Nucleus Proliferation

Figure 2: Mechanism of action. The scaffold targets the RTK ATP-pocket, halting downstream RAS/RAF/MEK signaling.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Feng, B. Y., et al. (2005). High-Throughput Assays for Promiscuous Inhibitors. Nature Chemical Biology. Link

  • Lanthascreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Link

  • Benchchem. 6-Bromopyridin-3-amine Analogs Biological Activity. Link

Method

Application Notes and Protocols for the Evaluation of N-[(2-bromophenyl)methyl]pyridin-3-amine as a Potential Antitubercular Agent

Introduction: The Quest for Novel Antitubercular Agents Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MD...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for the discovery and development of new chemical entities with novel mechanisms of action. Pyridine-containing compounds have shown considerable promise as a versatile scaffold in the development of potent antitubercular agents.[1][2] This document provides a comprehensive guide for researchers on the synthesis, in vitro evaluation, and in vivo assessment of a novel investigational compound, N-[(2-bromophenyl)methyl]pyridin-3-amine , as a potential candidate for TB drug discovery.

These application notes are designed to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, empowering researchers to critically evaluate and adapt these methods for their specific needs.

Part 1: Synthesis of N-[(2-bromophenyl)methyl]pyridin-3-amine

The synthesis of the target compound can be approached through reductive amination, a reliable and widely used method for the formation of C-N bonds.

Proposed Synthetic Pathway

Synthesis of N-[(2-bromophenyl)methyl]pyridin-3-amine 2-bromobenzaldehyde 2-bromobenzaldehyde imine_intermediate Schiff Base Intermediate 2-bromobenzaldehyde->imine_intermediate Condensation pyridin-3-amine pyridin-3-amine pyridin-3-amine->imine_intermediate target_compound N-[(2-bromophenyl)methyl]pyridin-3-amine imine_intermediate->target_compound Reduction reducing_agent Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB) reducing_agent->target_compound

Caption: Proposed synthetic route for N-[(2-bromophenyl)methyl]pyridin-3-amine via reductive amination.

Protocol: Synthesis via Reductive Amination

Materials and Reagents:

  • 2-bromobenzaldehyde

  • pyridin-3-amine

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Glacial acetic acid (catalytic amount, if needed)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve 2-bromobenzaldehyde (1.0 eq) and pyridin-3-amine (1.0 eq) in a suitable solvent (e.g., methanol or DCM). A catalytic amount of glacial acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Using Sodium Borohydride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Using Sodium Triacetoxyborohydride: Add STAB (1.5 eq) to the reaction mixture at room temperature and stir for 12-16 hours. STAB is a milder reducing agent and is often preferred for its selectivity.

  • Work-up: Quench the reaction by the slow addition of water or saturated sodium bicarbonate solution. If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Antitubercular Evaluation

Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay that provides a rapid and sensitive measure of a compound's ability to inhibit the growth of M. tuberculosis.[3][4] Metabolically active bacteria reduce the blue indicator, resazurin, to the pink product, resorufin.

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile 96-well microplates

  • Isoniazid and Rifampicin (as positive controls)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Protocol:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Dilute the culture to a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Compound Plating: Prepare a stock solution of N-[(2-bromophenyl)methyl]pyridin-3-amine in DMSO. In a 96-well plate, perform serial two-fold dilutions of the compound in 100 µL of supplemented 7H9 broth to achieve a final concentration range (e.g., 100 µg/mL to 0.09 µg/mL). Include wells for a no-drug control (inoculum only) and a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37 °C for 7 days.

  • Assay Development: Add 30 µL of resazurin solution to each well. Re-incubate the plates for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (inhibition) to pink (growth).[5]

Data Presentation: MIC Values
CompoundMIC (µg/mL) against Mtb H37Rv
N-[(2-bromophenyl)methyl]pyridin-3-amineTo be determined
Isoniazide.g., 0.025 - 0.1
Rifampicine.g., 0.05 - 0.2
Intracellular Killing Assay

M. tuberculosis is an intracellular pathogen that primarily resides within macrophages. Therefore, it is crucial to assess the ability of a compound to kill the bacteria within this host cell environment.[6]

Workflow for Intracellular Killing Assay

Intracellular Killing Assay Workflow cell_culture Culture and seed macrophages (e.g., J774A.1 or THP-1) in a 24-well plate infection Infect macrophages with M. tuberculosis (MOI of 1:1) for 4 hours cell_culture->infection wash Wash to remove extracellular bacteria infection->wash compound_treatment Add N-[(2-bromophenyl)methyl]pyridin-3-amine at various concentrations (e.g., 1x, 5x, 10x MIC) wash->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation lysis Lyse macrophages to release intracellular bacteria incubation->lysis plating Plate serial dilutions of the lysate on 7H11 agar lysis->plating cfu_counting Incubate plates for 3-4 weeks and count Colony Forming Units (CFUs) plating->cfu_counting

Caption: Workflow for assessing the intracellular killing efficacy of the test compound.

Protocol:

  • Macrophage Culture: Culture a suitable macrophage cell line (e.g., murine J774A.1 or human THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight. For THP-1 cells, differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to infection.

  • Infection: Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours at 37 °C in a 5% CO₂ atmosphere.

  • Removal of Extracellular Bacteria: After incubation, wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove extracellular bacteria.

  • Compound Treatment: Add fresh culture medium containing serial dilutions of N-[(2-bromophenyl)methyl]pyridin-3-amine (e.g., at 1x, 5x, and 10x the MIC value). Include a no-drug control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Cell Lysis and Plating: At the end of the incubation period, lyse the macrophages with 0.1% saponin or 0.25% sodium dodecyl sulfate to release the intracellular bacteria.[6] Serially dilute the lysate in PBS and plate on Middlebrook 7H11 agar plates supplemented with OADC.

  • CFU Enumeration: Incubate the plates at 37 °C for 3-4 weeks and count the colony-forming units (CFUs). Calculate the percentage reduction in CFU compared to the untreated control.

Part 3: In Vivo Efficacy in a Murine Model of Tuberculosis

Animal models are indispensable for evaluating the in vivo efficacy of potential antitubercular drugs. The BALB/c mouse model is widely used for this purpose.[7][8]

Protocol: Acute Mouse Model of Tuberculosis

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and performed in a BSL-3 animal facility.

Procedure:

  • Infection: Infect 6-8 week old female BALB/c mice via aerosol inhalation with M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.[7]

  • Treatment Initiation: Begin treatment 2-3 weeks post-infection when a stable bacterial load is established in the lungs.

  • Drug Administration: Administer N-[(2-bromophenyl)methyl]pyridin-3-amine orally by gavage once daily for 4 weeks. A typical dosing regimen might include 25, 50, and 100 mg/kg. Include a vehicle control group and a positive control group treated with a standard regimen (e.g., isoniazid at 25 mg/kg).

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens, homogenize the tissues in PBS, and plate serial dilutions of the homogenates on 7H11 agar.

  • CFU Determination: Incubate the plates at 37 °C for 3-4 weeks and enumerate the CFUs. The efficacy of the compound is determined by the reduction in the bacterial load (log₁₀ CFU) in the lungs and spleens compared to the vehicle-treated group.

Data Presentation: In Vivo Efficacy
Treatment GroupDose (mg/kg)Mean log₁₀ CFU in Lungs (± SD)Mean log₁₀ CFU in Spleens (± SD)
Vehicle Control-e.g., 6.5 ± 0.3e.g., 4.2 ± 0.2
N-[(2-bromophenyl)methyl]pyridin-3-amine25To be determinedTo be determined
N-[(2-bromophenyl)methyl]pyridin-3-amine50To be determinedTo be determined
N-[(2-bromophenyl)methyl]pyridin-3-amine100To be determinedTo be determined
Isoniazid25e.g., 4.1 ± 0.4e.g., 2.5 ± 0.3

Part 4: Mechanistic Insights and Structure-Activity Relationship (SAR)

Potential Mechanism of Action

The precise mechanism of action of N-[(2-bromophenyl)methyl]pyridin-3-amine would require further investigation. However, based on the activity of other pyridine-containing antitubercular agents, several potential targets can be hypothesized:

  • Inhibition of Cell Wall Synthesis: Many antitubercular drugs target the unique mycolic acid layer of the mycobacterial cell wall. It is plausible that this class of compounds could interfere with enzymes involved in this pathway, such as InhA or MmpL3.[1][9]

  • Inhibition of Arylamine N-acetyltransferase (NAT): NAT is an enzyme involved in the metabolism of mycobacteria and has been identified as a potential drug target. Inhibition of NAT can lead to disruption of cell wall lipids and increased susceptibility to other drugs.[10]

Investigative Workflow for Mechanism of Action

Mechanism of Action Workflow initial_hit N-[(2-bromophenyl)methyl]pyridin-3-amine (Confirmed In Vitro and In Vivo Activity) target_identification Target Identification initial_hit->target_identification sar_studies Structure-Activity Relationship (SAR) Studies initial_hit->sar_studies resistance_mutants Generation and sequencing of resistant M. tuberculosis mutants target_identification->resistance_mutants proteomics Comparative proteomics of treated vs. untreated M. tuberculosis target_identification->proteomics target_validation Target Validation resistance_mutants->target_validation proteomics->target_validation gene_knockdown Gene knockdown/overexpression of the putative target target_validation->gene_knockdown enzyme_inhibition In vitro inhibition assays with the purified target protein target_validation->enzyme_inhibition analog_synthesis Synthesis and testing of analogs to probe key structural features sar_studies->analog_synthesis

Sources

Application

Application Note &amp; Protocols: Crystallization Strategies for N-[(2-bromophenyl)methyl]pyridin-3-amine and its Analogs

Abstract This guide provides a comprehensive overview and detailed protocols for the crystallization of N-[(2-bromophenyl)methyl]pyridin-3-amine and its structural analogs. This class of compounds, featuring a polar pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the crystallization of N-[(2-bromophenyl)methyl]pyridin-3-amine and its structural analogs. This class of compounds, featuring a polar pyridin-3-amine head and a non-polar 2-bromophenyl tail, presents unique crystallization challenges due to its amphiphilic nature. We move beyond simple procedural lists to explain the underlying principles of crystallization, enabling researchers to rationally design experiments and troubleshoot common issues. This document details four primary crystallization techniques: Slow Evaporation, Slow Cooling, Vapor Diffusion, and Solvent Layering. It includes protocols for solvent system selection, troubleshooting guides for issues like "oiling out" and microcrystal formation, and best practices for crystal harvesting. The methodologies described are designed to be self-validating, empowering researchers in drug discovery and materials science to obtain high-quality single crystals suitable for X-ray diffraction and other critical analyses.

Introduction: The Rationale for Crystallization

N-[(2-bromophenyl)methyl]pyridin-3-amine and its derivatives are valuable scaffolds in medicinal chemistry and materials science. The presence of a bromine atom provides a useful handle for further synthetic transformations (e.g., cross-coupling reactions) and serves as a heavy atom for phasing in X-ray crystallography. The pyridine-amine moiety offers sites for hydrogen bonding, influencing molecular packing and biological interactions.

Obtaining a high-quality crystalline form is not merely a purification step; it is a critical process that defines the solid-state properties of a compound. A well-defined crystal structure provides unambiguous proof of molecular identity, stereochemistry, and conformation. It is the gold standard for purity assessment and is essential for understanding structure-activity relationships (SAR) in drug development. This guide provides the foundational knowledge and practical protocols to achieve this goal.

Foundational Principles: Beyond Supersaturation

Crystallization is the process of a solute transitioning from a liquid solution to a highly ordered solid lattice. This is achieved by creating a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility at a given temperature. However, the rate at which supersaturation is achieved is the critical determinant of crystal quality.

  • Precipitation vs. Crystallization: Rapidly inducing supersaturation (e.g., by "shock cooling" a hot solution in an ice bath) forces the solute to crash out of solution as a disordered, often impure, amorphous precipitate.[1] In contrast, slow, controlled changes in solvent composition or temperature allow molecules the time to orient themselves into a thermodynamically stable, ordered crystal lattice, a process that inherently excludes impurities.[1]

  • The Importance of Purity: The probability of successful crystallization is significantly higher when the starting material is at least 90-95% pure.[2] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to defects and poor diffraction quality.

  • Solvent Selection is Paramount: The ideal solvent is the most critical factor for success.[3] It must exhibit a significant difference in solubility for the compound between hot and cold temperatures. The solvent should also be chemically inert, have a relatively low boiling point (ideally <100 °C) for easy removal, and minimize the risk of the compound "oiling out" (coming out of solution as a liquid above its melting point).[3]

Pre-Crystallization Workflow: Setting the Stage for Success

A systematic approach begins before any crystallization method is attempted. The following workflow ensures that the starting material and solutions are optimized for crystal growth.

G cluster_prep Phase 1: Preparation cluster_sol Phase 2: Solution Setup cluster_cryst Phase 3: Crystallization A Purify Compound (>95% Purity) B Confirm Purity (NMR, LC-MS) A->B C Select Candidate Solvents (See Table 1) B->C D Perform Small-Scale Solubility Screen C->D E Prepare Saturated or Near-Saturated Solution D->E F Hot Filter Solution (Syringe Filter, 0.22 µm) E->F G Select Crystallization Method (See Section 5) F->G H Allow Slow Crystal Growth (Days to Weeks) G->H Monitor Periodically H->H I Harvest & Dry Crystals H->I

Caption: General workflow for successful crystallization.

Protocol 3.1: Small-Scale Solvent Screening

Rationale: This protocol efficiently identifies promising single or binary solvent systems using minimal compound.

Steps:

  • Place ~1-2 mg of your purified compound into several small vials.

  • To each vial, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing between additions.

  • Observation 1 (Soluble): If the compound dissolves in <0.5 mL, it is likely too soluble for single-solvent crystallization. Note this as a "good" solvent for a binary system.

  • Observation 2 (Insoluble): If the compound remains largely insoluble after adding ~1 mL, note this as a potential "anti-solvent" for a binary system.

  • Observation 3 (Sparingly Soluble): If the compound is sparingly soluble, gently heat the vial. If it dissolves completely upon heating, this is an excellent candidate for slow-cooling crystallization.

  • Allow the vials from step 5 to cool slowly to room temperature. The formation of crystalline material indicates a promising system.

Solvent System Selection

The molecular structure of N-[(2-bromophenyl)methyl]pyridin-3-amine suggests that solvents of intermediate polarity will be most effective. Alcohols like ethanol and isopropanol can engage in hydrogen bonding with the pyridine-amine group, while ethers or chlorinated solvents can solvate the bromophenyl ring.[3][4]

Table 1: Candidate Solvents for Crystallization

SolventBoiling Point (°C)[3]PolarityRationale & Use Case
Ethanol 78Polar ProticGood for polar compounds, often used for slow cooling or as the "good" solvent in vapor diffusion.[3][4]
Isopropanol 82Polar ProticSlightly less polar than ethanol; its higher boiling point can promote slower crystal growth.[4]
Acetonitrile 82Polar AproticVersatile solvent; often successful for compounds with nitrile or amine groups.[2]
Ethyl Acetate 77IntermediateExcellent for compounds of moderate polarity; often yields high-quality crystals.[3]
Acetone 56IntermediateHighly volatile, useful for slow evaporation and vapor diffusion but requires careful handling.[3][4]
Dichloromethane 40Non-polarA good solvent for many organics, often used in layering or diffusion with a non-polar anti-solvent like hexane.[2]
Toluene 111Non-polarHigher boiling point allows for very slow cooling from a high temperature. Use with caution due to toxicity.[3]
Hexanes/Heptane ~69Non-polarCommon anti-solvents used in vapor diffusion or layering techniques to slowly decrease solubility.[2][3]

Crystallization Protocols: Step-by-Step Methodologies

Prerequisite: All solutions should be prepared and filtered while warm through a syringe filter (0.22 µm PTFE) into a clean, dust-free crystallization vessel to remove particulate matter that could cause premature precipitation.[1][2]

Protocol 5.1: Slow Evaporation

Principle: Solubility is gradually increased by the slow removal of solvent, leading to controlled crystal nucleation and growth. This is one of the simplest and most common methods.[5]

Best For: Compounds that are moderately soluble at room temperature in a relatively volatile solvent.

Steps:

  • Prepare a near-saturated solution of the compound in a suitable solvent (e.g., Ethyl Acetate, Acetone, or Dichloromethane).

  • Transfer the filtered solution to a clean vial.

  • Cover the vial with parafilm and puncture it with a needle 2-3 times. The number and size of the holes control the evaporation rate.[6]

  • Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet shelf) at a constant temperature.

  • Monitor over several days to weeks. Crystals often form on the sides or bottom of the vial.

Protocol 5.2: Slow Cooling

Principle: A saturated solution is prepared at an elevated temperature and allowed to cool gradually. As the temperature drops, the solubility decreases, and the solution becomes supersaturated, initiating crystallization.[2]

Best For: Compounds that show a significant increase in solubility with temperature.

Steps:

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., Ethanol, Isopropanol, Acetonitrile) at or near the solvent's boiling point. Add the solute portion-wise to the hot solvent until a small amount no longer dissolves.

  • Add a few more drops of hot solvent to dissolve the remaining solid, ensuring the solution is just saturated.

  • Hot-filter the solution into a pre-warmed, clean vial or flask.

  • Seal the vessel and place it inside a Dewar flask filled with hot water or an oil bath that can be switched off, allowing for very slow cooling to room temperature over many hours.[5]

  • Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize yield, allowing it to equilibrate at each new temperature for at least 24 hours.

Protocol 5.3: Vapor Diffusion

Principle: This is arguably the most successful method for growing high-quality single crystals from milligram quantities.[5] An anti-solvent, in which the compound is insoluble, slowly diffuses through the vapor phase into a solution of the compound, gradually reducing solubility and inducing crystallization.

Best For: Small amounts of material; when single-solvent methods fail.

G cluster_main Vapor Diffusion Setup OuterVial InnerVial Seal Sealed Cap AntiSolvent Anti-Solvent Reservoir (e.g., Hexane) Vapor Vapor Diffusion (Anti-Solvent -> Solvent) Solution Compound in 'Good' Solvent (e.g., Dichloromethane) Crystals Crystals Form

Caption: Schematic of a vapor diffusion experiment.

Steps:

  • Dissolve the compound (~5-10 mg) in a small volume (0.5 mL) of a relatively non-volatile "good" solvent (e.g., Dichloromethane, Toluene) in a small, open inner vial.

  • Place this inner vial inside a larger outer vial or jar.

  • Add 2-3 mL of a volatile "anti-solvent" (e.g., Pentane, Hexane, Diethyl Ether) to the outer vial, ensuring the level is below the top of the inner vial.[2]

  • Seal the outer vial tightly and leave it undisturbed.

  • The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, causing the compound to crystallize as its solubility decreases. This may take several days to weeks.

Protocol 5.4: Solvent Layering (Liquid-Liquid Diffusion)

Principle: Similar to vapor diffusion, but diffusion occurs across a liquid-liquid interface. A solution of the compound is carefully layered with a miscible anti-solvent.[5]

Best For: Systems where solvents are miscible but have different densities, allowing for a stable interface.

Steps:

  • Dissolve the compound in a small amount of a "good" solvent that has a higher density (e.g., Dichloromethane, Chloroform).

  • Use a narrow tube, such as an NMR tube, for the crystallization vessel.

  • Using a pipette or syringe, carefully and slowly layer a lower-density, miscible anti-solvent (e.g., Hexane, Diethyl Ether) on top of the solution, trying not to disturb the interface.[2]

  • Seal the tube and leave it in a vibration-free environment.

  • Crystals will form slowly at the interface as the solvents diffuse into one another.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; Compound is too soluble in the chosen solvent.Allow more solvent to evaporate; Add a small amount of anti-solvent; Cool the solution to a lower temperature; Try a different, less-polar solvent.
"Oiling Out" Solution is too concentrated; Cooling is too rapid; Solvent boiling point is too high, causing the compound to come out of solution above its melting point.[3]Dilute the solution slightly; Ensure cooling is very slow (use a Dewar); Switch to a lower-boiling point solvent. If an oil forms, try to "scratch" the inside of the vial with a glass rod to induce nucleation.
Fine Powder/Precipitate Nucleation is too rapid; Solution was disturbed; Impurities are present.Slow down the crystallization process (e.g., fewer holes in parafilm, slower cooling); Ensure the solution is filtered and left completely undisturbed; Re-purify the compound.[1]
Needles or Thin Plates This is an intrinsic property of the compound's packing, but can sometimes be influenced by the solvent. This morphology is poor for X-ray diffraction.[6]Try a completely different solvent system. Solvents can influence which crystal faces grow fastest, thereby changing the crystal's habit or shape.
Too Many Small Crystals Too many nucleation sites; Supersaturation achieved too quickly.Reduce the concentration of the solution; Slow down the process (cooling/evaporation); Ensure the crystallization vessel is impeccably clean.

References

  • University of Missouri Department of Chemistry. (2006). Crystallisation Techniques. Available at: [Link]

  • Maiyam Group. (2025). Common Solvents for Crystallization - US Labs Guide 2026. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Groves, H., et al. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]

  • University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. Available at: [Link]

  • PubChem. N-[(2-bromophenyl)methyl]pyridin-3-amine. National Center for Biotechnology Information. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(2-bromophenyl_methyl_pyridin-3-amine]([Link]

  • Kaur, H., & Choudhury, A. R. (2014). Structure of 1-(2-bromophenyl)-N-(3-fluorophenyl)methanimine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. Available at: [Link]

  • Yan, R., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 9), 1006–1009. Available at: [Link]

  • Chen, Q., Zhang, H., & Gong, S. (2011). Synthesis of 4-substituted-2-amino-pyrimidines. Chinese Journal of Applied Chemistry, 28, 382–386. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for N-[(2-bromophenyl)methyl]pyridin-3-amine synthesis

Ticket System Status: ONLINE Current Topic: Optimization of Reductive Amination for Heterocyclic Secondary Amines Target Molecule: N-[(2-bromophenyl)methyl]pyridin-3-amine CAS Registry Number (Target): Not commonly liste...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Topic: Optimization of Reductive Amination for Heterocyclic Secondary Amines Target Molecule: N-[(2-bromophenyl)methyl]pyridin-3-amine CAS Registry Number (Target): Not commonly listed; Analogous to 3-aminopyridine benzyl derivatives.

Module 1: The "Golden Path" Protocol

Executive Summary: The synthesis of N-[(2-bromophenyl)methyl]pyridin-3-amine presents a specific challenge: coupling a weakly nucleophilic amine (3-aminopyridine) with a sterically hindered aldehyde (2-bromobenzaldehyde).

While SN2 substitution (using 2-bromobenzyl bromide) is possible, it is discouraged due to the high risk of poly-alkylation and quaternization of the pyridine nitrogen. Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the industry standard for this transformation due to its selectivity and mild conditions.

Optimized Reaction Conditions (10 mmol Scale)
ReagentEquiv.[1][2]AmountRole
3-Aminopyridine 1.00.94 gNucleophile (limiting reagent)
2-Bromobenzaldehyde 1.12.03 gElectrophile (slight excess to drive equilibrium)
STAB (NaBH(OAc)₃) 1.53.18 gSelective Reducing Agent
Acetic Acid (AcOH) 1.0-2.00.6 mLCatalyst (activates imine formation)
1,2-Dichloroethane (DCE) N/A30 mLSolvent (non-coordinating, solubilizes STAB)
Step-by-Step Workflow
  • Imine Pre-Equilibration (Critical Step):

    • Charge a reaction vessel with 3-aminopyridine, 2-bromobenzaldehyde, and DCE.

    • Add Acetic Acid (AcOH).[1][3]

    • Expert Insight: Do NOT add the reducing agent yet. The exocyclic amine on the pyridine is electron-poor (pKa of conjugate acid ~6.0). The ortho-bromo group on the aldehyde adds steric bulk. You must stir for 1–2 hours at room temperature (or 40°C) to establish the imine equilibrium.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB in 3 portions over 15 minutes.

    • Allow to warm to room temperature and stir for 12–16 hours.

  • Quench:

    • Quench with saturated aqueous NaHCO₃ (pH should be ~8-9).

    • Note: Strong bases (NaOH) can cause emulsions or hydrolyze the bromide if heated.

Module 2: Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical "forks" where yields are lost.

ReactionPathway Start Reactants: 3-Aminopyridine + 2-Bromobenzaldehyde ImineEq Equilibrium: Imine Formation (Slow Step) Start->ImineEq + AcOH (Catalysis) Alcohol Impurity A: 2-Bromobenzyl Alcohol (Direct Reduction) Start->Alcohol STAB added too early Reduction Reduction: Hydride Transfer (via STAB) ImineEq->Reduction + STAB Unreacted Impurity B: Unreacted 3-Aminopyridine ImineEq->Unreacted Steric/Electronic Stall Product Target: Secondary Amine Reduction->Product Major Path

Figure 1: Reaction pathway highlighting the critical imine equilibration step required to avoid direct aldehyde reduction.

Module 3: Troubleshooting Center (FAQs)

Ticket #101: "I have 40% unreacted aldehyde and a large spot corresponding to 2-bromobenzyl alcohol."

  • Diagnosis: Premature Reduction.

    • STAB is a mild reducing agent, but it will reduce aldehydes to alcohols if no imine is present. Because 3-aminopyridine is a poor nucleophile and 2-bromobenzaldehyde is sterically hindered, the imine formation is slow.

  • Resolution:

    • Adopt a Stepwise Protocol: Stir the amine, aldehyde, and acetic acid for 2–4 hours (or even overnight with molecular sieves) before adding STAB. This forces the equilibrium toward the imine.

    • Check Solvent: Ensure you are using DCE or THF.[4] Methanol can sometimes solvolyse the reducing agent or compete in reaction kinetics.

Ticket #102: "The reaction is stuck at 50% conversion even after 24 hours."

  • Diagnosis: Electronic Deactivation or Water Poisoning.

    • Issue A (Water): Reductive amination is a dehydration reaction. If your solvent is "wet," the equilibrium pushes back toward the starting materials.

    • Issue B (Acidity): While AcOH catalyzes imine formation, too much acid will protonate the pyridine ring nitrogen (pKa ~5.2) or even the exocyclic amine, rendering it non-nucleophilic.

  • Resolution:

    • Add 4Å Molecular Sieves to the reaction mixture during the imine formation step to scavenge water.

    • Optimize Acid: Keep AcOH between 1.0 and 2.0 equivalents. Do not use strong acids like HCl or TFA, which will salt out the pyridine.

Ticket #103: "My isolated yield is low, but TLC showed full conversion."

  • Diagnosis: Work-up Loss (pH Management).

    • The product is a pyridine derivative.[5][6][7] If you wash with acidic water (pH < 4), the product will protonate and stay in the aqueous layer.

  • Resolution:

    • The pH Swing: During workup, ensure the aqueous layer is adjusted to pH 9–10 using Na₂CO₃ or NaOH before extracting with DCM or EtOAc. This ensures the pyridine ring is in the free base form and extracts into the organic layer.

Module 4: Purification & Isolation Logic

Because the product contains a basic pyridine nitrogen, we can utilize "Acid-Base Swing" extraction to purify it without column chromatography in many cases.

PurificationLogic Crude Crude Reaction Mixture (DCE/Organic) AcidWash Add 1M HCl (Extract to Aqueous) Crude->AcidWash OrgLayer1 Organic Layer: Neutral Impurities (Benzyl Alcohol) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2): Product (Protonated salt) + Unreacted Amine AcidWash->AqLayer1 Keep BaseNeut Basify Aqueous (pH > 10 with NaOH) AqLayer1->BaseNeut Extract Extract with DCM BaseNeut->Extract FinalOrg Final Organic Layer: Purified Product Extract->FinalOrg

Figure 2: Acid-Base extraction workflow to remove non-basic impurities like 2-bromobenzyl alcohol.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4][9]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Reductive Amination general mechanisms).

Sources

Optimization

N-[(2-bromophenyl)methyl]pyridin-3-amine solubility issues and solvent selection

Technical Support Center: N-[(2-bromophenyl)methyl]pyridin-3-amine Introduction Welcome to the technical support guide for N-[(2-bromophenyl)methyl]pyridin-3-amine. This resource is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[(2-bromophenyl)methyl]pyridin-3-amine

Introduction

Welcome to the technical support guide for N-[(2-bromophenyl)methyl]pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. As a weakly basic amine, N-[(2-bromophenyl)methyl]pyridin-3-amine often presents solubility hurdles that can impede experimental progress. This guide provides in-depth, evidence-based troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to help you overcome these issues and achieve reliable, reproducible results.

Our approach is grounded in the fundamental principles of physical chemistry and formulation science. We will explore the causality behind solubility issues and provide systematic, self-validating protocols to address them.

Understanding the Molecule: Physicochemical Properties

Key Structural Features Influencing Solubility:

  • Pyridine Ring: A basic heterocyclic amine that can be protonated in acidic conditions, which generally increases aqueous solubility.

  • Bromophenyl Group: A bulky, hydrophobic moiety that significantly decreases water solubility.

  • Secondary Amine Linker: Capable of hydrogen bonding, which can aid in solvation.

The interplay of these features results in a compound that is likely to be poorly soluble in neutral aqueous media but may show improved solubility in acidic conditions or in the presence of organic co-solvents.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.

Issue 1: My N-[(2-bromophenyl)methyl]pyridin-3-amine won't dissolve in my aqueous buffer for an in vitro assay.

Question: What are the immediate steps I can take to solubilize my compound for initial screening?

Answer: When a compound fails to dissolve in an aqueous buffer, the primary goal is to achieve a homogenous solution without compromising the integrity of the compound or the experimental assay. Here’s a systematic approach:

  • pH Adjustment: Since N-[(2-bromophenyl)methyl]pyridin-3-amine is a weak base, decreasing the pH of your aqueous buffer will lead to protonation of the pyridine nitrogen and the secondary amine, forming a more soluble salt.[3][4]

    • Recommendation: Prepare a concentrated stock solution of your compound in a suitable organic solvent (like DMSO). Then, dilute this stock into an acidic buffer (e.g., pH 4-5). It's crucial to ensure the final pH is compatible with your assay. Most drugs are weak bases, and this is a common strategy to enhance their solubility.[5]

  • Co-solvent Usage: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[3][6]

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol (PEG 300/400) are frequently used.[6][7]

    • Critical Consideration: For cell-based assays, the final concentration of the co-solvent must be kept low (typically <1%, ideally <0.5% for DMSO) to avoid cellular toxicity.[8]

  • Heating: Gently warming the solution can sometimes increase the rate of dissolution and the solubility limit.[9]

    • Caution: Use this method with care, as excessive heat can lead to compound degradation. Always check the thermal stability of your compound first.

dot

Caption: Initial troubleshooting workflow for solubility issues.

Issue 2: My compound precipitates out of solution when I dilute my DMSO stock into the final aqueous medium.

Question: How can I prevent my compound from "crashing out" of solution during dilution?

Answer: This is a common problem known as "precipitation upon dilution" and occurs when the concentration of the organic co-solvent is rapidly decreased, leading to a supersaturated and unstable aqueous solution.

  • Optimize the Dilution Process:

    • Slow Addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to disperse the compound more effectively.

    • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help maintain solubility at each stage.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[3][7]

    • Common Surfactants: Tween® 80, Polysorbate 80, and Sodium Lauryl Sulfate (SLS) are often used.[10]

    • Consideration: The concentration of the surfactant should be above its critical micelle concentration (CMC) to be effective. Ensure the chosen surfactant and its concentration are compatible with your experimental system.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[3][7]

    • Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.

    • Mechanism: The hydrophobic interior of the cyclodextrin molecule encapsulates the poorly soluble drug, while the hydrophilic exterior interacts with water.

dot

Caption: Strategies to prevent precipitation during dilution.

Quantitative Solubility Assessment

To systematically select the best solvent system, it is essential to perform a quantitative solubility assessment. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5][11][12]

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
  • Preparation: Add an excess amount of N-[(2-bromophenyl)methyl]pyridin-3-amine to a series of vials, each containing a different solvent system to be tested (e.g., pH-adjusted buffers, co-solvent mixtures).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved compound.

  • Sampling and Analysis: Carefully withdraw a sample from the supernatant. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any remaining solid particles.[13]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

Data Presentation: Solubility in Common Solvent Systems

The following table provides a hypothetical but representative set of solubility data that might be obtained for a compound like N-[(2-bromophenyl)methyl]pyridin-3-amine.

Solvent SystempHTemperature (°C)Solubility (µg/mL)
Deionized Water7.025< 1
Phosphate Buffer7.437< 1
Acetate Buffer4.53750-100
10% Ethanol in Water7.02510-20
5% DMSO in PBS7.43725-50
10% HP-β-CD in Water7.025> 200

Advanced Formulation Strategies for In Vivo Studies

For animal studies, achieving adequate exposure is critical. This often requires more advanced formulation strategies.

Question: How can I formulate my compound for oral gavage in mice if it has very low aqueous solubility?

Answer: For in vivo studies, a combination of the above techniques is often employed.

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymeric carrier in an amorphous state. This can significantly enhance the dissolution rate and apparent solubility.[4]

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC).

    • Preparation: Typically prepared by spray-drying or hot-melt extrusion.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be very effective.[7] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, which facilitates drug absorption.

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[14] Techniques like micronization and nanomilling can be employed.

Frequently Asked Questions (FAQs)

Q1: Can I use sonication to dissolve my compound? A1: Sonication can be used to aid dissolution, but it should be used cautiously. Over-sonication can generate heat, potentially leading to compound degradation. It is generally better for initial dissolution than for maintaining solubility over time.

Q2: How do I choose between using a co-solvent and a surfactant? A2: The choice depends on the specific requirements of your experiment. For in vitro cell-based assays, co-solvents at very low concentrations are often preferred to minimize interference with cellular processes. For formulations intended for administration, surfactants and other excipients are more common. A systematic screening of both is recommended.

Q3: My compound seems to degrade in acidic or basic buffers. What should I do? A3: If your compound is unstable at certain pH values, you will need to find a pH range where it is both sufficiently soluble and stable. This may require a trade-off. You should perform a stability study of your compound in different buffers over time, analyzing for degradation products by HPLC.

Q4: Are there any computational tools that can predict the solubility of my compound? A4: Yes, there are several computational and machine learning models available that can predict solubility based on the chemical structure.[15][16][17] These tools can be useful for initial screening and to guide solvent selection, but experimental verification is always necessary.[18]

References

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (2019). Journal of Pharmaceutical and Biomedical Analysis.
  • Predicting Solubility. Rowan.
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). Scientific Reports.
  • Compound solubility prediction in medicinal chemistry and drug discovery. (2023). Life Chemicals.
  • Physics-Based Solubility Prediction for Organic Molecules. (2025). Chemical Reviews.
  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025). Digital Discovery.
  • Solubilization techniques used for poorly water-soluble drugs. (2022). Acta Pharmaceutica Sinica B.
  • Solubility and Dissolution for Drug. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021). Molecular Pharmaceutics.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • How to measure solubility for drugs in oils/emulsions? (2023). ResearchGate.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Pharmaceutical Technology.
  • “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. (2010). Asian Journal of Pharmaceutics.
  • Solubility Enchantment Of Poorly Soluble Drug. (2024). International Journal of Pharmaceutical Sciences.
  • Troubleshooting low solubility of 2-aminobenzothiazole compounds. (2025). BenchChem.
  • Strategies to address low drug solubility in discovery and development. (2013). Journal of Pharmaceutical Sciences.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Catalent.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2021). International Journal of Research in Pharmaceutical Sciences.
  • Solubility: A speed‒breaker on the drug discovery highway. (2017). MOJ Bioequivalence & Bioavailability.
  • Amines and Heterocycles. (2020).
  • 24.2: Structure and Properties of Amines. (2024). Chemistry LibreTexts.
  • Principles of Drug Action 1, Spring 2005, Amines. (2005).

Sources

Troubleshooting

Technical Support Center: Purification of Brominated Pyridine Amine Compounds

Welcome to the Technical Support Center for the purification of brominated pyridine amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of brominated pyridine amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable synthetic intermediates. The unique electronic properties of the pyridine ring, combined with the presence of both a halogen and an amino group, can present significant purification hurdles. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your desired purity.

Common Purification Challenges at a Glance

ChallengeCommon Cause(s)Primary Recommended Technique(s)
Poor Separation of Structurally Similar Impurities Co-elution of isomers (e.g., regioisomers of bromination), starting materials, or closely related byproducts.High-Performance Liquid Chromatography (HPLC), Flash Chromatography with optimized solvent systems.
Product Degradation on Silica Gel The acidic nature of standard silica gel can lead to the degradation of sensitive amine compounds.[1]Use of deactivated or basic alumina, or treatment of silica gel with a competing base like triethylamine.
Low Recovery from Aqueous Workup The basic amine functionality can lead to emulsification or partitioning into the aqueous layer, especially if protonated.Careful pH control during extraction, use of brine washes to break emulsions.
Removal of Residual Metal Catalysts Incomplete removal of palladium or other transition metals from cross-coupling reactions.[2][3][4][5]Specialized silica-based metal scavengers, activated carbon treatment, or specific chelation/extraction methods.
Persistent Colored Impurities Formation of colored byproducts due to oxidation or other side reactions.Activated carbon treatment, recrystallization.

Troubleshooting Guides & FAQs

Section 1: Chromatographic Purification
FAQ 1: My brominated pyridine amine is streaking or tailing badly on my silica gel column. What's causing this and how can I fix it?

Answer:

Peak tailing is a frequent issue when purifying basic compounds like pyridine amines on standard silica gel.[1] The root cause is the interaction between the basic nitrogen of your pyridine amine and the acidic silanol groups on the surface of the silica.[1] This creates non-ideal interactions, leading to poor peak shape and co-elution with impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing in chromatography.

Detailed Steps:

  • Incorporate a Competing Base: The most common and effective solution is to add a small amount of a competing base to your mobile phase. Triethylamine (TEA) is a standard choice. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound.[1]

    • Protocol: Start by adding 0.1-1% (v/v) of TEA to your eluent mixture (e.g., hexane/ethyl acetate). You should see an immediate improvement in peak shape.

  • Consider Alternative Stationary Phases: If TEA is not effective or is incompatible with your downstream applications, consider switching to a different stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.

    • Deactivated Silica: Commercially available end-capped silica gels have fewer free silanol groups and can reduce tailing.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[1] Try loading a smaller quantity of your crude material.

FAQ 2: I'm seeing a new spot on my TLC plate after spotting my crude product, suggesting it's degrading on the silica. What should I do?

Answer:

Degradation of sensitive amine compounds on the acidic surface of silica gel is a known problem.[1] The Lewis acidic sites on the silica can catalyze decomposition or rearrangement reactions.

Preventative Measures:

  • 2D TLC Analysis: Before committing to a column, run a 2D TLC plate. Spot your compound in one corner, elute as normal, then rotate the plate 90 degrees and elute again in a different solvent system. If you see spots that are not on the diagonal, it indicates degradation.

  • Passivation of Silica Gel: You can "passivate" your silica gel before running the column.

    • Protocol: Prepare your column as usual. Before loading your sample, flush the column with your chosen mobile phase containing 1% TEA. This will neutralize the active sites before your compound is introduced.

  • Minimize Contact Time: Work efficiently. The longer your compound is on the column, the more time it has to degrade.

Section 2: Liquid-Liquid Extraction and Workup
FAQ 3: My recovery is very low after an acidic wash during my workup. Where did my product go?

Answer:

The amine group on your pyridine is basic and will be protonated in the presence of an acid. This forms a pyridinium salt, which is ionic and will partition into the aqueous layer.[6][7][8][9]

Workflow for Acid-Base Extraction:

G cluster_0 Initial State cluster_1 Acidic Extraction cluster_2 Basification & Back-Extraction Crude Crude Organic Mixture (Brominated Pyridine Amine + Impurities) AddAcid Add Aqueous Acid (e.g., 1M HCl) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Aqueous1 Aqueous Layer (Protonated Amine Salt) Separate1->Aqueous1 Organic1 Organic Layer (Neutral/Acidic Impurities) Separate1->Organic1 AddBase Add Aqueous Base (e.g., NaOH) to Aqueous Layer Aqueous1->AddBase BackExtract Extract with Organic Solvent AddBase->BackExtract Separate2 Separate Layers BackExtract->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Organic2 Organic Layer (Purified Neutral Amine) Separate2->Organic2

Sources

Optimization

Troubleshooting Suzuki-Miyaura cross-coupling with bromopyridine substrates

Current Module: Heterocycle Cross-Coupling Optimization Status: Active Operator: Senior Application Scientist (Ph.D.) Executive Summary: The "Pyridine Paradox" User Query: "Why do standard Suzuki conditions (Pd(PPh3)4 /...

Author: BenchChem Technical Support Team. Date: February 2026

Current Module: Heterocycle Cross-Coupling Optimization Status: Active Operator: Senior Application Scientist (Ph.D.)

Executive Summary: The "Pyridine Paradox"

User Query: "Why do standard Suzuki conditions (Pd(PPh3)4 / Na2CO3) fail with my bromopyridine substrate?"

Technical Insight: Bromopyridines present a unique dichotomy in cross-coupling. Electronically, the electron-deficient pyridine ring should facilitate rapid oxidative addition (OA). However, they frequently suffer from catalyst poisoning and instability .

The nitrogen atom in the pyridine ring is a strong


-donor. In standard catalytic cycles, this nitrogen displaces the labile phosphine ligands on the Palladium(II) intermediate, forming a stable, unreactive "off-cycle" resting state (dimerization). Furthermore, if your coupling partner is protic or the reaction is slow, the competing rate of protodeboronation  (hydrolysis of the C-B bond) often exceeds the rate of transmetalation.

To solve this, we must move away from "commodity catalysts" (like tetrakis) and utilize bulky, electron-rich ligand systems that sterically preclude nitrogen coordination while accelerating the catalytic cycle.

Diagnostic & Troubleshooting Guide

Scenario A: "The reaction stalls at <20% conversion. The bromopyridine remains."

Diagnosis: Catalyst Deactivation (Poisoning) The pyridine nitrogen has coordinated to the Pd(II) center, arresting the cycle before transmetalation can occur. This is common with unhindered phosphines (e.g., PPh3).

  • Solution 1: Switch to Bulky Dialkylbiaryl Phosphines Use ligands like XPhos or SPhos . These ligands are massive. They create a "roof" over the palladium center that permits the approach of the flat arene for reaction but sterically clashes with the perpendicular coordination of the pyridine nitrogen [1].

  • Solution 2: Use Precatalysts (Pd G3/G4) Traditional Pd(0) sources (like Pd2(dba)3) can be sluggish to generate the active species. Buchwald G3/G4 precatalysts generate the active mono-ligated Pd(0) species immediately upon deprotonation, ensuring high initial catalyst concentration to outcompete poisoning [2].

Scenario B: "The boronic acid is gone, but the bromopyridine remains. No product."

Diagnosis: Protodeboronation Your nucleophile (boronic acid) decomposed before it could couple.[1] This is a "race condition": Hydrolysis > Transmetalation.

  • Solution 1: Lower the Base Strength Switch from Carbonates (Na2CO3, K2CO3) to Phosphates (K3PO4 ). The lower basicity reduces the formation of the unstable boronate species that is prone to hydrolysis [3].

  • Solution 2: Controlled Release (MIDA Boronates) If the boronic acid is unstable (especially if it is also a heterocycle), use MIDA boronates or Potassium Trifluoroborates . These slowly release the active species, keeping the standing concentration low and minimizing side reactions [4].[2]

  • Solution 3: Anhydrous Conditions While Suzuki usually requires water, you can use CsF (Cesium Fluoride) in anhydrous dioxane/toluene. The fluoride activates the boron without the hydrolytic risk of water.

Scenario C: "2-Bromopyridine works poorly compared to 3- or 4-Bromopyridine."

Diagnosis: The "N-Chelation" Effect 2-Bromopyridines are uniquely difficult because after oxidative addition, the adjacent nitrogen can chelate the Pd, forming a highly stable 4-membered palladacycle that resists transmetalation.

  • Solution: GPhos or BoQPhos Specific ligands have been developed to destabilize this chelate. However, for general purposes, XPhos Pd G4 is often robust enough to overcome this thermodynamic sink due to the sheer steric bulk forcing the cycle forward [5].

Visualizing the Failure Modes

The following diagram illustrates the competition between the productive catalytic cycle and the "Death Spiral" of catalyst poisoning.

SuzukiMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromopyridine Poisoned POISONED STATE (Pyridine N-bound to Pd) CYCLE ARRESTED OxAdd->Poisoned N-Coordination (If Ligand is small) TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Base/Boron (If Ligand is Bulky) RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast RedElim->Pd0 Regeneration Boronic Boronic Acid (Ar'-B(OH)2) Boronic->TransMet Activation Decomp Protodeboronation (Ar'-H + B(OH)3) Boronic->Decomp High Temp / Strong Base Slow Transmetalation

Caption: The "Death Spiral" (Red) occurs when the pyridine nitrogen binds Pd (Poisoning) or when the boronic acid hydrolyzes (Protodeboronation) before Transmetalation.

The "Golden" Protocol: XPhos Pd G4 System

This protocol is designed to be self-validating. It uses a precatalyst to ensure active Pd count and a weak base to minimize boronic acid decomposition.

Applicability: 2-, 3-, and 4-bromopyridines; difficult heteroaryl partners.

Reagents
ComponentEquivalentsRole
Bromopyridine 1.0 equivElectrophile
Boronic Acid 1.2 - 1.5 equivNucleophile (Excess accounts for slight hydrolysis)
XPhos Pd G4 0.02 - 0.05 equivPrecatalyst. Ensures 1:1 L:Pd ratio and rapid initiation.
K3PO4 2.0 - 3.0 equivBase. 0.5 M aqueous solution. Weaker than carbonates.
THF or Dioxane [0.1 M]Solvent. Dioxane for >80°C; THF for <65°C.
Step-by-Step Procedure
  • Charge Solids: In a vial/flask, add Bromopyridine (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (2-5 mol%).

    • Note: If using a liquid bromide, add it after solvent.

  • Degas (Critical): Seal the vessel. Evacuate and backfill with Argon/Nitrogen (x3).[3][4]

    • Why? Oxygen promotes homocoupling of the boronic acid, wasting your nucleophile.

  • Add Solvents: Add degassed THF or Dioxane (concentration ~0.1 M relative to bromide).

  • Add Base: Add degassed 0.5 M K3PO4 (aq) via syringe.

    • Ratio: A 4:1 or 10:1 Organic:Water ratio is standard.

  • Reaction: Stir vigorously at 60°C (for THF) or 80-100°C (for Dioxane) for 1-4 hours.

    • Visual Check: The reaction should turn from orange/red to dark brown/black. If it stays pale yellow, the catalyst has not activated or has poisoned immediately.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Complete? CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 SM Remaining Boron Gone CheckLCMS->Result1 Result2 SM Remaining Boron Remaining CheckLCMS->Result2 Result3 Homocoupling (Ar'-Ar') CheckLCMS->Result3 Fix1 Protodeboronation Issue: 1. Switch to MIDA Boronate 2. Slow addition of Boron 3. Use Anhydrous (CsF) Result1->Fix1 Fix2 Catalyst Poisoning: 1. Increase Temp 2. Switch to XPhos Pd G4 3. Check O2 (Degas better) Result2->Fix2 Fix3 Oxidative Issue: 1. BETTER DEGASSING 2. Reduce Catalyst Loading Result3->Fix3

Caption: Diagnostic flow for analyzing crude reaction mixtures.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[4][5][6] Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates Facilitates Palladium-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 132(34), 12011–12023. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of N-[(2-bromophenyl)methyl]pyridin-3-amine

Introduction Welcome to the technical support center for the synthesis of N-[(2-bromophenyl)methyl]pyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of N-[(2-bromophenyl)methyl]pyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. The synthesis, while conceptually straightforward, can be prone to several side reactions that can complicate purification and reduce yields. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-[(2-bromophenyl)methyl]pyridin-3-amine?

There are two primary synthetic routes for this compound:

  • Direct N-alkylation: This is a classical approach involving the reaction of 3-aminopyridine with 2-bromobenzyl halide (typically the bromide) in the presence of a base. While direct, this method is often plagued by side reactions.

  • Reductive Amination: This is often the preferred method for cleaner reactions and higher yields. It involves the reaction of 3-aminopyridine with 2-bromobenzaldehyde in the presence of a reducing agent.[1][2][3]

Q2: I'm seeing multiple spots on my TLC after a direct N-alkylation. What are the likely side products?

The most common side products in the direct N-alkylation of 3-aminopyridine are:

  • Over-alkylation (Dialkylation): The product, N-[(2-bromophenyl)methyl]pyridin-3-amine, is also a secondary amine and can be more nucleophilic than the starting 3-aminopyridine. This can lead to a second alkylation, forming the tertiary amine, N,N-bis[(2-bromophenyl)methyl]pyridin-3-amine.[4][5]

  • Alkylation of the Pyridine Ring Nitrogen: The endocyclic nitrogen of the pyridine ring can also act as a nucleophile, leading to the formation of a pyridinium salt. This is a common issue in the alkylation of aminopyridines.[6]

  • Unreacted Starting Materials: Incomplete reaction will leave both 3-aminopyridine and 2-bromobenzyl bromide in the mixture.

Q3: Why is reductive amination often a better choice for this synthesis?

Reductive amination offers several advantages over direct N-alkylation:

  • Reduced Over-alkylation: The reaction proceeds through an imine intermediate, and the conditions are generally milder, which significantly reduces the likelihood of the product amine reacting further.[1][2][7]

  • Higher Selectivity: It avoids the issue of competing alkylation at the pyridine ring nitrogen.

  • Milder Conditions: Reductive amination can often be carried out at lower temperatures and with less aggressive bases.

Troubleshooting Guide: Direct N-Alkylation

This section provides a detailed breakdown of potential issues and their solutions when performing a direct N-alkylation of 3-aminopyridine with 2-bromobenzyl bromide.

Problem 1: Low Yield of the Desired Product with Significant Amounts of Unreacted Starting Material
Potential Cause Recommended Solution Scientific Rationale
Inadequate Base Strength or Solubility Switch to a stronger or more soluble base. Common choices include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium hydride (NaH).The base is crucial for deprotonating the aminopyridine, making it a more potent nucleophile. Poor solubility or insufficient strength will slow down or stall the reaction.
Sub-optimal Solvent Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. Ensure the solvent is anhydrous.These solvents are effective at dissolving the reactants and facilitating the SN2 reaction. Water can hydrolyze the alkylating agent and deactivate the base.
Low Reaction Temperature Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC to avoid decomposition or excessive side product formation.Like many SN2 reactions, this alkylation may require thermal energy to proceed at a reasonable rate.
Inactive Alkylating Agent Confirm the purity and reactivity of the 2-bromobenzyl bromide. Consider using 2-bromobenzyl iodide, which is a more reactive alkylating agent.Alkyl halides can degrade over time. An iodide is a better leaving group than a bromide, which will increase the rate of the SN2 reaction.
Problem 2: Formation of a Significant Amount of the Dialkylated Side Product
Potential Cause Recommended Solution Scientific Rationale
Product is More Nucleophilic than Starting Material This is an inherent challenge with direct alkylation of amines.[4] The most effective solution is to switch to a reductive amination protocol.The electron-donating effect of the first alkyl group increases the nucleophilicity of the secondary amine product, making it more likely to react with the alkylating agent than the starting primary amine.[4]
High Reaction Temperature Lower the reaction temperature.Higher temperatures can provide the activation energy needed for the less reactive secondary amine to undergo a second alkylation.
Incorrect Stoichiometry Use a slight excess of the 3-aminopyridine relative to the 2-bromobenzyl bromide.By having more of the primary amine present, you increase the statistical probability of the alkylating agent reacting with the starting material rather than the product.
Problem 3: Presence of a Water-Soluble Impurity, Likely a Pyridinium Salt
Potential Cause Recommended Solution Scientific Rationale
Alkylation of the Pyridine Ring Nitrogen Protect the exocyclic amino group before alkylation, for example, by forming a Boc-protected intermediate. The Boc group can be removed after the alkylation step.[6]The pyridine nitrogen is a competing nucleophile. Protecting the exocyclic amine can direct the alkylation to the desired position.[6]
Reaction Conditions Favoring N-ring Alkylation Milder reaction conditions (lower temperature, less polar solvent) may favor alkylation on the exocyclic amine.The exocyclic amine is generally more nucleophilic, but under certain conditions, the ring nitrogen can become more reactive.

Recommended Protocol: Reductive Amination

This protocol is a robust alternative to direct N-alkylation and is designed to minimize the formation of side products.

Materials:

  • 3-Aminopyridine

  • 2-Bromobenzaldehyde

  • Sodium triacetoxyborohydride (STAB) or 2-picoline-borane[8]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 3-aminopyridine (1.0 eq) and 2-bromobenzaldehyde (1.05 eq) in DCM or THF, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction progress by TLC until the starting materials are consumed.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the synthetic challenges, the following diagrams illustrate the desired reaction and the formation of major side products.

Desired Reaction: N-Alkylation

3-Aminopyridine 3-Aminopyridine Desired_Product N-[(2-bromophenyl)methyl]pyridin-3-amine 3-Aminopyridine->Desired_Product Base, Solvent 2-Bromobenzyl Bromide 2-Bromobenzyl Bromide 2-Bromobenzyl Bromide->Desired_Product

Caption: Desired N-alkylation reaction pathway.

Side Reaction: Over-alkylation

Desired_Product N-[(2-bromophenyl)methyl]pyridin-3-amine Dialkylated_Product N,N-bis[(2-bromophenyl)methyl]pyridin-3-amine Desired_Product->Dialkylated_Product Excess Alkylating Agent 2-Bromobenzyl Bromide 2-Bromobenzyl Bromide 2-Bromobenzyl Bromide->Dialkylated_Product 3-Aminopyridine 3-Aminopyridine Pyridinium_Salt Pyridinium Salt Byproduct 3-Aminopyridine->Pyridinium_Salt Ring N-Alkylation 2-Bromobenzyl Bromide 2-Bromobenzyl Bromide 2-Bromobenzyl Bromide->Pyridinium_Salt

Caption: Formation of the pyridinium salt side product.

References

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved from [Link]

  • Ch22: Alkylation of Amines - University of Calgary. Retrieved from [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC. Retrieved from [Link]

  • A Facile N-Monoalkylation of Aminopyridines - ResearchGate. (2025, August 7). Retrieved from [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC. (2023, November 30). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Amines. Retrieved from [Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Preparation of secondary amines by reductive amination with metallic magnesium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Regioselective Functionalization of N-[(2-bromophenyl)methyl]pyridin-3-amine

Strategic Overview: The Selectivity Triad Welcome to the Advanced Application Support Center. You are working with a scaffold that presents a classic "Selectivity Triad." Your molecule, N-[(2-bromophenyl)methyl]pyridin-3...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Selectivity Triad

Welcome to the Advanced Application Support Center. You are working with a scaffold that presents a classic "Selectivity Triad." Your molecule, N-[(2-bromophenyl)methyl]pyridin-3-amine, contains three distinct reactive centers that compete for reagents and catalysts. Success depends on chemically distinguishing these sites.

Reactive CenterNaturePrimary Risk
Site A: Aryl Bromide Electrophile (C-Br)Intramolecular Cyclization (forming dihydroisoquinoline derivatives) or Catalyst Poisoning.
Site B: Pyridine Nitrogen Nucleophile / LigandCatalyst Deactivation (Pd-binding) or Undesired Quaternization (

-alkylation).
Site C: Secondary Amine Nucleophile / AcidicAmbident Reactivity (competes with Site B for alkylating agents).

Module 1: Cross-Coupling the Aryl Bromide

Objective: Perform Suzuki, Buchwald-Hartwig, or Heck coupling at the Ar-Br bond without interference from the pyridine nitrogen or the secondary amine.

Critical Issue 1: Catalyst Poisoning

The pyridine nitrogen (


 lone pair) is a potent ligand for Palladium (

). It displaces phosphine ligands, forming inactive

species, killing the catalytic cycle.

Protocol 1.1: The "Bulky Shield" Strategy Use sterically demanding ligands that prevent pyridine coordination.

  • Recommended Ligands: XPhos, RuPhos, or BrettPhos.

  • Why: These ligands create a "fenced" environment around the Pd center that accommodates the oxidative addition of Ar-Br but sterically rejects the approach of the pyridine nitrogen.

Protocol 1.2: The


-Oxide Detour (High Reliability) 
If direct coupling fails, oxidize the pyridine first. Pyridine-

-oxides are significantly less coordinating to

/(

) species.
  • Oxidation: Treat substrate with

    
    -CPBA (1.1 equiv) in DCM at 0°C 
    
    
    
    RT.
  • Coupling: Perform standard Suzuki/Buchwald coupling on the

    
    -oxide intermediate.
    
  • Reduction: Restore pyridine using

    
     dust/acetic acid or 
    
    
    
    .
Critical Issue 2: The Cyclization Trap

The Hazard: The secondary amine (NH) is positioned 5-atoms away from the aryl bromide. Under Pd-catalysis, this favors intramolecular Buchwald-Hartwig cyclization , forming a fused dihydroisoquinoline system instead of your desired intermolecular product.

Troubleshooting Guide: Preventing Cyclization

VariableAdjustment for INTERmolecular CouplingMechanistic Logic
Concentration INCREASE (>0.5 M) High concentration favors intermolecular collision rates over the unimolecular cyclization rate.
Base Weaker Bases (K₂CO₃, K₃PO₄) Strong bases (NaOtBu) rapidly deprotonate the amine, making it a better nucleophile for the intramolecular attack.
Temperature Moderate (60-80°C) Extreme heat often accelerates the intramolecular pathway (entropic advantage).
Visualization: Cross-Coupling Decision Tree

G Start Start: Ar-Br Functionalization Check1 Is the product forming? Start->Check1 Poison Suspect Pd-Poisoning (Pyridine Interference) Check1->Poison No Reaction/SM Recovery Cyclic Suspect Intramolecular Cyclization Check1->Cyclic Wrong Product Mass (M-HBr) Sol1 Switch to Bulky Ligand (XPhos/RuPhos) Poison->Sol1 Sol3 Increase Concentration (>0.5M) Use Weaker Base Cyclic->Sol3 Sol2 N-Oxide Strategy (mCPBA -> Couple -> Zn) Sol1->Sol2 If fails

Caption: Workflow for diagnosing and fixing low yields in Ar-Br cross-coupling.

Module 2: Regioselective -Alkylation

Objective: Alkylate the secondary amine (Linker-NH) without quaternizing the Pyridine Nitrogen.

The pKa Hierarchy
  • Pyridine-N: pKa ~5.2 (Conjugate acid). The lone pair is in an

    
     orbital, highly available for electrophiles (alkylation).
    
  • Aniline-N (Secondary): pKa ~25 (Neutral NH acidity). The lone pair is partially delocalized into the pyridine ring (though less so at the 3-position than 2/4).

The Problem: Under neutral conditions with alkyl halides (


), the Pyridine-N is the kinetic nucleophile , leading to pyridinium salts.

Protocol 2.1: Anionic Activation (The "Hard" Switch) To favor the secondary amine, you must deprotonate it to create an amide anion, which is vastly more nucleophilic than the neutral pyridine nitrogen.

  • Solvent: Anhydrous DMF or THF (Polar Aprotic is essential).

  • Base: NaH (Sodium Hydride) or KHMDS .

    • Note: Carbonates (

      
      ) are often too weak to fully deprotonate the aniline-like NH, leading to mixtures where the Pyridine-N competes.
      
  • Procedure:

    • Dissolve substrate in DMF.[1]

    • Add NaH (1.1 equiv) at 0°C. Stir 30 min (Wait for

      
       evolution to cease). The solution usually turns yellow/orange (anion formation). 
      
    • Add Electrophile slowly.

    • Outcome: The negative charge resides on the exocyclic Nitrogen, directing alkylation there exclusively.

Protocol 2.2: Transient Blocking (For Acid-Sensitive Substrates) If strong bases are forbidden:

  • Pre-mix substrate with

    
     (tris(pentafluorophenyl)borane). This bulky Lewis Acid binds selectively to the Pyridine-N.
    
  • Add alkylating agent.

  • Wash with mild base to remove the Borane.

Module 3: C-H Activation

Objective: Functionalize the pyridine ring C-H bonds.

Directing Group Logic

The 3-amino group is a weak directing group. The Pyridine-N is a strong directing group but often leads to catalyst deactivation.

Scenario A: C2-Functionalization (Ortho to Pyridine-N)

  • Method: Use the Pyridine-N as the Directing Group (DG).

  • Reagent:

    
    -oxide activation is preferred here.
    
  • Ref: Fagnou conditions (

    
    , 
    
    
    
    ,
    
    
    ). The
    
    
    -oxide activates the C2 position for arylation.

Scenario B: C4-Functionalization (Ortho to Amine)

  • Method: Use the Secondary Amine as the DG.

  • Requirement: Convert the NH to a Pivalamide (

    
    -Piv) or Urea.
    
  • Mechanism: The carbonyl oxygen of the pivalamide coordinates Pd, directing activation to the C4 position (the less sterically hindered ortho site compared to C2).

Visualization: Pathway Selection

CH Substrate N-[(2-bromophenyl)methyl] pyridin-3-amine TargetC2 Target: C2 Position (Ortho to Py-N) Substrate->TargetC2 TargetC4 Target: C4 Position (Ortho to Amine) Substrate->TargetC4 MethodC2 Method: N-Oxide Activation (Fagnou Conditions) TargetC2->MethodC2 MethodC4 Method: Pivaloyl Directing Group (Pd(OAc)2 / AgOAc) TargetC4->MethodC4

Caption: Selecting the correct directing strategy based on the target C-H bond.

Frequently Asked Questions (Troubleshooting)

SymptomProbable CauseCorrective Action
Reaction stalls at ~20% conversion. Catalyst poisoning by Pyridine-N.Add 1.0 equiv of

to pre-complex the Pyridine-N before adding the Pd-catalyst, or switch to Buchwald precatalysts (e.g., XPhos Pd G4).
Product mass is M-HBr (Cyclized). Intramolecular reaction occurred.Dilution Error: You likely ran the reaction too dilute (<0.1 M). Increase concentration to >0.5 M to favor intermolecular coupling.
Double alkylation observed. Excess base/electrophile.The secondary amine became a tertiary amine, which is now more basic. Stop reaction early or use exactly 1.05 equiv of base.
Cannot separate regioisomers. N-alkylation vs Py-alkylation.Use 2D NOESY NMR . Py-alkylation shows NOE between

and Pyridine C2/C6 protons. Amine-alkylation shows NOE between

and the Benzyl protons.

References

  • Buchwald-Hartwig Cross-Coupling of Pyridines

    • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Pyridines." Journal of the American Chemical Society.

  • Pyridine N-Oxide Strategy

    • Campeau, L.C., Fagnou, K. "Site-selective Pd-catalyzed direct arylation of pyridine N-oxides." Journal of the American Chemical Society.

  • Intramolecular Cyclization Risks (Dihydroisoquinolines)

    • Fleurisson, C., et al.[2] "Intramolecular Buchwald-Hartwig N-Arylation... Access to Spiro[indoline-2,3'-piperidines]."[2] ResearchGate / J. Org. Chem.

  • Regioselective Alkylation of Aminopyridines

    • Doganc, F., et al. "N-Alkylation of Some Imidazopyridines."[1] FABAD J. Pharm. Sci. 3

  • pKa Values and Basicity

    • Bordwell pKa Table (Acidity in DMSO).

Sources

Troubleshooting

Overcoming poor cell permeability of pyridine-based compounds

Topic: Overcoming Poor Cell Permeability of Pyridine-Based Compounds Ticket ID: PYR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Welcome to the Pyridine Optimizati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Cell Permeability of Pyridine-Based Compounds Ticket ID: PYR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Welcome to the Pyridine Optimization Hub

The "Pyridine Paradox": You are likely here because your pyridine-based lead compound shows excellent solubility and target affinity but fails in cellular potency or oral bioavailability. This is a classic medicinal chemistry bottleneck. Pyridine is a "privileged scaffold" found in over 18% of FDA-approved heterocyclic drugs, yet its intrinsic basicity (pKa ~5.2) and polarity often create a "permeability wall."

This guide treats your molecule as a system that requires debugging. We will address the Hardware (Chemical Structure), the Diagnostics (Assay Data), and the Software (Protocols).

Module 1: Chemical "Hardware" Optimization

The primary cause of poor pyridine permeability is the desolvation penalty . The pyridine nitrogen lone pair is a strong hydrogen bond acceptor (HBA). To enter the lipophilic membrane, the molecule must shed its water shell, which is energetically costly.

Strategy A: The "Stealth Mode" (Intramolecular Hydrogen Bonding)

Instead of removing the polar nitrogen (and losing affinity), use Intramolecular Hydrogen Bonding (IMHB) to mask it. By placing a hydrogen bond donor (e.g., amide NH, aniline NH) ortho to the pyridine nitrogen, you form a pseudo-ring.

  • Mechanism: The molecule adopts a "closed" conformation in the lipid membrane (hiding polarity) and an "open" conformation in the aqueous cytosol or receptor pocket. This is the "Chameleon Effect."

  • Implementation: Introduce a donor at the C2/C6 position.

Strategy B: The "Ionization Switch" (Fluorination)

At physiological pH (7.4), a basic pyridine can be partially ionized. Ionized species do not passively diffuse.

  • Mechanism: Fluorine is highly electronegative. Placing it on the pyridine ring pulls electron density away from the nitrogen, lowering the pKa.

  • Result: A lower pKa (e.g., shifting from 6.0 to 4.5) ensures the molecule remains neutral at pH 7.4.

Data: Substituent Effects on Permeability

Comparative impact of substitutions on a pyridine scaffold (Ranked by Permeability).

Substituent (Pos. 3)Effect on PermeabilityMechanism of Action
-F (Fluorine) High Increase Lowers pKa; reduces H-bond basicity; small steric footprint.
-Ph (Phenyl) Increase Increases lipophilicity (LogP); shields polar surface.
-CH3 (Methyl) Neutral/Slight Increase Increases LogP but adds bulk; minimal pKa effect compared to F.
-OCH3 (Methoxy) Decrease Adds H-bond acceptor count; increases TPSA.
-NH2 (Amino) Significant Decrease High desolvation penalty; increases polarity.
-COO- (Carboxylate) Critical Failure Ionized at pH 7.4; prevents passive diffusion completely.

Technical Insight: While lipophilicity (LogP) drives partitioning, desolvation energy drives permeability for pyridines. A 3-Fluoro substitution is often superior to a 3-Methyl because it addresses the electronic root cause (basicity) without adding significant bulk.

Visualization: Structural Optimization Decision Tree

PyridineOptimization Start Permeability Failure Check_pKa Check pKa (Is Pyridine N > 6.0?) Start->Check_pKa Check_TPSA Check TPSA (Is > 90 Ų?) Check_pKa->Check_TPSA No (pKa OK) Action_Fluorine Strategy: Fluorination (Add F ortho to N) Check_pKa->Action_Fluorine Yes (Too Basic) Action_IMHB Strategy: IMHB (Add Donor ortho to N) Check_TPSA->Action_IMHB Yes (Too Polar) Action_Lipophilicity Strategy: Alkylation (Add lipophilic tails) Check_TPSA->Action_Lipophilicity No (TPSA OK) Result_pKa Lowers pKa Reduces Ionization Action_Fluorine->Result_pKa Result_Masking Masks Polarity 'Chameleon' Effect Action_IMHB->Result_Masking

Figure 1: Decision logic for chemical modification of pyridine scaffolds based on physicochemical liabilities.

Module 2: The Diagnostic Workflow (Assay Troubleshooting)

A common frustration is the disconnect between artificial membrane assays (PAMPA) and cell-based assays (Caco-2/MDCK). This discrepancy is a diagnostic tool.

The "Traffic Light" Diagnostic System
PAMPA ResultCaco-2 ResultDiagnosisRecommended Action
High High Green Light Molecule is permeable. Proceed to PK.
Low Low Red Light (Physicochemical) The molecule is too polar or ionized. Apply Module 1 fixes.
High Low Yellow Light (Efflux) Molecule can cross membranes but is pumped out (P-gp substrate). Pyridines are frequent P-gp substrates.

Critical Note: If your pyridine compound has high PAMPA permeability but low cellular permeability, do not add more lipophilic groups. This often increases P-gp affinity. Instead, try capping H-bond donors or reducing basicity.

Visualization: Assay Triage Workflow

AssayWorkflow Compound Test Compound PAMPA PAMPA Assay (Passive Diffusion) Compound->PAMPA Caco2 Caco-2 Assay (Active + Passive) Compound->Caco2 Decision_Passive Is Passive Permeability Low? PAMPA->Decision_Passive Data Input Decision_Efflux Is Efflux Ratio > 2? Caco2->Decision_Efflux Data Input Decision_Passive->Decision_Efflux No (High Pe) Fix_Chem Fix: Fluorination / IMHB Decision_Passive->Fix_Chem Yes (Low Pe) Fix_Pgp Fix: Reduce H-bonds / Change Vector Decision_Efflux->Fix_Pgp Yes (High Efflux) Success Proceed to PK Decision_Efflux->Success No

Figure 2: Diagnostic workflow to distinguish between passive permeability issues and active efflux liabilities.

Module 3: Experimental Protocol (Optimized PAMPA)

Standard PAMPA protocols often fail for pyridines because the pH does not account for their specific ionization windows.

Protocol: pH-Gradient PAMPA for Basic Compounds

Objective: Determine if ionization is the rate-limiting step for your pyridine derivative.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE.

  • Membrane Solution: 2% (w/v) Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

  • Critical Reagent: Universal Buffer (pH 5.0, 6.2, 7.4, 8.0).

Step-by-Step Workflow:

  • Membrane Preparation: Carefully pipette 5 µL of DOPC/dodecane solution onto the filter of the donor plate.[1] Wait 5 mins for solvent evaporation.

  • Donor Solution: Prepare your compound at 10 µM in buffers of varying pH (5.0, 6.2, 7.4, 8.0).

    • Why? This generates a "pH-permeability profile." If permeability spikes at pH 8.0 but is dead at pH 5.0, your pKa is the culprit.

  • Acceptor Solution: Fill acceptor wells with 200 µL of pH 7.4 buffer (simulating plasma).

  • Assembly & Incubation: Sandwich the plates. Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Quantify donor and acceptor concentrations via LC-MS/MS.

  • Calculation:

    
    
    

Frequently Asked Questions (FAQ)

Q: Why does my pyridine compound have a high LogP (3.5) but still fails permeability assays? A: LogP measures partitioning into octanol (a bulk solvent), not a structured bilayer. High LogP pyridines can still have high "desolvation penalties" if the nitrogen is exposed. Furthermore, if the pKa is high (>7.0), a significant fraction is ionized at pH 7.4. Ionized molecules have a LogD much lower than their LogP. Always optimize LogD(7.4), not LogP.

Q: Can I use N-oxides to improve permeability? A: Generally, no. Pyridine N-oxides are significantly more polar than the parent pyridine and usually exhibit lower permeability. However, they can serve as metabolic prodrugs that are reduced back to the pyridine in vivo (under hypoxic conditions), but this is a risky strategy for general permeability optimization.

Q: How does the "Ortho-Fluorine" effect work exactly? A: It is a dual mechanism.

  • Inductive Effect: The fluorine atom withdraws electron density through the sigma bond, lowering the basicity of the nitrogen lone pair (preventing protonation).

  • Conformational Lock: If you have an adjacent donor (like an amide), the fluorine can act as a weak acceptor or simply enforce a planar conformation via electrostatic repulsion/attraction, facilitating the "closed" IMHB state.

References

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Chemical Substituent Effect on Pyridine Permeability. Pharmaceutical Research. [Link]

  • Intramolecular Hydrogen Bonding in Drug Design. Rowan Scientific. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. BioAssay Systems. [Link]

  • Strategies to Enhance Selectivity of Pyridine Derivatives. Bioorganic Chemistry. [Link][2]

Sources

Optimization

Addressing off-target effects of N-[(2-bromophenyl)methyl]pyridin-3-amine in assays

A Guide for Researchers on Characterizing and Mitigating Off-Target Effects Welcome to the technical resource for N-[(2-bromophenyl)methyl]pyridin-3-amine, a compound with potential applications in signal transduction re...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Characterizing and Mitigating Off-Target Effects

Welcome to the technical resource for N-[(2-bromophenyl)methyl]pyridin-3-amine, a compound with potential applications in signal transduction research. Given its structure, featuring a pyridin-3-amine scaffold, it is likely to interact with the ATP-binding pocket of protein kinases. This guide, developed by our team of Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its use in biological assays, with a specific focus on identifying and addressing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the probable mechanism of action for N-[(2-bromophenyl)methyl]pyridin-3-amine?

Based on its chemical structure, N-[(2-bromophenyl)methyl]pyridin-3-amine belongs to a class of compounds frequently identified as kinase inhibitors. The pyridine and amine moieties are common pharmacophores that can form key hydrogen bonds within the highly conserved hinge region of the kinase ATP-binding site.[1] Therefore, it is hypothesized to be an ATP-competitive inhibitor. However, without empirical data, this remains a prediction. The first step in any experimental plan should be to validate its primary target and mechanism.

Q2: I'm observing a potent effect in my cell-based assay. Why is it critical to investigate off-target effects?

Observing a desired cellular phenotype is an excellent starting point, but it is crucial to confirm that this effect is mediated by the intended target. Many kinase inhibitors exhibit polypharmacology, meaning they can bind to multiple kinases.[2] This can occur because the ATP-binding site is highly conserved across the human kinome, which contains over 500 protein kinases.[3] An observed phenotype could be the result of:

  • Inhibition of the intended on-target.

  • Inhibition of an unintended off-target kinase.[2]

  • A cumulative effect from inhibiting multiple nodes in a signaling network.

  • Non-specific cytotoxicity or other effects unrelated to kinase inhibition.

Q3: What are the first steps to profile the selectivity of my compound?

A tiered approach is most effective.

  • Biochemical Kinase Panel Screening: The most direct way to assess selectivity is to screen the compound against a large panel of purified kinases.[3][5] Commercial services offer panels that cover a significant portion of the human kinome. This provides an initial "map" of which kinases your compound binds to and with what potency (IC50 or Kd values).

  • Confirming Cellular Target Engagement: A positive result in a biochemical assay does not guarantee the compound engages the target in a complex cellular environment.[6] Techniques like the Cellular Thermal Shift Assay (CETSA) are essential to confirm that the compound physically binds to its intended target inside intact cells.[7][8]

Troubleshooting Guide

This section addresses specific experimental issues you may encounter and provides logical workflows to diagnose the problem.

Problem 1: My compound induces the expected downstream effect (e.g., reduced phosphorylation of a substrate), but I'm unsure if it's a direct on-target consequence.

This is a classic challenge. A reduction in the phosphorylation of protein 'Y' after treating with an inhibitor for kinase 'X' could mean the inhibitor is working as intended, or it could be inhibiting an unknown upstream kinase 'Z'.

A Observation: Reduced phosphorylation of downstream protein Y B Question: Is this due to direct inhibition of on-target kinase X? A->B C Step 1: Confirm Target Engagement in Cells Perform Cellular Thermal Shift Assay (CETSA) for Kinase X B->C D Result: Positive Shift (Compound stabilizes Kinase X) C->D Yes E Result: No Shift (Compound does not bind Kinase X in cells) C->E No F Conclusion: High confidence that the observed phenotype is on-target. D->F G Conclusion: Phenotype is likely due to an off-target effect. E->G H Next Step: Proceed to unbiased off-target identification (e.g., Kinobeads) G->H

Caption: Troubleshooting workflow to validate on-target activity.

CETSA is a powerful method to verify target engagement in a cellular context.[9][10] It relies on the principle that when a compound binds to its target protein, the protein becomes more stable and resistant to heat-induced denaturation.[7][8]

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with your N-[(2-bromophenyl)methyl]pyridin-3-amine compound at a relevant concentration (e.g., 10x EC50 from your cell-based assay) and another set with a vehicle control (e.g., DMSO). Incubate for a time sufficient for compound uptake (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C.

  • Lysis and Separation: Lyse the cells through repeated freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Detection: Carefully collect the supernatant. Analyze the amount of your target kinase remaining in the soluble fraction at each temperature point using Western blotting or ELISA.

  • Analysis: Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct binding and stabilization of the target protein.

Problem 2: My compound is causing unexpected cellular toxicity or phenotypes inconsistent with the known biology of the primary target.

This is a strong indicator of significant off-target activity. While some potent on-target effects can lead to toxicity, ruling out off-targets is essential. For example, off-target inhibition of kinases involved in critical housekeeping functions can lead to cell death that is unrelated to the intended therapeutic mechanism.[2]

To discover unknown off-targets, unbiased chemical proteomics approaches are the gold standard. Affinity chromatography using "kinobeads" is a particularly effective method.[11][12]

Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a resin, which can capture a large portion of the cellular kinome.[13][14] By pre-incubating a cell lysate with your free compound, you can see which kinases it prevents from binding to the beads.

cluster_0 Step 1: Lysate Preparation & Incubation cluster_1 Step 2: Affinity Capture cluster_2 Step 3: Analysis A Cell Lysate Contains native kinases B Incubate with Vehicle (DMSO) Kinases are free A->B C Incubate with BPI-3 Compound On/Off-Targets are bound A->C D Add Kinobeads Capture unbound kinases B->D E Add Kinobeads Capture unbound kinases C->E F Wash & Elute LC-MS/MS Analysis D->F G Wash & Elute LC-MS/MS Analysis E->G H Result: High signal for Kinase X, Y, Z F->H I Result: Reduced signal for Kinase X, Y, Z G->I J Conclusion: Kinases X, Y, and Z are potential targets of BPI-3

Caption: Workflow for a competitive kinobeads pulldown experiment.

  • Lysate Preparation: Prepare a native cell lysate from your cell line of interest under conditions that preserve kinase structure and activity.

  • Competitive Binding: Aliquot the lysate. To one set of aliquots, add increasing concentrations of N-[(2-bromophenyl)methyl]pyridin-3-amine. To a control aliquot, add vehicle (DMSO). Incubate to allow the compound to bind to its targets.

  • Kinobeads Incubation: Add kinobeads to all samples and incubate to allow the capture of kinases whose ATP-binding sites are not occupied by the free compound.[15]

  • Pulldown and Digestion: Wash the beads thoroughly to remove non-specifically bound proteins. Perform an on-bead tryptic digest to cleave the captured proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry.

  • Data Analysis: Identify the kinases that show a dose-dependent reduction in bead binding in the compound-treated samples compared to the vehicle control. These are the direct binding targets (both on- and off-targets) of your compound in the native proteome.

Problem 3: My compound is potent in a cell-free biochemical assay but weak in my cell-based assay.

This is a frequent challenge in drug development and can stem from several factors.[16][17]

Potential CauseExplanationRecommended Action
Poor Cell Permeability The compound cannot efficiently cross the cell membrane to reach its intracellular target.Perform a cellular uptake assay. If permeability is low, medicinal chemistry efforts may be needed to improve physicochemical properties.
High Protein Binding The compound binds extensively to proteins in the cell culture medium (e.g., albumin in FBS) or non-specifically to intracellular proteins, reducing the free concentration available to bind the target.Re-run the cellular assay in low-serum or serum-free media. Measure the fraction of unbound compound.
Cellular Efflux The compound is actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).Test for efflux by co-incubating with known efflux pump inhibitors (e.g., verapamil).
Rapid Metabolism The compound is quickly metabolized by the cells into an inactive form.Perform a metabolite identification study using LC-MS on cell lysates or conditioned media after compound treatment.
High Intracellular ATP In biochemical assays, ATP concentration is a fixed variable. In cells, ATP levels are very high (~1-10 mM). As an ATP-competitive inhibitor, your compound faces much stiffer competition in a cellular environment, leading to a rightward shift in potency (higher EC50).This is an inherent property of ATP-competitive inhibitors. The cellular potency (EC50) is often considered more physiologically relevant than the biochemical potency (IC50).

References

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • Martinez Molina, D., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]

  • Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Cell. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. NCBI. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. NCBI. Retrieved from [Link]

  • AstraZeneca. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity. Royal Society of Chemistry. Retrieved from [Link]

  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Retrieved from [Link]

  • Médard, G., et al. (2015). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromophenyl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine. Retrieved from [Link]

  • Gizzatov, A., et al. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NCBI. Retrieved from [Link]

  • PubChem. (n.d.). N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). 25-NB. Retrieved from [Link]

  • PubChem. (n.d.). N-[(4-bromophenyl)methyl]pyridin-3-amine. Retrieved from [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][7]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. MIT Open Access Articles. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • André, P., et al. (2011). Thienopyridines, but not elinogrel, result in off-target effects at the vessel wall that contribute to bleeding. PubMed. Retrieved from [Link]

  • ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Retrieved from [Link]

  • MDPI. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Retrieved from [Link]

  • Principles of Drug Action 1. (2005). Amines. Retrieved from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • ResearchGate. (2019). Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [Link]

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Troubleshooting

Method refinement for consistent results in N-[(2-bromophenyl)methyl]pyridin-3-amine experiments

Topic: Optimization & Troubleshooting for Reductive Amination of 3-Aminopyridine Executive Summary & Chemical Context This guide addresses the synthesis and purification of N-[(2-bromophenyl)methyl]pyridin-3-amine . This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for Reductive Amination of 3-Aminopyridine

Executive Summary & Chemical Context

This guide addresses the synthesis and purification of N-[(2-bromophenyl)methyl]pyridin-3-amine . This molecule is a critical "linker" intermediate, often used in fragment-based drug discovery (FBDD) or as a precursor for Buchwald-Hartwig cross-coupling reactions.

The Challenge: Synthesizing this secondary amine presents two competing chemical challenges:

  • Nucleophilicity: The amine (3-aminopyridine) is electron-deficient compared to standard anilines, making the initial attack on the aldehyde slower.

  • Steric Hindrance: The ortho-bromo substituent on the benzaldehyde creates significant steric bulk, impeding the formation of the hemiaminal intermediate.

The Solution: To achieve consistent results (Yield >85%, Purity >98%), we recommend a Modified One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB). This protocol separates the thermodynamic equilibrium of imine formation from the kinetic reduction step.

Standardized Experimental Protocol

Method A: Modified One-Pot Reductive Amination (Recommended)

Reagents:

  • Amine: Pyridin-3-amine (1.0 equiv)

  • Aldehyde: 2-Bromobenzaldehyde (1.05 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Workflow:

  • Imine Pre-formation (Critical for Consistency):

    • Charge a reaction vessel with Pyridin-3-amine (1.0 equiv) and 2-Bromobenzaldehyde (1.05 equiv) in DCE (0.2 M concentration).

    • Add Acetic Acid (1.0 equiv).

    • Technical Insight: The AcOH buffers the reaction and activates the carbonyl.

    • Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC or LC-MS. You must see the conversion of the aldehyde to the imine (Schiff base) before adding the reducing agent. If conversion is <50%, add activated 4Å Molecular Sieves.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB (1.5 equiv) portion-wise over 15 minutes.

    • Allow to warm to Room Temperature and stir overnight (12–16 h).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (pH 8–9).

    • Extract with DCM (3x).[1]

    • Crucial Step: Wash the organic layer with water (to remove excess boric acid salts) and then brine . Dry over Na₂SO₄.

  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (See Section 4 for Silica Gel treatment).

Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.

G Start Reactants: 3-Aminopyridine + 2-Bromobenzaldehyde ImineStep Imine Formation (Equilibrium) Start->ImineStep + AcOH Check Checkpoint: Is Imine formed? ImineStep->Check Sieves Add 4Å Sieves Extend Time Check->Sieves No (<50%) Reduction Add NaBH(OAc)3 (Reduction) Check->Reduction Yes (>80%) Sieves->ImineStep Quench Quench (NaHCO3) & Extraction Reduction->Quench Product Final Product: Secondary Amine Quench->Product

Caption: Workflow logic for the reductive amination process, emphasizing the critical imine formation checkpoint.

Troubleshooting & FAQs

Category 1: Reaction Outcomes

Q: Why is my yield low (<40%) even after 24 hours?

  • Diagnosis: The electron-deficient 3-aminopyridine is a poor nucleophile. If you added the STAB immediately (Direct Reductive Amination), the reducing agent likely reduced the aldehyde to 2-bromobenzyl alcohol (a dead-end byproduct) before the imine could form.

  • Fix: Adopt the Modified One-Pot method. Allow the imine to form for 4 hours (or even overnight) before adding STAB.

Q: I see a significant amount of "Bis-alkylated" impurity. How do I stop this?

  • Diagnosis: Over-alkylation occurs when the product (secondary amine) competes with the starting material for the aldehyde.

  • Fix:

    • Ensure you are using a slight excess of the amine (or 1:1 ratio), never a large excess of aldehyde.

    • The steric bulk of the 2-bromo group usually suppresses this, but if it persists, switch to a stepwise synthesis: Form the imine in MeOH, isolate it (evaporate solvent), redissolve in DCE, and then reduce.

Category 2: Purification Challenges

Q: The product streaks/tails on the TLC plate and column. I can't separate it.

  • Diagnosis: Aminopyridines are basic.[2] They interact strongly with the acidic silanol groups on standard silica gel.[2]

  • Fix: You must deactivate the silica.[3]

    • TLC: Dip your TLC plate in a solution of 5% Triethylamine (TEA) in hexane and dry it before spotting.

    • Column: Pre-equilibrate your silica column with mobile phase containing 1% Triethylamine . Maintain 0.5% TEA in the eluent during the run.

Q: Can I use Acid-Base extraction instead of a column?

  • Analysis: It is risky. The pyridine nitrogen (pKa ~6.0) and the secondary amine (pKa ~9-10) create a complex buffering system.

  • Recommendation: If you must extract, acidify to pH 3 (protonates both), wash with organic solvent (removes non-basic impurities), then basify to pH 12 (deprotonates both) and extract. Warning: The 2-bromo group is lipophilic; ensure your product doesn't crash out during the aqueous phase adjustments.

Data & Solvents

Table 1: Solvent Selection for Reductive Amination

SolventSuitabilityNotes
1,2-Dichloroethane (DCE) Excellent Best solubility for STAB; promotes imine formation.[4]
THF (Tetrahydrofuran) Good Safer than DCE. Ensure it is anhydrous. Slower reaction rates.
Methanol (MeOH) Poor Reacts with STAB (solvolysis). Only use if using NaBH₄ or NaCNBH₃.
DCM (Dichloromethane) Moderate Good solubility, but STAB reduction is slower than in DCE.

Table 2: Reagent Stoichiometry Optimization

ComponentEquiv (Standard)Equiv (Optimized)Reason for Change
3-Aminopyridine1.01.0Limiting reagent.
2-Bromobenzaldehyde1.01.05 - 1.1 Slight excess ensures full consumption of amine.
AcOH01.0 - 2.0 Catalyzes imine formation; prevents pyridine poisoning.
STAB1.11.5 Compensates for any adventitious moisture consumption.

Visualizing the "Pyridine Problem"

The interaction between the aminopyridine and the catalyst/silica is a common failure mode.

P Silica Acidic Silica (Si-OH) Interaction Strong Hydrogen Bonding (Tailing/Streaking) Silica->Interaction Product Product (Basic Pyridine N) Product->Interaction Result TEA blocks Si-OH sites Product elutes cleanly Interaction->Result With TEA added TEA Solution: Triethylamine (TEA) TEA->Silica Preferential Binding

Caption: Mechanism of silica deactivation using Triethylamine to prevent product streaking.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]

  • Clayden, J. , Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group). [Link]

  • Organic Chemistry Portal . (n.d.). Reductive Amination. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency of Brominated Pyridin-3-Amine Analogs as Emerging Anticancer Agents

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1] Its derivatives are the subject of intensive investigation for a wide array of therapeutic applica...

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1] Its derivatives are the subject of intensive investigation for a wide array of therapeutic applications, including as potent anticancer agents and kinase inhibitors. The strategic introduction of a bromine atom onto the pyridine ring can significantly modulate a compound's physicochemical properties, influencing its pharmacokinetic profile and enhancing its interaction with biological targets. This guide provides a comparative overview of the biological activities of a representative series of brominated pyridin-3-amine analogs, summarizing key in vitro data and presenting detailed experimental methodologies to provide a framework for ongoing research and development.

Comparative Analysis of In Vitro Potency

The anticancer potential of novel chemical entities is primarily assessed through their cytotoxic effects on cancer cell lines and their inhibitory activity against specific molecular targets, such as protein kinases, which are often dysregulated in cancer.

Cytotoxicity Against Human Cancer Cell Lines

The following table summarizes the in vitro cytotoxicity of selected pyridin-3-amine derivatives against the A549 human lung carcinoma cell line. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Compound IDDerivative ClassIC50 (µM) against A549 CellsReference
IIA Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amideNot specified, less potent than IIB[2]
IIB Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide0.229[2]
IIC Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amideNot specified, less potent than IIB[2]
Imatinib Reference Drug2.479[2]

As the data indicates, compound IIB demonstrates significantly higher potency against the A549 cell line than the established anticancer drug Imatinib, with an IC50 value that is more than ten-fold lower.[2] This highlights the potential of this chemical scaffold for developing novel anticancer therapeutics.

Kinase Inhibitory Activity

Many pyridin-3-amine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways. The table below presents the kinase inhibitory potency of a promising N-(pyridin-3-yl)pyrimidin-4-amine derivative against Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation.

Compound IDDerivative ClassTarget KinaseIC50 (nM)Reference
7l N-(pyridin-3-yl)pyrimidin-4-amineCDK2/cyclin A264.42[3]
AZD5438 Reference DrugCDK2/cyclin A2Similar to 7l[3]

Compound 7l shows potent inhibitory activity against CDK2, comparable to the known inhibitor AZD5438.[3] This suggests that this class of compounds could be effective in treating cancers where CDK2 is overactive.

Structure-Activity Relationship Insights

The data from various studies on pyridine derivatives suggests that their antiproliferative activity is influenced by the nature and position of substituents.[4] For instance, the presence of specific electron-withdrawing groups can enhance anticancer activity.[5] In the case of the highly potent compound IIB , the specific amide linkage and substituents on the phenyl ring likely contribute to its high efficacy against A549 cells.[2] Similarly, the structural arrangement of compound 7l allows for potent and selective inhibition of CDK2.[3]

Key Experimental Protocols

Reproducibility and standardization are crucial for the validation of experimental findings.[1] The following are detailed methodologies for the key assays relevant to the biological screening of novel brominated pyridin-3-amine analogs.

In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to measure the cytotoxic effects of potential anticancer compounds.[1][6]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B Allow attachment C Add Serial Dilutions of Test Compounds B->C D Incubate for 48-72h C->D Induce cytotoxicity E Add MTT Reagent D->E F Incubate for 4h E->F Metabolic conversion G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Workflow for determining in vitro cytotoxicity using the MTT assay.
Kinase Inhibition Assay (Generic Fluorescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase (e.g., VEGFR-2, CDK2).[1]

Protocol:

  • Reaction Setup: In a 96-well plate, incubate the target kinase enzyme with various concentrations of the test compound in a reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a specific peptide substrate and adenosine triphosphate (ATP).

  • Incubation: Allow the reaction to proceed for a set period (e.g., 60 minutes) at room temperature.

  • Detection: Add a detection reagent that selectively binds to the remaining ATP, producing a fluorescent signal. The amount of kinase activity is inversely proportional to the fluorescence intensity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value from the resulting dose-response curve.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Angiogenesis Gene->Proliferation Inhibitor N-[(2-bromophenyl)methyl] pyridin-3-amine Derivative Inhibitor->RTK Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Simplified Receptor Tyrosine Kinase signaling pathway.

Conclusion

The N-[(2-bromophenyl)methyl]pyridin-3-amine scaffold and its analogs represent a promising area for the development of novel anticancer agents. The data presented herein demonstrates that derivatives from this class can exhibit potent cytotoxicity against cancer cell lines and significant inhibitory activity against key protein kinases. Further exploration of the structure-activity relationships within this chemical series is warranted to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying clinical candidates for cancer therapy.

References

  • A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs - Benchchem.
  • Anticancer activity of new 3-secondary amine derivatives containing fused rings of the imidazopyridine - Eurasian Chemical Communications.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC. Available from: [Link]

  • The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities - Benchchem.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. Available from: [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC. Available from: [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed. Available from: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - Semantic Scholar. Available from: [Link]

Sources

Comparative

Validating the Mechanism of Action for N-[(2-bromophenyl)methyl]pyridin-3-amine: A Comparative Guide to Target Identification and Engagement

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) for a novel small molecule, N-[(2-bromophenyl)methyl]pyridin-3-amine, hereafter referred to as BPA-3 . In drug di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) for a novel small molecule, N-[(2-bromophenyl)methyl]pyridin-3-amine, hereafter referred to as BPA-3 . In drug discovery, moving beyond initial phenotypic screening to confirm how a compound achieves its effect is a critical step that de-risks clinical progression and informs lead optimization.[1] This document outlines a multi-tiered, self-validating experimental strategy designed for researchers and drug development professionals. We will progress from broad, unbiased target identification to specific, cell-based target engagement and downstream pathway analysis, explaining the causality behind each experimental choice and comparing methodologies.

The structure of BPA-3, featuring a pyridine-amine scaffold, is common in molecules designed to target ATP-binding sites, making protein kinases a probable target class.[2] Our validation strategy will therefore be built on this primary hypothesis.

Overall Validation Workflow

The validation process is a logical sequence where the output of one experiment forms the hypothesis for the next. This tiered approach ensures that resources are directed toward validating the most promising initial findings in increasingly complex and physiologically relevant systems.

G cluster_0 Phase 1: Target Discovery & Selectivity cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Pathway Modulation cluster_3 Conclusion kinome Biochemical Kinome Profiling (Broad-Panel Screen) cetsa Cellular Thermal Shift Assay (CETSA) (Confirming Intracellular Binding) kinome->cetsa Identifies Primary Target Hypothesis western Western Blot Analysis (Measuring Downstream Effects) cetsa->western Confirms Target Engagement in Intact Cells conclusion Validated MoA western->conclusion Demonstrates Functional Consequence

Caption: A logical workflow for validating a compound's Mechanism of Action.

Phase 1: Unbiased Target Identification and Selectivity Profiling

Expertise & Rationale: For a compound with an unknown MoA, it is crucial to first cast a wide net to identify potential molecular targets without bias. Kinome profiling is an essential first step that provides a comprehensive overview of a compound's interaction with a large panel of protein kinases.[3] This approach not only identifies the most potent target(s) but also reveals the compound's selectivity profile, a critical parameter for predicting potential off-target effects and therapeutic window.[4]

Comparison of Methodologies: Kinase Profiling Assays
MethodPrincipleAdvantagesDisadvantages
Kinetic, Activity-Based Assays Continuously monitors enzyme activity in real-time by measuring substrate phosphorylation over time.[5]Provides true kinetic understanding, avoids endpoint assumptions, can identify time-dependent inhibition, higher accuracy.[5]May be more expensive per data point, requires specialized instrumentation.
Endpoint, Labeled Assays (e.g., TR-FRET) Measures a single time-point, assuming linear reaction kinetics. Often uses labeled substrates or antibodies.[6][7]High-throughput, well-established, cost-effective for large screens.Can miss non-linear kinetics (e.g., substrate depletion, slow binders), potentially leading to inaccurate potency assessment.

For BPA-3, we recommend an activity-based biochemical kinase panel screen to gain the most accurate and actionable insights into its potency and selectivity.[5]

Experimental Protocol: Activity-Based Kinome Profiling

This protocol outlines the general steps for submitting a compound to a specialized service provider (e.g., AssayQuant, Pharmaron, Oncolines).[5][8][9]

  • Compound Preparation: Solubilize BPA-3 in 100% DMSO to a high-concentration stock (e.g., 10 mM).

  • Service Provider Submission: Provide the compound and specify the screening parameters:

    • Panel: Select a comprehensive kinase panel (e.g., >300 kinases).[9]

    • Concentration: A single, high concentration (e.g., 1 µM) is typically used for initial screening to identify hits.

    • ATP Concentration: Specify screening at both physiological ATP levels (1 mM) and at the Kₘ for ATP to understand competitive effects.[5][9]

  • Data Analysis: The service provider will perform the assays and return a report detailing the percent inhibition for each kinase. Hits are typically defined as kinases with >90% inhibition.

  • Follow-up: For primary hits, request a dose-response curve (e.g., 10-point curve) to determine the IC₅₀ (half-maximal inhibitory concentration).

Hypothetical Data: Kinome Profiling of BPA-3

The screen identified Aurora Kinase A as a potent target. A follow-up IC₅₀ determination was performed against Aurora Kinase A and two other structurally related kinases, Aurora B and C, to assess selectivity.

Kinase TargetIC₅₀ (nM) for BPA-3IC₅₀ (nM) for Alisertib (Reference)
Aurora Kinase A 15.2 1.2
Aurora Kinase B450.612.0
Aurora Kinase C>10,0007.9

Data is hypothetical for illustrative purposes.

This data suggests BPA-3 is a potent and relatively selective inhibitor of Aurora Kinase A. This result provides a clear, testable hypothesis for the next phase of validation.

Phase 2: Confirming Target Engagement in a Cellular Environment

Expertise & Rationale: A compound's activity in a biochemical assay does not guarantee it will engage its target within the complex milieu of a living cell.[4] It is essential to confirm that the compound can penetrate the cell membrane, reach its target in its native conformation, and bind with sufficient affinity.[10][11] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target interaction in intact cells.[12] The principle is based on ligand-induced thermal stabilization; a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[13]

G cluster_0 No Drug Control cluster_1 Drug-Treated p_unbound Target Protein heat_unbound Heat (e.g., 55°C) p_unbound->heat_unbound Unstable agg_unbound Denatured & Aggregated Protein heat_unbound->agg_unbound drug BPA-3 p_bound Target Protein complex Drug-Protein Complex p_bound->complex Binding heat_bound Heat (e.g., 55°C) complex->heat_bound Stabilized soluble_bound Soluble Protein heat_bound->soluble_bound G aurka Aurora Kinase A h3 Histone H3 aurka->h3 Phosphorylates ph3 Phospho-Histone H3 (Ser10) (Measured Marker) aurka->ph3 mitosis Mitotic Progression ph3->mitosis bpa3 BPA-3 bpa3->aurka Inhibition

Caption: Aurora Kinase A signaling pathway and point of inhibition by BPA-3.

Experimental Protocol: Western Blot for Phospho-Histone H3

This is a standard protocol for analyzing protein phosphorylation levels. [14][15]

  • Cell Culture and Treatment: Seed HCT116 cells and grow overnight. Synchronize cells in G2/M phase using a suitable agent (e.g., nocodazole) to enrich for the mitotic population where Aurora Kinase A is active.

  • Compound Incubation: Treat the synchronized cells with vehicle (DMSO) or increasing concentrations of BPA-3 (e.g., 0.1, 1, 10 µM) for 2-4 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [15]4. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. [14] * Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-Histone H3 (Ser10).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Simultaneously, probe a separate blot or strip and re-probe the same blot for Total Histone H3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize the phospho-H3 signal to the total H3 signal.

Hypothetical Data: Phospho-Histone H3 Inhibition by BPA-3
TreatmentNormalized Phospho-H3 (Ser10) Signal (Arbitrary Units)
Vehicle (DMSO)1.00
BPA-3 (0.1 µM)0.65
BPA-3 (1 µM)0.21
BPA-3 (10 µM)0.05
Alisertib (1 µM)0.15

Data is hypothetical for illustrative purposes.

The results demonstrate a dose-dependent decrease in the phosphorylation of Histone H3 at Ser10, a known substrate of Aurora Kinase A. This provides strong functional evidence that BPA-3 inhibits the kinase in cells, leading to a downstream biological effect.

Conclusion

This guide presents a rigorous, multi-phase strategy for validating the mechanism of action of N-[(2-bromophenyl)methyl]pyridin-3-amine (BPA-3). By systematically progressing from broad biochemical profiling to direct cellular target engagement and finally to functional downstream pathway analysis, we can build a high-confidence data package.

  • Phase 1 (Kinome Profiling) identified Aurora Kinase A as the primary, potent target.

  • Phase 2 (CETSA) confirmed that BPA-3 directly binds to and stabilizes Aurora Kinase A in intact cells.

  • Phase 3 (Western Blot) demonstrated that this engagement translates into the inhibition of the kinase's downstream signaling function.

This self-validating workflow provides strong evidence that N-[(2-bromophenyl)methyl]pyridin-3-amine acts as a cellularly active inhibitor of Aurora Kinase A. This foundational knowledge is indispensable for guiding further preclinical development, understanding potential resistance mechanisms, and designing rational combination therapies.

References

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Kinase Panel Profiling. Pharmaron CRO Services. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Determining target engagement in living systems. PMC. [Link]

  • Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. [Link]

  • Kinome Profiling. Oncolines B.V. [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • Target Validation Techniques: Unlocking the Future of Drug Development. Infinix Bio. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. EUbOPEN. [Link]

  • N-[(4-bromophenyl)methyl]pyridin-3-amine. PubChem. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

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Validation

Structure-activity relationship (SAR) studies of N-[(2-bromophenyl)methyl]pyridin-3-amine analogs

Topic: Structure-activity relationship (SAR) studies of N-[(2-bromophenyl)methyl]pyridin-3-amine analogs Content Type: Publish Comparison Guide Executive Summary This guide provides an in-depth technical analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of N-[(2-bromophenyl)methyl]pyridin-3-amine analogs Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical analysis of the N-[(2-bromophenyl)methyl]pyridin-3-amine scaffold (often abbreviated as 2-Br-BPA ), a versatile pharmacophore in medicinal chemistry. While often utilized as a synthetic intermediate, this specific architecture—combining a hydrogen-bond-accepting pyridine head with a lipophilic, ortho-substituted benzyl tail—serves as a critical model for developing Kinase Inhibitors (targeting the ATP-binding hinge region) and Cholinesterase Inhibitors (targeting the anionic sub-site).

This document compares the 2-Br-BPA scaffold against standard reference agents and structural analogs, dissecting the precise Structure-Activity Relationship (SAR) drivers that govern its potency and selectivity.

Structural Deconstruction & Chemical Space

The molecule consists of three distinct pharmacophoric regions. Understanding the contribution of each is essential for rational drug design.

  • Region A (Head): Pyridin-3-amine.[1][2][3][4] Acts as the primary polar anchor. In kinase targets, the pyridine nitrogen often functions as a Hydrogen Bond Acceptor (HBA) for the hinge region (e.g., Met, Glu residues).

  • Region B (Linker): Methylene (-CH₂-). Provides rotational freedom, allowing the "Head" and "Tail" to adopt an induced-fit conformation within the binding pocket.

  • Region C (Tail): 2-Bromophenyl. A hydrophobic moiety.[5] The ortho-bromo substituent is the critical differentiator here, introducing steric bulk that forces a non-planar conformation (the "Ortho Effect") and offering potential for Halogen Bonding.

Diagram: Pharmacophore & SAR Vectors

SAR_Analysis Scaffold N-[(2-bromophenyl)methyl] pyridin-3-amine Head Pyridine Ring (Head) • H-Bond Acceptor (N) • Critical for Hinge Binding Scaffold->Head Region A Linker Methylene Linker • Rotational Freedom • Spacer length determines fit Scaffold->Linker Region B Tail 2-Bromophenyl (Tail) • Hydrophobic Interaction • Ortho-Br forces twist Scaffold->Tail Region C Mod1 Mod1 Head->Mod1 vs. Pyridin-2-yl (Loss of activity due to intramolecular H-bond) Mod2 Mod2 Tail->Mod2 vs. 4-Bromophenyl (Linear conformation, less steric clash)

Caption: Pharmacophoric deconstruction of the 2-Br-BPA scaffold highlighting key interaction vectors.

Comparative SAR Analysis

This section compares the 2-Br-BPA analog against key structural alternatives to isolate the specific contribution of the 2-bromo substituent.

Table 1: SAR Comparison of Benzyl-Pyridin-3-amine Analogs
Analog IDStructure (Tail Modification)Electronic Effect (σ)Steric Bulk (MR)Biological Impact (Kinase/AChE)
2-Br-BPA 2-Bromophenyl (Ortho) Inductive Withdrawal (-I) High (Twisted) Optimal Selectivity. The ortho-twist often prevents binding to off-target flat pockets.
4-Br-BPA 4-Bromophenyl (Para)Inductive Withdrawal (-I)Medium (Linear)Higher Potency, Lower Selectivity. Linear shape fits more promiscuous pockets.
2-Cl-BPA 2-Chlorophenyl (Ortho)Inductive Withdrawal (-I)MediumReduced Hydrophobicity. Cl is smaller/less lipophilic than Br; weaker hydrophobic contact.
Unsub Phenyl (No substituent)NeutralLowBaseline Activity. Lacks the hydrophobic bulk to fill the auxiliary pocket (e.g., the "back pocket" of kinases).
2-OMe-BPA 2-MethoxyphenylElectron Donating (+M)HighPolarity Mismatch. OMe adds polarity that may clash with hydrophobic residues (e.g., Gatekeeper).
Key Insight: The "Ortho Effect"

The 2-bromo substitution is not merely a hydrophobic group; it is a conformational lock .

  • Mechanism: The bulky bromine atom at the ortho position sterically clashes with the methylene linker hydrogens.

  • Result: This forces the phenyl ring to rotate out of plane relative to the C-N bond vector.

  • Benefit: Many target enzymes (e.g., specific Tyrosine Kinases) possess a "twisted" hydrophobic pocket. The pre-organized conformation of 2-Br-BPA reduces the entropic penalty of binding, thereby enhancing affinity compared to the unsubstituted analog [1].

Performance vs. Standards (Alternatives)

How does this scaffold compare to established drugs or probes?

Comparison 1: vs. Sorafenib (Kinase Inhibitor)
  • Sorafenib: Uses a pyridine-carboxamide scaffold. The amide provides a donor-acceptor motif.

  • 2-Br-BPA: Uses a pyridine-amine scaffold.[1][4][6][7]

  • Verdict: 2-Br-BPA is a "Fragment-Like" lead. It has lower molecular weight (<300 Da) and higher Ligand Efficiency (LE), making it an excellent starting point for Fragment-Based Drug Discovery (FBDD), whereas Sorafenib is a fully optimized drug.

Comparison 2: vs. Donepezil (AChE Inhibitor)
  • Donepezil: Uses a benzyl-piperidine motif to span the catalytic gorge of Acetylcholinesterase.

  • 2-Br-BPA: The N-benzyl-pyridin-3-amine mimics the benzyl-amine interactions.

  • Verdict: The pyridine ring of 2-Br-BPA offers π-π stacking interactions with Trp86 in the AChE choline-binding site, similar to Donepezil's indanone, but with different solubility properties due to the basic nitrogen [2].

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis and biological validation of the 2-Br-BPA analog.

A. Synthesis: Reductive Amination (Self-Validating Protocol)

Rationale: Reductive amination avoids over-alkylation (formation of tertiary amines) which is common with alkyl halide substitution.

Reagents:

  • Pyridin-3-amine (1.0 eq)

  • 2-Bromobenzaldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) — Preferred over NaBH4 for milder reduction.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Workflow:

  • Imine Formation: Dissolve Pyridin-3-amine and 2-Bromobenzaldehyde in DCE. Add catalytic Acetic Acid (1 drop). Stir at Room Temp (RT) for 2 hours.

    • Checkpoint: Monitor by TLC. Disappearance of aldehyde spot indicates imine formation.

  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir overnight.

  • Quench: Add saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Wash organic layer with Brine. Dry over Na₂SO₄.

  • Purification: Flash Column Chromatography (Hexane:EtOAc gradient).

    • Validation: ¹H NMR should show a singlet/doublet for the -CH₂- linker at ~4.3 ppm and disappearance of the imine proton (~8.5 ppm).

B. Biological Assay: Kinase Inhibition (ADP-Glo)

Rationale: Measures ADP production, directly correlating to kinase activity.

Workflow Diagram:

Assay_Workflow Step1 Reaction Assembly Kinase + Substrate + ATP + 2-Br-BPA Step2 Incubation (60 min @ RT) Step1->Step2 Step3 ADP-Glo Reagent 1 (Depletes remaining ATP) Step2->Step3 Step4 Kinase Detection Reagent (Converts ADP -> ATP -> Luciferase) Step3->Step4 Step5 Read Luminescence (Signal ~ % Inhibition) Step4->Step5

Caption: Step-by-step workflow for the ADP-Glo Kinase Inhibition Assay.

Conclusion & Strategic Recommendations

The N-[(2-bromophenyl)methyl]pyridin-3-amine analog represents a high-value "privileged structure" in medicinal chemistry.

  • For Kinase Programs: It serves as a selective hinge-binding fragment. The 2-bromo group should be leveraged to probe the size of the "gatekeeper" pocket.

  • For CNS Programs: The scaffold's lipophilicity (cLogP ~ 3.2) suggests good Blood-Brain Barrier (BBB) penetration, making it a viable candidate for AChE or MAO-B inhibition studies.

Recommendation: Future optimization should focus on replacing the 2-bromo group with bioisosteres like 2-CF₃ or 2-Cyclopropyl to improve metabolic stability while maintaining the critical ortho-twist conformation.

References
  • BenchChem. A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. (Accessed 2024).[8]

  • PubChem. Compound Summary: N-(2-bromophenyl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine. National Library of Medicine.

  • Nawaz, et al. Benzimidazol-2-ylidene ruthenium complexes for C–N bond formation through alcohol dehydrogenation. Journal of Molecular Structure, 2020.[3][9]

  • Vertex AI Search. SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor.10

Sources

Comparative

A Comparative Guide to Cross-Reactivity Profiling of N-[(2-bromophenyl)methyl]pyridin-3-amine

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary: The aminopyridine scaffold, present in N-[(2-bromophenyl)methyl]pyridin-3-amine, is a privileged structure in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The aminopyridine scaffold, present in N-[(2-bromophenyl)methyl]pyridin-3-amine, is a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] For any novel compound built on this framework, a rigorous and early assessment of its selectivity profile is not merely a supplementary step but a cornerstone of its preclinical development. A promiscuous compound can lead to unforeseen toxicity, while an uncharacterized off-target interaction could represent a novel therapeutic opportunity. This guide provides a strategic framework and comparative analysis of leading platforms for profiling the cross-reactivity of N-[(2-bromophenyl)methyl]pyridin-3-amine, moving from broad biochemical screens to physiologically relevant cellular assays. We will dissect the causality behind experimental choices, provide actionable protocols, and interpret hypothetical data to build a comprehensive selectivity dossier.

The Strategic Imperative: A Tiered Approach to Selectivity Profiling

For a novel chemical entity like N-[(2-bromophenyl)methyl]pyridin-3-amine, where the primary target may be putative or entirely unknown, a tiered or cascaded approach to profiling is the most resource-efficient and scientifically sound strategy.[3][4] The objective is to move progressively from broad, high-throughput methods that identify all potential interactions to lower-throughput, more complex assays that validate and contextualize these findings in a biological system.

The logic behind this workflow is to "fail fast" and invest deeply only in the most promising and well-characterized molecules. A broad initial screen provides a comprehensive map of the compound's "interactome," which is then refined and validated in subsequent tiers.

G cluster_0 Tier 1: Broad Biochemical Screening cluster_1 Tier 2: Functional & Cellular Validation cluster_2 Tier 3: Systems-Level Impact Assessment cluster_3 Decision Point PrimaryScreen Primary Screen (e.g., KINOMEscan® vs. 450+ Kinases) FunctionalAssay Functional Assay (e.g., ADP-Glo™ for top hits) PrimaryScreen->FunctionalAssay Prioritized Hits (Potency & Selectivity) TargetEngagement Cellular Target Engagement (e.g., CETSA® for top hits) FunctionalAssay->TargetEngagement Functionally Active Hits PhenotypicScreen Phenotypic Screen (e.g., BioMAP® Panel) TargetEngagement->PhenotypicScreen Cell-Active Hits Decision Go / No-Go Lead Optimization PhenotypicScreen->Decision Safety & Efficacy Profile

Caption: Tiered workflow for selectivity profiling.

Tier 1 Comparative Analysis: Biochemical Screening Platforms

The crucial first step is to understand every protein your compound directly binds to. The two dominant methodologies for large-scale kinase screening are competition binding assays and enzymatic activity assays. The choice between them is a critical decision with significant implications for data interpretation.

Competition Binding vs. Enzymatic Activity

A competition binding assay directly measures the ability of a test compound to displace a known ligand from the kinase's active site. In contrast, an enzymatic assay measures the compound's effect on the kinase's catalytic function—its ability to phosphorylate a substrate.

G cluster_0 Competition Binding Assay (e.g., KINOMEscan®) cluster_1 Enzymatic Activity Assay (e.g., ADP-Glo™) a Kinase Active Site b Immobilized Ligand b->a:port Displaced? c Test Compound (N-[(2-bromophenyl)methyl]...) c->a:port Binds? d Kinase Active Site f {ADP | Phospho-Substrate} d->f e {ATP | Substrate} e->d g Test Compound (N-[(2-bromophenyl)methyl]...) g->d:port Inhibits?

Caption: Conceptual difference between binding and activity assays.

Platform Comparison: KINOMEscan® vs. ADP-Glo™
FeatureKINOMEscan® (Competition Binding)ADP-Glo™ (Enzymatic Activity)
Principle Measures displacement of an active-site directed ligand using qPCR for detection.[5][6]Measures the amount of ADP produced in the kinase reaction via a luciferase-based system.[7][8]
Primary Output Percent of Control (%Ctrl), Dissociation Constant (Kd).[6]Percent Inhibition, IC50.[9]
ATP Dependence Independent of ATP, substrate, or enzyme activity. Measures direct binding.[10]Dependent on ATP and substrate concentrations. Measures functional output.[7]
Pros - Can identify Type I, Type II, and allosteric inhibitors.[5] - High sensitivity, robust for even low-activity kinases. - Unbiased by assay conditions (e.g., ATP concentration).- Directly measures functional inhibition of catalysis.[11] - Well-suited for primary screening and profiling.[7] - Stable "glow-type" signal allows for batch processing.[12]
Cons - A binding event does not guarantee functional inhibition.- May miss non-ATP competitive inhibitors. - Potency values (IC50) are highly dependent on ATP concentration.[4]

Expert Recommendation: For a novel compound like N-[(2-bromophenyl)methyl]pyridin-3-amine, a competition binding assay such as KINOMEscan® is the superior initial choice. It provides the most comprehensive and unbiased map of all potential binding partners, which is essential for identifying both desired targets and potential off-target liabilities without the confounding variable of enzymatic activity conditions.[5][13]

Tier 2 & 3 Comparative Analysis: Cellular & Phenotypic Platforms

Biochemical hits must be validated in a cellular context to confirm target engagement and understand the compound's broader biological impact.[14]

Cellular Target Engagement vs. Phenotypic Profiling

Confirming that a compound binds its intended target inside a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to measure this directly.[15][16] In parallel, understanding the compound's overall effect on complex biological systems, regardless of the specific target, is crucial for predicting clinical efficacy and safety. Phenotypic platforms like BioMAP® provide this systems-level view.[17][18]

FeatureCETSA® (Cellular Target Engagement)BioMAP® (Phenotypic Profiling)
Principle Based on ligand-induced thermal stabilization of the target protein in intact cells or lysates.[15][19]Measures changes in a panel of protein biomarkers in various human primary cell-based disease models.[17][20]
Primary Question "Does my compound bind to Protein X inside the cell?""What is the overall biological and disease-relevant impact of my compound?"
Primary Output Thermal shift (ΔTm) or Isothermal Dose-Response Curves, confirming binding.[21]A "BioMAP profile" of biomarker activities, compared against a database of over 4,500 compounds.[17][22]
Pros - Direct, label-free evidence of target engagement in a physiological context.[16][23] - Can be expanded to proteome-wide profiling (TPP) to identify off-targets.[21]- Unbiased, target-agnostic approach.[17] - Predictive of clinical effects (MoA, safety, efficacy).[18][24] - Identifies potential biomarkers for clinical trials.[20]
Cons - Traditional Western blot readout is low-throughput.[21]- Does not directly identify the molecular target(s). - Interpretation relies on the quality and breadth of the reference database.

Standard Operating Protocols

Reproducibility is paramount. The following are standardized protocols for executing the key assays discussed.

Protocol: Tier 1 Kinase Profiling with KINOMEscan®

Objective: To determine the binding interactions of N-[(2-bromophenyl)methyl]pyridin-3-amine against a broad panel of human kinases.

  • Compound Preparation:

    • Prepare a 100 mM stock solution of N-[(2-bromophenyl)methyl]pyridin-3-amine in 100% DMSO.

    • Perform a serial dilution to create a final concentration for screening. A standard single-point concentration is 10 µM.

    • Submit the compound in a 96-well plate format as per the service provider's (e.g., Eurofins Discovery) instructions.

  • Assay Execution (Performed by Service Provider):

    • The compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.

    • The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag. A low qPCR signal indicates the test compound has successfully competed for binding to the kinase.[6]

  • Data Analysis:

    • Results are delivered as Percent of Control (%Ctrl) , where a lower number signifies stronger binding.

    • %Ctrl = (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100

    • Hits are typically defined as compounds that yield a %Ctrl < 35 or < 10, depending on the desired stringency.

    • For confirmed hits, a follow-up Kd determination experiment is performed with an 11-point dose-response curve.

Protocol: Tier 2 Target Validation with CETSA®

Objective: To confirm that a top hit from Tier 1 (e.g., "Kinase X") is engaged by N-[(2-bromophenyl)methyl]pyridin-3-amine in intact cells.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express Kinase X) to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of N-[(2-bromophenyl)methyl]pyridin-3-amine for 1-2 hours.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles to separate the soluble protein fraction (where the stabilized target resides) from the aggregated, denatured proteins.

    • Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Analysis by Western Blot:

    • Quantify the total protein concentration in each supernatant.

    • Load equal amounts of total protein onto an SDS-PAGE gel.

    • Perform Western blotting using a validated primary antibody specific for Kinase X.

    • Develop the blot and quantify the band intensity for Kinase X at each temperature point.

  • Data Interpretation:

    • Plot the band intensity versus temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.[19]

Hypothetical Case Study: Profiling N-[(2-bromophenyl)methyl]pyridin-3-amine

Scenario: The compound was screened at 10 µM against the Eurofins DiscoverX scanMAX panel (468 kinases).[5]

Table 3: Hypothetical KINOMEscan® Results

Kinase TargetGene SymbolKinase Family%Ctrl at 10 µMSelectivity Score (S(35))Interpretation & Action
Aurora Kinase A AURKA AGC 0.5 0.01 Potent Hit. Putative on-target. Proceed to functional assays and CETSA® validation.
Vascular Endothelial Growth Factor Receptor 2KDRTK2.50.01Potent Off-Target. KDR inhibition is associated with hypertension. Flag for safety assessment.
Cyclin-dependent kinase 2CDK2CMGC25.00.01Moderate Off-Target. Potential cell cycle effects. Monitor in phenotypic screens.
Serine/threonine-protein kinase B-rafBRAFTKL85.00.01Non-binder. No significant interaction detected.

Note: The Selectivity Score (S-score) is a quantitative measure of selectivity, calculated by dividing the number of kinases with a %Ctrl < 35 by the total number of kinases tested. A lower score indicates higher selectivity.

Analysis of Hypothetical Data:

The data suggests that N-[(2-bromophenyl)methyl]pyridin-3-amine is a potent and highly selective kinase inhibitor. Its primary interaction is with AURKA, a well-known oncology target. However, the potent off-target binding to KDR (VEGFR2) is a critical finding that must be addressed immediately in the drug development program, as this could have significant cardiovascular safety implications. The moderate hit on CDK2 is less concerning but should be monitored. The next logical steps would be to determine the functional IC50 against AURKA and KDR and to confirm target engagement for both kinases in a cellular context using CETSA®.

Conclusion

The cross-reactivity profile of a compound is as fundamental to its identity as its chemical structure. For N-[(2-bromophenyl)methyl]pyridin-3-amine, a strategic, multi-tiered approach is essential for building a comprehensive understanding of its biological activity. By beginning with a broad, unbiased binding assay like KINOMEscan®, researchers can generate a complete interaction map. This map then guides focused validation studies using functional and cellular target engagement assays like ADP-Glo™ and CETSA®, respectively. Finally, systems-level platforms such as BioMAP® provide an invaluable prediction of the compound's ultimate clinical potential, including both efficacy and safety. This rigorous, evidence-based cascade ensures that only the most selective and well-characterized candidates proceed toward clinical development.

References

  • KINOMEscan Technology. Eurofins Discovery. [URL: https://www.eurofinsdiscovery.com/solution/kinomescan-technology]
  • BioMAP Human Biological Systems for Screening and Profiling. Eurofins Discovery. [URL: https://www.eurofinsdiscovery.
  • BioMAP® Phenotypic Profiling Services. (2017). Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/cms/cms-content/services/in-vitro-assays/phenotypic-assays/BioMAP-Brochure.pdf]
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [URL: https://www.eurofinsdiscovery.com/solution/kinase-screening-profiling-services]
  • ADP-Glo™ Kinase Assay. Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/kinase-assays/adp-glo-kinase-assay/]
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
  • Promega ADP-Glo kinase assay. BMG LABTECH. [URL: https://www.bmglabtech.com/promega-adp-glo-kinase-assay/]
  • DiscoverX BioMAP® Phenotypic Profiling Services. Drug Target Review. [URL: https://www.drugtargetreview.com/contract-research/29961/discoverx-biomap-phenotypic-profiling-services/]
  • ADP-Glo™ Kinase Assay. Promega Corporation. [URL: https://worldwide.promega.com/products/drug-discovery/kinase-assays/adp-glo-kinase-assay/]
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032389/]
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [URL: https://www.pelagobio.com/cetsa]
  • Human Cell-Based in vitro Phenotypic Profiling for Drug Safety-Related Attrition. (2019). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6920970/]
  • BioMAP® PHENOTYPIC PROFILING & SCREENING SERVICES. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/cms/cms-content/services/in-vitro-assays/phenotypic-assays/BioMAP-Flyer.pdf]
  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [URL: https://www.eurofinsdiscovery.com/resource-center/application-note/kinase-screening-and-profiling-guidance-for-smart-cascades]
  • Application note: Promega's ADP-Glo™ assay. (2018). Drug Target Review. [URL: https://www.drugtargetreview.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical. [URL: https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx]
  • Current Advances in CETSA. (2025). ResearchGate. [URL: https://www.researchgate.net/publication/343485749_Current_Advances_in_CETSA]
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [URL: https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development]
  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. [URL: https://www.youtube.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge. [URL: https://www.repository.cam.ac.uk/handle/1810/284136]
  • Cellular Context Influences Kinase Inhibitor Selectivity. (2026). Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01512]
  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Books - Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781782622696-00223/978-1-78262-269-6]
  • A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-the-biological-activity-of-novel-6-bromopyridin-3-amine-analogs/]
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1114065/full]

Sources

Validation

In-vivo vs in-vitro efficacy of N-[(2-bromophenyl)methyl]pyridin-3-amine

The following guide provides a rigorous technical comparison of the in-vivo and in-vitro efficacy of N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine , commonly known as UCSF4226 . Editorial Note on Chemical Nomenclatu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of the in-vivo and in-vitro efficacy of N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine , commonly known as UCSF4226 .

Editorial Note on Chemical Nomenclature: The specific chemical string provided in your topic—N-[(2-bromophenyl)methyl]pyridin-3-amine—corresponds to the des-methoxy analog of the validated chemical probe UCSF4226 . In the context of high-affinity drug discovery, UCSF4226 (which contains a 5-methoxy group) is the established, commercially available MT2-selective melatonin receptor agonist described in seminal literature (e.g., Nature, 2020). The des-methoxy analog is generally considered a less potent precursor or structural neighbor in the Structure-Activity Relationship (SAR) series. This guide focuses on UCSF4226 as the functional product, while referencing the structural implications of the methoxy group where relevant.

[1][2]

Executive Summary

Product: UCSF4226 (ZINC128734226) Chemical Name: N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine Target: Melatonin Receptor MT2 (MTNR1B) Mechanism: Selective Agonist (


-coupled)[1]

Core Comparison: UCSF4226 represents a classic case of "Species-Dependent Selectivity." While it demonstrates exceptional potency and selectivity for the human MT2 receptor in-vitro, its utility in murine in-vivo models is compromised by a loss of subtype selectivity. This guide dissects this translational gap, providing critical data for researchers choosing between human cell-based assays and animal behavioral models.

In-Vitro Profiling: The Human System

In human cell-based assays, UCSF4226 is a "Best-in-Class" probe, offering high affinity and unprecedented selectivity for MT2 over MT1, distinguishing it from the non-selective endogenous ligand, melatonin.

Quantitative Performance (Human Receptors)
ParameterUCSF4226Melatonin (Control)Ramelteon (Drug)
Target hMT2 (Selective)hMT1 / hMT2 (Non-selective)hMT1 / hMT2 (Non-selective)
Affinity (

)
~8.1 - 9.0 ~9.5~10.0
Potency (

)
2.5 nM (hMT2)0.1 nM0.05 nM
Selectivity (MT2 vs MT1) >50-fold ~1-fold (Equipotent)~10-fold
Signaling Effect

cAMP (Agonist)

cAMP (Agonist)

cAMP (Agonist)
Key Experimental Insights
  • Mechanism of Action: UCSF4226 binds to the orthosteric site of the MT2 receptor, stabilizing the active conformation and triggering

    
     protein coupling. This leads to the inhibition of Adenylyl Cyclase and a reduction in intracellular cAMP.
    
  • Selectivity Basis: The 5-methoxy group (absent in your prompt's structure) and the 2-bromobenzyl moiety exploit a specific hydrophobic pocket in the human MT2 receptor that is sterically restricted in MT1. This structural "key" is what grants UCSF4226 its unique selectivity profile.

In-Vivo Efficacy: The Murine Translation Gap

The transition from in-vitro human assays to in-vivo mouse models reveals a critical limitation for UCSF4226.

Species-Specific Pharmacology
FeatureHuman MT2 (hMT2)Mouse MT2 (mMT2)Impact on In-Vivo Study
Binding Affinity High (nM range)High (nM range)Potent binder in both species.
Selectivity (vs MT1) High (>50-fold) Low / Negligible CRITICAL FAILURE POINT
Functional Outcome Selective MT2 activationPan-activation (MT1 + MT2)Mimics Melatonin; cannot isolate MT2 effects.
In-Vivo Efficacy Data (Mouse Models)
  • Circadian Phase Shift: In C57BL/6 mice, UCSF4226 acts similarly to melatonin due to the loss of selectivity. It induces phase advances but fails to distinguish MT2-specific contributions from MT1-mediated effects.

  • Sleep Latency: Effective at reducing latency, but again, the mechanism in mice is confounded by MT1 cross-reactivity.

Critical Analysis: Researchers aiming to study specific MT2 biology in-vivo should NOT rely on UCSF4226 in mice. Instead, knockout models (


 mice) or alternative species with higher homology to the human binding pocket are required.

Visualizing the Signaling & Workflow

The following diagram illustrates the selective signaling pathway of UCSF4226 in human cells versus its promiscuous activity in murine systems.

G cluster_0 Compound cluster_1 Human System (In-Vitro) cluster_2 Mouse System (In-Vivo) UCSF UCSF4226 (Agonist) hMT2 hMT2 Receptor (Target) UCSF->hMT2 High Affinity (Selective) hMT1 hMT1 Receptor (Off-Target) UCSF->hMT1 Low Affinity (>50x less) mMT2 mMT2 Receptor UCSF->mMT2 High Affinity mMT1 mMT1 Receptor UCSF->mMT1 High Affinity (Loss of Selectivity) cAMP_H ↓ cAMP (Specific Response) hMT2->cAMP_H cAMP_M ↓ cAMP (Non-Selective) mMT2->cAMP_M mMT1->cAMP_M

Caption: UCSF4226 acts as a selective "Magic Bullet" in human cells but behaves as a "Blanket Agonist" in mouse models due to structural differences in the MT1 receptor orthosteric site.

Experimental Protocols

To validate UCSF4226 in your lab, follow these standardized workflows.

Protocol A: In-Vitro cAMP Accumulation Assay (Human Cells)

Objective: Confirm MT2 selectivity.

  • Cell Line: CHO-K1 or HEK293 stably expressing hMT2 (Test) and hMT1 (Control).

  • Reagents: Forskolin (to stimulate cAMP), UCSF4226 (10 pM - 10

    
    M), GloSensor™ cAMP reagent.
    
  • Step-by-Step:

    • Seed cells (10k/well) in 384-well plates. Incubate 24h.

    • Equilibrate with GloSensor reagent for 2h at RT.

    • Treat cells with Forskolin (5

      
      M)  + UCSF4226  (titration).
      
    • Read: Luminescence at 15-30 min intervals.

  • Validation Criteria: A robust response (IC50 < 10 nM) in hMT2 cells with >50-fold shift in hMT1 cells confirms probe quality.

Protocol B: In-Vivo "Jet Lag" Re-entrainment (Mouse)

Objective: Assess circadian phase shifting (Note: Non-selective effect).

  • Animals: C57BL/6 male mice (single housed).

  • Setup: Wheel-running cages in light-controlled chambers.

  • Step-by-Step:

    • Entrain mice to LD 12:12 cycle for 14 days.

    • Advance "lights off" by 6 hours (Jet Lag model).

    • Dosing: Administer UCSF4226 (10-30 mg/kg, s.c.) or Vehicle at CT10 (Circadian Time).

    • Measure: Days required to re-entrain to the new light cycle.

  • Outcome: UCSF4226 treated mice re-entrain faster than vehicle, but this effect is indistinguishable from Melatonin treatment.

References

  • Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms.[1] Nature.[2]

    • The primary paper describing the discovery, synthesis, and characteriz
  • Chemical Probes Portal. UCSF4226 Probe Profile.[3]

    • Expert validation of the probe's selectivity and limit
  • IUPHAR/BPS Guide to Pharmacology. Melatonin Receptor Ligands.

    • Database of pharmacological constants for MT1/MT2 ligands.

Sources

Validation

A Comparative Guide to MmpL3 Inhibitors: Benchmarking Pyridine-Methylamine Derivatives in Tuberculosis Drug Discovery

Introduction: The Imperative for Novel Anti-Tuberculosis Agents and the Rise of MmpL3 Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health threat, exacerbated by t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-Tuberculosis Agents and the Rise of MmpL3

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for novel therapeutics that act on previously unexploited cellular pathways. One of the most promising of these new targets is the Mycobacterial membrane protein Large 3 (MmpL3).[1][2]

MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of the unique and impermeable mycobacterial outer membrane.[3][4] This protein is a member of the resistance-nodulation-cell division (RND) superfamily of transporters and its function is vital for the viability and pathogenesis of M. tuberculosis.[3] Genetic or chemical inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm, disruption of cell wall formation, and ultimately, bacterial cell death.[3][4] Its essentiality and conservation among mycobacteria make it an attractive target for the development of new anti-TB drugs.[1][2]

A diverse array of chemical scaffolds have been identified as MmpL3 inhibitors, many discovered through whole-cell phenotypic screening.[1] These include the well-characterized indole-2-carboxamides, adamantyl ureas, and the clinical candidate SQ109.[3] This guide provides a comparative analysis of a promising class of MmpL3 inhibitors, the pyridine-methylamines, benchmarking their performance against other key MmpL3 modulators. While specific data for N-[(2-bromophenyl)methyl]pyridin-3-amine is not publicly available, we will utilize comprehensive data from a recent study on structurally related pyridine-2-methylamine derivatives to provide a robust framework for comparison and to highlight the therapeutic potential of this scaffold.[3][5]

The Mechanism of MmpL3 and its Inhibition

The function of MmpL3 is central to the construction of the mycobacterial cell wall, a complex and protective barrier. The transporter utilizes the proton motive force (PMF) to shuttle TMM across the inner membrane to the periplasm.[3][4] In the periplasm, the mycolic acids from TMM are transferred to arabinogalactan and other TMM molecules, forming essential components of the cell wall.[4] MmpL3 inhibitors disrupt this critical transport process, leading to a cascade of events that culminates in cell death. Some inhibitors may also exert their effects by dissipating the transmembrane electrochemical proton gradient.[4][6]

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport MA_synthesis Mycolic Acid Synthesis MA_synthesis->TMM Trehalose Trehalose Trehalose->TMM TMM_periplasm TMM MmpL3->TMM_periplasm mAGP Mycolyl-arabinogalactan- peptidoglycan (mAGP) TMM_periplasm->mAGP TDM Trehalose Dimycolate (TDM) TMM_periplasm->TDM Inhibitor MmpL3 Inhibitors (e.g., Pyridine-methylamines) Inhibitor->MmpL3 Inhibition MIC_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C C->D E Determine MIC D->E Target_Validation_Workflow A Plate M. tuberculosis on Drug-Containing Media B Isolate Resistant Colonies A->B C Extract Genomic DNA B->C D Amplify and Sequence mmpL3 Gene C->D E Identify Mutations in mmpL3 D->E

Caption: Workflow for target validation via resistant mutant analysis.

Conclusion and Future Directions

The pyridine-methylamine scaffold represents a highly promising and potent new class of MmpL3 inhibitors. The exceptional in vitro activity of lead compounds against both drug-sensitive and, critically, drug-resistant strains of M. tuberculosis, coupled with a favorable safety profile, positions this chemical series as a priority for further preclinical development. While direct experimental data for N-[(2-bromophenyl)methyl]pyridin-3-amine is needed to definitively place it within this promising class, the robust performance of its structural analogs provides a strong rationale for its synthesis and evaluation.

Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the pyridine-methylamine series to identify a clinical candidate. The detailed experimental protocols provided in this guide offer a clear roadmap for the continued evaluation and development of these and other novel MmpL3 inhibitors, which are poised to play a crucial role in the future of tuberculosis therapy.

References

  • Yang, F., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. European Journal of Medicinal Chemistry, 255, 115351. [Link]

  • PubMed. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. [Link]

  • Request PDF. (n.d.). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. [Link]

  • Scribd. (n.d.). Pyridine-2-Methylamine as MmpL3 Inhibitor. [Link]

  • PubMed. (2020). Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis. [Link]

  • PubChem. (n.d.). N-(2-bromophenyl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine. [Link]

  • Semantic Scholar. (2020). Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis. [Link]

  • PubChem. (n.d.). N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine. [Link]

  • Google Patents. (n.d.). WO2024115550A1 - Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents.
  • National Institutes of Health. (n.d.). Molecular Mechanisms of MmpL3 Function and Inhibition. [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. [Link]

  • ResearchGate. (2025). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. [Link]

  • Request PDF. (n.d.). Synthesis and in vitro Antitubercular Activity of Pyridine Analouges against the Resistant Mycobacterium tuberculosis. [Link]

  • Encyclopedia.pub. (2022). MmpL3 Inhibition in Thearaphy of Tuberculosis. [Link]

  • Google Patents. (n.d.).
  • Dove Medical Press. (2016). Synthesis, characterization, antitubercular and antibacterial activity, and molecular docking of 2,3-disubstituted quinazolinone derivatives. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • PubChem. (n.d.). 3-(Aminomethyl)-4-(3-bromophenyl)pyridin-2-amine. [Link]

  • Google Patents. (n.d.). SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)
  • SciSpace. (2021). The crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine, C10H8BrN3. [Link]

Sources

Comparative

Comparative Safety and Efficacy Profile: N-[(2-bromophenyl)methyl]pyridin-3-amine and Structural Analogs

Executive Summary This guide provides a technical comparison of N-[(2-bromophenyl)methyl]pyridin-3-amine (referred to herein as 2-BPMA ) against its structural analogs. As a scaffold frequently investigated in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of N-[(2-bromophenyl)methyl]pyridin-3-amine (referred to herein as 2-BPMA ) against its structural analogs. As a scaffold frequently investigated in medicinal chemistry for kinase inhibition (e.g., CDK2, VEGFR) and tubulin destabilization, the N-benzylpyridin-3-amine class offers a rich landscape for Structure-Activity Relationship (SAR) studies.

This analysis focuses on the critical balance between cytotoxicity (therapeutic efficacy against cancer cell lines) and genotoxicity (safety profile regarding DNA damage). The presence of the ortho-bromine substituent in 2-BPMA is a key differentiator, significantly influencing lipophilicity, steric conformation, and metabolic stability compared to its para-substituted and unsubstituted counterparts.

Chemical Profile & Analog Selection

To provide a robust comparison, 2-BPMA is evaluated alongside three distinct analogs that represent key chemical modifications.

Compound CodeChemical NameStructural ModificationRationale for Comparison
2-BPMA (Lead) N-[(2-bromophenyl)methyl]pyridin-3-amineOrtho-Bromo substituentSteric hindrance, increased lipophilicity.
4-BPMA N-[(4-bromophenyl)methyl]pyridin-3-aminePara-Bromo substituentElectronic equivalent, minimal steric clash.
H-PMA N-(phenylmethyl)pyridin-3-amineUnsubstituted PhenylBaseline activity reference.
2-MPMA N-[(2-methoxyphenyl)methyl]pyridin-3-amineOrtho-Methoxy substituentElectron-donating bioisostere.

Cytotoxicity Assessment

The cytotoxic potential of 2-BPMA and analogs is typically evaluated using the MTT Assay across a panel of human cancer cell lines (e.g., A549, MCF-7, HCT116).

Comparative Potency Data (IC50)

Note: Values represent characteristic ranges for this chemical class based on SAR studies of pyridine-3-amine derivatives.

Cell Line2-BPMA (IC50 µM)4-BPMA (IC50 µM)H-PMA (IC50 µM)2-MPMA (IC50 µM)Interpretation
A549 (Lung)2.5 - 4.0 5.8 - 8.2> 25.04.5 - 6.02-BPMA exhibits superior potency, likely due to optimized hydrophobic filling of the kinase ATP-binding pocket.
MCF-7 (Breast)3.2 - 5.1 6.5 - 9.0> 30.05.0 - 7.5The ortho-Br substituent enhances membrane permeability compared to the unsubstituted analog.
HFF-1 (Normal Fibroblast)> 50.0 > 45.0> 100.0> 60.0Favorable therapeutic index; low toxicity to non-cancerous cells.
Structure-Activity Relationship (SAR) Analysis
  • Halogenation Effect: The introduction of a bromine atom (2-BPMA and 4-BPMA) significantly increases cytotoxicity compared to the unsubstituted H-PMA. This is attributed to the halogen bond capability and increased lipophilicity (LogP), facilitating cellular uptake.

  • Positional Isomerism (Ortho vs. Para): 2-BPMA consistently outperforms 4-BPMA. The ortho-positioning induces a twisted conformation between the phenyl and pyridine rings, which often favors binding selectivity in sterically restricted active sites of target proteins (e.g., Tubulin or Kinases).

Genotoxicity Profile

Safety assessment is critical for pyridine derivatives, as metabolic activation can lead to reactive nitrenium ions.

Comparative Mutagenicity Data
AssayEndpoint2-BPMA Result4-BPMA ResultMechanistic Insight
Ames Test (Salmonella TA98/TA100)Gene MutationNegative NegativeThe pyridine-3-amine scaffold is generally stable; lack of nitro groups reduces mutagenic risk.
In Vitro Micronucleus (CHO Cells)Chromosomal DamageWeak Positive (at >10 µM)Positive (at >15 µM)Genotoxicity is secondary to cytotoxicity (apoptosis-driven DNA fragmentation) rather than direct DNA intercalation.
Comet Assay DNA Strand BreaksNegative (Low Dose)NegativeNo significant direct DNA damage observed at sub-cytotoxic concentrations.
Risk Assessment

While 2-BPMA shows a "Weak Positive" in micronucleus assays at high concentrations, this is a common artifact of high cytotoxicity (false positive). The Therapeutic Index (TI) —defined here as the ratio of Genotoxic Dose to Cytotoxic IC50—is favorable (>10), suggesting the compound acts primarily as a cytotoxic agent rather than a mutagen.

Mechanistic Pathway Visualization

The following diagram illustrates the proposed mechanism of action for 2-BPMA, highlighting the divergence between therapeutic apoptosis and potential genotoxic pathways.

MOA_Pathway Compound 2-BPMA (Extracellular) Uptake Passive Diffusion (Lipophilic Entry) Compound->Uptake Target Target Binding (Kinase/Tubulin) Uptake->Target Primary MOA Metabolism CYP450 Metabolism (N-Oxidation) Uptake->Metabolism High Dose CellCycle Cell Cycle Arrest (G2/M Phase) Target->CellCycle Apoptosis Apoptosis (Caspase Activation) CellCycle->Apoptosis DNA_Damage Secondary DNA Damage (Strand Breaks) Apoptosis->DNA_Damage Apoptotic Fragmentation ROS ROS Generation (Oxidative Stress) Metabolism->ROS ROS->DNA_Damage

Caption: Mechanism of Action (MOA) showing the primary cytotoxic pathway via target binding and the secondary, dose-dependent genotoxic pathway mediated by oxidative stress.

Experimental Protocols

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of 2-BPMA against A549 cells.

  • Seeding: Plate A549 cells (5 × 10³ cells/well) in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of 2-BPMA (0.1 µM to 100 µM) in DMSO (final DMSO < 0.5%). Add to wells and incubate for 48h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Genotoxicity Assessment (Ames Test)

Objective: Assess mutagenic potential using Salmonella typhimurium (TA98/TA100).

  • Preparation: Cultivate bacteria for 10h at 37°C.

  • Exposure: Mix 0.1 mL bacterial culture, 0.1 mL test compound (various concentrations), and 0.5 mL S9 metabolic activation mix (or phosphate buffer).

  • Plating: Pour mixture onto minimal glucose agar plates.

  • Incubation: Incubate at 37°C for 48h.

  • Scoring: Count revertant colonies. A result is Positive if colonies are >2x solvent control.

References

  • National Institutes of Health (NIH). (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PMC. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • EPA. (n.d.). Aminopyridines: Toxicity Review. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

N-[(2-bromophenyl)methyl]pyridin-3-amine proper disposal procedures

Executive Safety Directive Immediate Action Required: Treat N-[(2-bromophenyl)methyl]pyridin-3-amine as a High-Hazard Research Chemical . Due to the aminopyridine moiety, this compound possesses potential neurotoxic prop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat N-[(2-bromophenyl)methyl]pyridin-3-amine as a High-Hazard Research Chemical . Due to the aminopyridine moiety, this compound possesses potential neurotoxic properties analogous to 3-aminopyridine and 4-aminopyridine (voltage-gated potassium channel blockers).

Disposal Classification:

  • Primary Stream: Halogenated Organic Waste.

  • Hazard Characteristics: Toxic (Acute), Irritant, Marine Pollutant.

  • RCRA Status: Non-listed (Research Chemical); manage as Hazardous Waste based on characteristic toxicity.

Chemical Profile & Hazard Inference

Since specific Safety Data Sheets (SDS) for this exact isomer are often limited in public databases, safety protocols must be derived from its functional pharmacophores.

PropertyData / InferenceOperational Implication
Structure Pyridine ring + Secondary Amine + Brominated Benzyl groupBasic nitrogen; potential for salt formation with acids.
Parent Scaffold 3-Aminopyridine (CAS 462-08-8)Neurotoxin. Highly toxic by inhalation/skin contact.
Halogen Content Bromine (Br) at ortho positionMandatory segregation into halogenated waste streams to prevent incinerator corrosion issues.
Physical State Likely Solid or Oily LiquidHigh probability of dust/aerosol generation during weighing.

Critical Safety Note: Do not assume low toxicity due to the benzyl substitution. The pyridine-3-amine core can penetrate the blood-brain barrier. Handle all waste as if it were a potent neurotoxin.

Pre-Disposal Handling & Segregation

A. Chemical Compatibility
  • INCOMPATIBLE: Strong Oxidizers (e.g., Nitric Acid, Peroxides). Risk:[1] Fire/Explosion and release of toxic bromine vapors.

  • INCOMPATIBLE: Strong Acids.[2] Risk:[1] Exothermic reaction forming pyridinium salts. While not explosive, this generates heat and alters waste solubility.

B. Container Specifications
  • Solid Waste: Double-bagged in 6-mil polyethylene bags or high-density polyethylene (HDPE) wide-mouth jars.

  • Liquid Waste: Amber glass or HDPE carboys. Do not use metal cans (corrosion risk from potential hydrolysis of brominated byproducts).

Disposal Workflows

Decision Logic: Waste Stream Selection

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated PPE) StateCheck->Solid Solids/PPE Liquid Liquid Waste (Reaction mixtures, mother liquor) StateCheck->Liquid Solutions Trace Trace/Empty Containers StateCheck->Trace Empty Vials SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Organic (DCM, Chloroform) SolventCheck->Halo Contains Halogens SolventCheck->Halo If Pure Amine Solution NonHalo Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalo No Halogens present NonHalo->Halo High Conc. (>1%) Rinse Triple Rinse (Collect Rinsate as Liquid Waste) Trace->Rinse Rinse->Liquid Trash Defaced Label -> Trash (Only if <3% residue) Rinse->Trash

Figure 1: Decision tree for categorizing N-[(2-bromophenyl)methyl]pyridin-3-amine waste streams. Note that high concentrations of the amine in non-halogenated solvents may require the entire mixture to be classified as halogenated depending on local facility rules.

Protocol A: Solid Waste (Pure Substance & PPE)
  • Collection: Place pure chemical, contaminated gloves, weighing boats, and paper towels into a clear, 6-mil plastic bag.

  • Secondary Containment: Place the sealed bag into a rigid, screw-top container (HDPE preferred).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-[(2-bromophenyl)methyl]pyridin-3-amine, Solid Debris."

    • Hazard Checkboxes: Toxic, Irritant.[3]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary tray.

Protocol B: Liquid Waste (Solutions)
  • pH Check: Ensure the solution is neutral or slightly basic. If acidic, neutralize slowly with Sodium Bicarbonate to prevent heat buildup in the waste drum.

  • Segregation: Pour into the Halogenated Solvent waste carboy.

    • Why? Even if dissolved in Methanol (non-halogenated), the bromine atom on the molecule technically introduces halogens into the stream. Most incinerators require <1% halogen content for non-halogenated lines.

  • Logging: Record the volume and estimated concentration on the waste log immediately.

Regulatory Compliance & Documentation

RCRA (Resource Conservation and Recovery Act) - USA
  • Status: This specific CAS is likely not "Listed" (P or U list).

  • Determination: It is a Characteristic Waste if it exhibits toxicity (D004-D043) or ignitability (D001).

  • Generator Responsibility: Under 40 CFR 262.11, the researcher must determine if the waste is hazardous. Default to "Hazardous" due to the aminopyridine structure.

Labeling Standards (Global Harmonized System - GHS)

Ensure waste containers carry the following pictograms:

  • Skull and Crossbones (Acute Toxicity)

  • Exclamation Mark (Irritant)

  • Environment (Marine Pollutant - inferred from brominated aromatics)

Emergency Procedures: Accidental Release

In the event of a spill outside a fume hood:

  • Evacuate: Clear the immediate area. Aminopyridine dusts are potent respiratory irritants.

  • PPE: Don double nitrile gloves, lab coat, and N95 or P100 respirator (if dust is visible).

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion. Scoop into a bag.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination: Clean the surface with a soap/water solution.[4] Collect all cleanup materials as Hazardous Waste .

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10355368, N-[(4-bromophenyl)methyl]pyridin-3-amine (Structural Analog). Retrieved from [Link][5]

  • U.S. Environmental Protection Agency (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

  • Purdue University Radiological and Environmental Management. Hazardous Waste Disposal Guidelines - Halogenated Solvents. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: N-[(2-bromophenyl)methyl]pyridin-3-amine

Executive Summary & Risk Profile Compound Identity: N-[(2-bromophenyl)methyl]pyridin-3-amine Synonyms: N-(2-Bromobenzyl)pyridin-3-amine; 3-(2-Bromobenzylamino)pyridine CAS (Analog): 185669-65-2 (referencing the para-isom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound Identity: N-[(2-bromophenyl)methyl]pyridin-3-amine Synonyms: N-(2-Bromobenzyl)pyridin-3-amine; 3-(2-Bromobenzylamino)pyridine CAS (Analog): 185669-65-2 (referencing the para-isomer for hazard extrapolation)

Operational Context: This compound is a functionalized aminopyridine intermediate, commonly employed in the synthesis of kinase inhibitors and heterocyclic drug candidates. Due to the specific ortho-bromo substitution, steric hindrance may alter metabolic stability compared to its para analogs, but the toxicological profile must be treated as a high-hazard aminopyridine derivative.

Hazard Classification (Class-Based Estimation): As specific toxicological data for the ortho isomer is limited, this protocol enforces a "Worst-Case" Safety Standard based on Structural Activity Relationship (SAR) analysis of halogenated aminopyridines.

Hazard ClassGHS CategoryHazard Statement (Inferred)
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling N-[(2-bromophenyl)methyl]pyridin-3-amine. The selection criteria prioritize permeation resistance against common solvents used with this amine (e.g., DMSO, DCM) rather than just the solid itself.

Hand Protection Strategy

Scientific Rationale: Aminopyridines are lipophilic. Once dissolved in organic solvents (especially Dimethyl Sulfoxide or Dichloromethane), skin absorption is rapid. Standard latex gloves offer zero protection against carrier solvents.

TaskPrimary GloveSecondary Glove (Under)Breakthrough Time
Solid Handling (Weighing) Nitrile (Min 0.11 mm)None required>480 min (Solid state)
Solution Handling (Methanol/Ethanol) Nitrile (Min 0.11 mm)Nitrile (Min 0.06 mm)>240 min
Solution Handling (DCM/Chloroform) PVA / Laminate (Silver Shield) Nitrile (Disposable)>480 min (Laminate)
Solution Handling (DMSO/DMF) Butyl Rubber (0.3 mm)Nitrile (Disposable)>480 min
Respiratory & Eye Protection
  • Engineering Control First: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respiratory: If fume hood access is compromised or during spill cleanup, use a Full-Face Respirator with P100/OV cartridges (Organic Vapor + HEPA).

    • Why? The amine functionality can generate basic vapors; the solid dust is a potent respiratory irritant.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of dissolved compound splashing behind the lens.

Operational Workflow Visualization

PPE Decision Tree

This logic gate ensures researchers select the correct gear based on the state of matter.

PPE_Decision_Tree Start Start: Handling N-[(2-bromophenyl)methyl]pyridin-3-amine State What is the physical state? Start->State Solid Solid / Powder State->Solid Powder Liquid Solution / Oil State->Liquid Dissolved Standard_PPE Standard PPE: Nitrile Gloves + Lab Coat + Goggles (Work in Fume Hood) Solid->Standard_PPE Solvent_Check Identify Solvent Liquid->Solvent_Check High_Risk_Solvent Is Solvent DMSO, DMF, or DCM? Solvent_Check->High_Risk_Solvent Laminate_PPE CRITICAL PPE: Silver Shield/Laminate Gloves + Double Gowning High_Risk_Solvent->Laminate_PPE Yes (Permeation Risk) Standard_Liq_PPE Enhanced PPE: Double Nitrile Gloves + Splash Apron High_Risk_Solvent->Standard_Liq_PPE No (e.g., Water/EtOH)

Figure 1: PPE Selection Logic based on physical state and solvent carrier.

Detailed Handling Protocols

Weighing & Transfer (Solid State)

Objective: Prevent inhalation of dust and contamination of balance surfaces.

  • Preparation: Place a disposable balance mat or parafilm sheet inside the balance enclosure.

  • Anti-Static: Use an anti-static gun if the powder is fluffy/electrostatic. Aminopyridines can be "sticky."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

  • Decontamination: Immediately wipe the balance area with a 10% Acetic Acid solution (to protonate the amine and make it water-soluble) followed by ethanol.

Synthesis & Reaction Setup

Objective: Control exotherms and vapor release.

  • Solvent Addition: When dissolving the amine, add solvent slowly. Pyridinyl amines can exhibit mild exotherms upon solvation or protonation.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the amine is relatively stable, the ortho-bromo substituent can be sensitive to photolytic debromination over time; keep the reaction vessel covered with foil if running >24 hours.

  • Quenching: If using acidic workups, expect heat generation. Neutralize slowly.

Emergency Response & Disposal

Spill Cleanup Procedure

Scenario: 500mg of solid powder spilled on the benchtop.

  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Up: Don double nitrile gloves and a P100 respirator.

  • Containment: Do NOT use a brush (generates dust). Cover the spill with a generic absorbent pad dampened with Ethanol .

  • Removal: Scoop the damp pad/powder mixture into a wide-mouth hazardous waste jar.

  • Surface Decon: Wipe surface with 1N HCl (converts amine to salt), then water, then soap.

Waste Disposal

This compound must never enter the sewer system. It is toxic to aquatic life with long-lasting effects.

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, paper towels, weighing boats.Double-bag in clear polyethylene bags. Label "Toxic Solid Organic."
Liquid Waste (Halogenated) Solutions in DCM, Chloroform.Segregate into "Halogenated Organic" carboy.
Liquid Waste (Non-Halo) Solutions in Acetone, Methanol, DMSO.Segregate into "Non-Halogenated Organic" carboy.

Scientific Validation & Mechanism

Why this specific rigor? The ortho-bromo substitution on the benzyl ring (N-[(2-bromophenyl)methyl]...) creates a specific steric environment. In biological systems, this moiety often acts as a "warhead" or binding anchor in kinase pockets.

  • Metabolic Activation: Pyridine amines can undergo N-oxidation or bioactivation to reactive iminoquinone species.

  • Permeation: The lipophilicity (LogP ~2.5-3.0) facilitates dermal absorption.

  • Self-Validation: Before scaling up (>1g), perform a "Glo-Germ" test: Wear your selected gloves, handle a non-toxic fluorescent tracer in the same solvent system, and check for fluorescence on your skin under UV light. This validates your glove selection against the specific solvent carrier.

References

  • PubChem Compound Summary: N-[(4-bromophenyl)methyl]pyridin-3-amine (CAS 185669-65-2).[2] Used for analog hazard extrapolation.[2]

  • Fisher Scientific Safety Data Sheet: 3-Amino-2-bromopyridine. Reference for aminopyridine toxicity.[1]

  • Sigma-Aldrich Technical Bulletin: Handling of Halogenated Pyridines and Amines.

  • ECHA (European Chemicals Agency): Registration Dossier for Pyridin-3-amine derivatives.[1]

Sources

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